2-(4-Bromophenyl)-2,2-difluoroacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGIHCJVNSDFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913574-93-3 | |
| Record name | 2-(4-bromophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-(4-Bromophenyl)-2,2-difluoroacetic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction: A Key Building Block in Medicinal Chemistry
2-(4-Bromophenyl)-2,2-difluoroacetic acid is a specialized synthetic building block that has garnered significant interest among researchers in medicinal chemistry and drug development. Its structure is distinguished by three key functional components: a carboxylic acid, a geminal difluoro group at the alpha-position, and a para-substituted bromophenyl ring. This unique combination makes it a highly versatile reagent for introducing the difluoromethylacetic acid moiety into complex molecules and for subsequent molecular elaboration via cross-coupling chemistry.
The incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties.[1] The gem-difluoro group, in particular, can act as a bioisosteric replacement for carbonyl, hydroxyl, or thiol groups, often enhancing metabolic stability, altering acidity (pKa), and improving membrane permeability by increasing lipophilicity.[1][2] The presence of the bromo-aromatic ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries during lead optimization campaigns.[3] This guide provides an in-depth overview of the core chemical properties, synthesis, reactivity, and applications of this important compound for professionals in the pharmaceutical sciences.
Core Physicochemical and Spectroscopic Profile
Chemical Identity and Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in quantitative experimental design.
| Property | Value | References |
| CAS Number | 913574-93-3 | [4][5][6] |
| Molecular Formula | C₈H₅BrF₂O₂ | [4][6] |
| Molecular Weight | 251.02 g/mol | [4][5][6] |
| Appearance | White to yellow crystalline solid | [7] |
| Melting Point | 95-97 °C | [5][8] |
| Purity | Typically ≥95% | [5] |
| SMILES | O=C(O)C(F)(F)c1ccc(Br)cc1 | [4] |
| InChIKey | ANGIHCJVNSDFOT-UHFFFAOYSA-N | |
| Storage | Store at room temperature or 4°C, sealed in a dry environment | [4] |
Spectroscopic Characterization
Accurate structural confirmation is paramount in synthesis. The expected spectroscopic data for this compound are as follows:
-
¹H NMR: The proton NMR spectrum is characterized by the signals from the aromatic ring and the acidic proton. The 1,4-disubstituted phenyl ring will appear as two distinct doublets (an AA'BB' system), typically integrating to 2H each, in the aromatic region (~7.5-7.8 ppm). The carboxylic acid proton will present as a broad singlet at the downfield end of the spectrum (>10 ppm), the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon spectrum will show four signals for the aromatic carbons, with the carbon bearing the bromine and the carbon attached to the difluoroacetic acid moiety being the most distinct. The signal for the α-carbon (-CF₂-) will appear as a triplet due to one-bond carbon-fluorine coupling (¹J_CF). The carboxylic carbon (-COOH) will also be visible.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, sharp singlet, as the two fluorine atoms are chemically equivalent. Its chemical shift provides a clear diagnostic marker for the presence of the difluoro group.
-
Mass Spectrometry (MS): The mass spectrum will display a characteristic molecular ion peak cluster due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two peaks of nearly equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.
Synthesis and Mechanism
Primary Synthetic Route: The Difluoro-Reformatsky Reaction
The most direct and widely applicable method for synthesizing α,α-difluoro-β-hydroxy esters, and by extension α,α-difluoroacetic acids, is the Reformatsky reaction .[9][10] This organometallic reaction involves the formation of a zinc enolate from an α-halo ester, which then adds to a carbonyl compound.[10] For the synthesis of the title compound, this involves the reaction of 4-bromobenzaldehyde with an ester of bromodifluoroacetic acid (e.g., ethyl bromodifluoroacetate) in the presence of activated zinc, followed by acidic hydrolysis of the intermediate ester. The choice of zinc is critical as its enolates are generally unreactive towards esters, preventing self-condensation and leading to higher yields of the desired product.[9]
General Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative example based on established Reformatsky reaction principles. Researchers should perform their own risk assessment and optimization.
-
Zinc Activation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.5 eq.). Activate the zinc by stirring with 1 M HCl for 15 minutes, followed by decanting the acid and washing with deionized water, ethanol, and finally diethyl ether. Dry the activated zinc under high vacuum.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing activated zinc.
-
Reagent Addition: In a separate flask, prepare a solution of 4-bromobenzaldehyde (1.0 eq.) and ethyl bromodifluoroacetate (1.2 eq.) in anhydrous THF.
-
Reaction Initiation: Add a small portion (~10%) of the aldehyde/ester solution to the zinc suspension. The reaction mixture may require gentle heating or sonication to initiate. An exothermic reaction and color change are indicative of initiation.
-
Execution: Once initiated, add the remaining aldehyde/ester solution dropwise via an addition funnel, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction at reflux for 1-2 hours or until TLC/LC-MS analysis shows consumption of the aldehyde.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl or 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ester.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and ethanol. Add an aqueous solution of NaOH (2.0 eq.) and stir at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC/LC-MS).
-
Final Isolation: Remove the organic solvents in vacuo. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer to 0 °C and carefully acidify with concentrated HCl to pH ~1-2, which should precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Reaction Mechanism
Caption: Simplified mechanism of the Reformatsky reaction for synthesis.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three functional regions.
Caption: Key reactive sites for synthetic modification.
-
Site A: Bromophenyl Ring: This is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination are all feasible, allowing for the introduction of new aryl, alkyl, alkynyl, or amino substituents. This versatility is a cornerstone of its utility in creating analogs for structure-activity relationship (SAR) studies.
-
Site B: gem-Difluoromethylene Group: While chemically robust, the primary role of this group is steric and electronic modulation. It is a non-hydrolyzable and metabolically stable mimic of a ketone. Its strong electron-withdrawing nature significantly lowers the pKa of the adjacent carboxylic acid compared to its non-fluorinated analog, which can influence receptor binding and solubility.[1]
-
Site C: Carboxylic Acid Moiety: This functional group undergoes standard transformations. It can be converted to esters, amides (using coupling reagents like HATU or EDC), or acid chlorides. It can also be reduced to the corresponding primary alcohol using strong reducing agents like borane or LiAlH₄. These transformations are essential for creating prodrugs or linking the molecule to other pharmacophores.[11]
Applications in Drug Discovery and Development
The strategic value of this compound is realized in its application as a versatile intermediate in the synthesis of novel therapeutic agents.
The α,α-Difluoroacetic Acid Moiety as a Bioisostere
In drug design, replacing a hydrogen atom with fluorine can lead to profound changes in a molecule's biological activity. The difluoromethyl group (CHF₂) is often considered a lipophilic hydrogen bond donor, while the gem-difluoromethylene group (-CF₂-) in the title compound serves a different purpose. It acts as a metabolically stable bioisostere of a carbonyl group, preventing oxidation at the benzylic position that would otherwise be a likely site of metabolism. This can significantly prolong the half-life of a drug candidate. Furthermore, its steric bulk and electronic properties differ from a simple methylene or carbonyl group, which can fine-tune the binding affinity of a molecule to its biological target.[1]
A Versatile Building Block for Lead Optimization
Drug discovery is an iterative process of designing, synthesizing, and testing new compounds.[3] this compound is an ideal starting point for such a process. A medicinal chemist can first synthesize a library of amides or esters via the carboxylic acid (Site C), test them for biological activity, and then take the most promising candidates and generate a second-generation library by performing various cross-coupling reactions at the bromide (Site A). This systematic approach allows for the efficient exploration of the chemical space around a pharmacophore to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Safety and Handling
Hazard Identification
This compound is a hazardous substance and must be handled with appropriate care.
-
GHS Classification: Corrosive/Irritant.[5]
-
Signal Word: Warning/Danger.[5]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling and Personal Protective Equipment (PPE)
All work with this compound should be conducted in a well-ventilated chemical fume hood.[12][13]
-
Engineering Controls: Use only in a system with adequate local exhaust ventilation.[12]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[13]
-
Respiratory Protection: If dust is generated, a NIOSH-approved particulate respirator is recommended.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]
First Aid and Spill Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Spills: Clean up spills immediately. Avoid generating dust. Wear full PPE. Sweep up the material and place it in a sealed container for disposal.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. books.kdpublications.in [books.kdpublications.in]
- 3. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | 913574-93-3 [chemicalbook.com]
- 7. lincoln.history.idaho.gov [lincoln.history.idaho.gov]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. Reformatsky Reaction [organic-chemistry.org]
- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. aksci.com [aksci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-α,α-difluorobenzeneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 4-Bromo-α,α-difluorobenzeneacetic acid, a valuable building block in medicinal chemistry and drug development. The core of this synthesis revolves around the Reformatsky reaction, a classic yet powerful method for carbon-carbon bond formation. This document will delve into the mechanistic intricacies of the synthesis, provide detailed, step-by-step experimental protocols, and present key analytical data to ensure scientific integrity and reproducibility. The information is tailored for researchers and professionals in the pharmaceutical and chemical industries, offering insights into the practical execution and optimization of this important synthetic route.
Introduction: The Significance of Fluorinated Arylacetic Acids in Drug Discovery
The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Specifically, the α,α-difluoroarylacetic acid moiety is of particular interest. This structural motif serves as a lipophilic bioisostere for carboxylic acids, alcohols, and other functional groups, often leading to improved pharmacokinetic and pharmacodynamic profiles.
4-Bromo-α,α-difluorobenzeneacetic acid (CAS No. 913574-93-3) is a key intermediate in the synthesis of a variety of biologically active compounds.[1][2][3][4] The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse molecular libraries for drug screening. Its derivatives have been explored as potential therapeutic agents, including inhibitors of fibroblast growth factor receptor-1 (FGFR1) for the treatment of non-small cell lung cancer.[5] This guide will provide a detailed roadmap for the efficient synthesis of this important molecule.
The Synthetic Pathway: A Two-Step Approach
The most common and efficient pathway to synthesize 4-Bromo-α,α-difluorobenzeneacetic acid involves a two-step process:
-
Reformatsky Reaction: The condensation of 4-bromobenzaldehyde with ethyl bromodifluoroacetate in the presence of activated zinc to form ethyl 2-(4-bromophenyl)-2,2-difluoroacetate.
-
Hydrolysis: The subsequent hydrolysis of the resulting ester to yield the final carboxylic acid product.
This approach is favored due to its relatively mild reaction conditions and the commercial availability of the starting materials.
Step 1: The Reformatsky Reaction - Forming the Carbon-Carbon Bond
The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by a metal, typically zinc.[6] In this specific synthesis, the key is the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, from ethyl bromodifluoroacetate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzaldehyde.
Mechanism of the Reformatsky Reaction:
The reaction proceeds through the following key steps:
-
Oxidative Addition: Activated zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc reagent, a zinc enolate.
-
Coordination: The carbonyl oxygen of 4-bromobenzaldehyde coordinates to the zinc atom of the enolate.
-
Nucleophilic Addition: A six-membered, chair-like transition state is formed, followed by a nucleophilic attack of the enolate carbon on the carbonyl carbon, forming a new carbon-carbon bond.
-
Work-up: An acidic work-up protonates the oxygen anion and removes the zinc salts, yielding the β-hydroxy ester. However, in the case of α,α-difluoro esters, the intermediate often eliminates the hydroxyl group to directly form the α,α-difluoro ester.
Experimental Protocol: Synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
Materials:
-
4-Bromobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Anhydrous Toluene
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activate the zinc dust by stirring a suspension of zinc (5.0 eq) and a catalytic amount of iodine (0.1 eq) in anhydrous toluene under reflux for 5 minutes.
-
Cool the mixture to room temperature.
-
To this suspension, add ethyl bromodifluoroacetate (2.0 eq).
-
Add a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous toluene.
-
Heat the resulting mixture to 90 °C and stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Filter the suspension and extract the filtrate with MTBE.
-
Wash the combined organic phases with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain ethyl 2-(4-bromophenyl)-2,2-difluoroacetate.[7]
Step 2: Hydrolysis - Unveiling the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it tends to be cleaner and avoids potential side reactions that can occur under strong acidic conditions.
Mechanism of Basic Hydrolysis (Saponification):
-
Nucleophilic Acyl Substitution: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide ion as a leaving group and forming the carboxylate salt.
-
Protonation: An acidic work-up protonates the carboxylate salt to yield the final carboxylic acid.
Experimental Protocol: Synthesis of 4-Bromo-α,α-difluorobenzeneacetic Acid
Materials:
-
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
-
Ethanol
-
Aqueous Sodium Hydroxide (e.g., 2 M)
-
Hydrochloric Acid (e.g., 2 M)
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 2-(4-bromophenyl)-2,2-difluoroacetate in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all the starting ester has been consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of hydrochloric acid, which will cause the product to precipitate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield 4-Bromo-α,α-difluorobenzeneacetic acid as a solid. The product can be further purified by recrystallization if necessary.
Synthesis Pathway Visualization
The overall synthetic pathway can be visualized as follows:
Caption: Synthesis of 4-Bromo-α,α-difluorobenzeneacetic acid.
Data Summary and Characterization
Ensuring the identity and purity of the synthesized compounds is paramount. The following tables summarize the key physical and analytical data for the final product.
Table 1: Physicochemical Properties of 4-Bromo-α,α-difluorobenzeneacetic Acid
| Property | Value | Reference |
| CAS Number | 913574-93-3 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1] |
| Molecular Weight | 251.02 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 95-97 °C | [3] |
Table 2: Spectroscopic Data for 4-Bromo-α,α-difluorobenzeneacetic Acid
| Technique | Data |
| ¹H NMR | Signals corresponding to the aromatic protons and the carboxylic acid proton are expected. |
| ¹³C NMR | Signals for the aromatic carbons, the difluoromethyl carbon, and the carbonyl carbon are expected. |
| ¹⁹F NMR | A characteristic signal for the two equivalent fluorine atoms is expected. |
| Mass Spec. | The molecular ion peak and characteristic fragmentation patterns are expected. |
| IR | Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F stretches are expected. |
Conclusion and Future Outlook
The synthesis of 4-Bromo-α,α-difluorobenzeneacetic acid via the Reformatsky reaction followed by hydrolysis is a reliable and efficient method for producing this valuable building block. This guide has provided a detailed, step-by-step protocol, mechanistic insights, and key data to aid researchers in its successful synthesis. The versatility of the bromo-substituent, combined with the beneficial properties imparted by the difluoroacetic acid moiety, ensures that this compound will continue to be of significant interest in the field of drug discovery and development. Future research may focus on the development of catalytic and asymmetric variations of this synthesis to access enantiomerically pure derivatives, further expanding its utility in the creation of novel and potent therapeutic agents.
References
- 1. chemscene.com [chemscene.com]
- 2. chemcd.com [chemcd.com]
- 3. 913574-93-3 Cas No. | 2-(4-Bromophenyl)-2,2-difluoroacetic acid | Apollo [store.apolloscientific.co.uk]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Physical properties of 2-(4-Bromophenyl)-2,2-difluoroacetic acid
An In-depth Technical Guide to the Physical Properties of 2-(4-Bromophenyl)-2,2-difluoroacetic Acid
Introduction
This compound (CAS RN: 913574-93-3) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a bromophenyl ring attached to a difluoroacetic acid moiety, imparts unique electronic and lipophilic characteristics. The presence of the two fluorine atoms on the alpha-carbon dramatically increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, 2-(4-bromophenyl)acetic acid. This guide provides a comprehensive overview of the known physical properties, outlines experimental protocols for their determination, and discusses the implications of these properties for research and development professionals.
Core Physicochemical Properties
A summary of the fundamental physical and chemical identifiers for this compound is presented below. This data is essential for sample handling, experimental design, and computational modeling.
| Property | Value | Source(s) |
| CAS Number | 913574-93-3 | [2][3][4][5] |
| Molecular Formula | C₈H₅BrF₂O₂ | [2][4][5][6] |
| Molecular Weight | 251.02 g/mol | [3][5][6] |
| Appearance | Yellow to white solid | [4][7] |
| Melting Point | 94-97 °C | [2][3][4][7] |
| Purity | Typically ≥95% - ≥97% | [2][3][6] |
| Storage Condition | Sealed in dry, room temperature (20 to 22 °C) | [2][4][7] |
Detailed Analysis of Physical Characteristics
Melting Point and Thermal Stability
The melting point of a crystalline solid is a critical indicator of purity. For this compound, the reported melting range is a narrow 94-97 °C.[2][3][4][7] A sharp melting range is indicative of high purity. Broadening of this range would suggest the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature gradient.
Causality in Experimental Choice: The determination of a melting point is a foundational experiment. The choice of apparatus (e.g., a digital melting point apparatus with a capillary tube) is standard due to its precision and small sample requirement. The rate of temperature ramp is critical; a slow ramp (e.g., 1-2 °C per minute) near the expected melting point is necessary to allow for thermal equilibrium, ensuring an accurate reading.
Self-Validating Protocol: Melting Point Determination
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.
-
Calibration: The apparatus should be calibrated using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.
-
Measurement: The capillary tube is placed in the heating block. The temperature is ramped up quickly to about 10-15 °C below the expected melting point (approx. 80 °C).
-
Observation: The ramp rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid droplet appears is recorded as the start of the range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.
Solubility Profile
Commercial datasheets often list solubility as "N/A" (Not Available), indicating that this property has not been formally determined or reported.[2][4][7] For researchers, this is a critical data gap that must be addressed experimentally, as solubility is paramount for designing reaction conditions, formulation, and biological assays. The polarity of the molecule—possessing a nonpolar bromophenyl ring and a polar difluoroacetic acid group—suggests it will have limited solubility in water and higher solubility in polar organic solvents.
Experimental Workflow: Solubility Determination
The following workflow outlines a standard procedure for quantitatively determining the solubility of the compound in various solvents relevant to drug discovery and development.
Caption: Workflow for determining compound solubility.
Acidity (pKa)
The pKa of this compound is not explicitly reported in common databases. However, its structure allows for an expert estimation. The presence of two electron-withdrawing fluorine atoms on the alpha-carbon significantly stabilizes the carboxylate anion through the inductive effect, making the compound a much stronger acid than its non-fluorinated counterparts. For comparison, the pKa of difluoroacetic acid itself is approximately 1.33.[8] The bromophenyl group will have a further, albeit smaller, electron-withdrawing effect. Therefore, the pKa is expected to be low, likely in the range of 1.0 - 1.5. This high acidity is a critical property, influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding interactions.
Experimental Workflow: pKa Determination via Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH change.
Caption: Workflow for pKa determination by titration.
Computational and Spectroscopic Properties
Computational Data
Computational models provide valuable predictions for a molecule's behavior in biological systems.
| Parameter | Predicted Value | Significance in Drug Development |
| LogP | 2.6255 | Indicates lipophilicity. A value in this range suggests good potential for membrane permeability.[6] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Measures molecular polarity. A low TPSA (< 140 Ų) is associated with good cell membrane penetration.[6] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton.[6] |
| Hydrogen Bond Acceptors | 2 | The two carboxylic acid oxygen atoms. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the expected monoisotopic mass is 251.02 g/mol .[5][6] A key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion: an [M]+ peak and an [M+2]+ peak of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectral data is not available in the search results, the expected NMR signals can be predicted based on the structure.
-
¹H NMR: The spectrum would be characterized by signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the bromophenyl ring would likely appear as two distinct doublets due to their ortho and meta positions relative to the difluoroacetic acid group, showing coupling to each other. A broad singlet for the acidic proton of the carboxylic acid would also be present, often far downfield (>10 ppm), and its position can be solvent-dependent.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the quaternary carbon bonded to the fluorine atoms (split into a triplet by the two fluorine atoms), and the carbonyl carbon of the carboxylic acid.
-
¹⁹F NMR: A single signal would be expected, as the two fluorine atoms are chemically equivalent. This signal provides a clean and sensitive handle for detecting the molecule in complex mixtures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the carbonyl group.
-
C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹.
Safety and Handling
The compound is associated with the following hazard statements:
Signal Word: Warning.[2]
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. The material should be stored in a tightly sealed container in a dry, cool place as recommended.[2][4][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. lincoln.history.idaho.gov [lincoln.history.idaho.gov]
- 5. This compound | 913574-93-3 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. escales | Virtual tour generated by Panotour [ub.edu]
- 8. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of 2-(4-Bromophenyl)-2,2-difluoroacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-(4-Bromophenyl)-2,2-difluoroacetic acid. While extensive searches of publicly available databases and scientific literature did not yield specific experimental spectra for this compound, this guide offers a detailed, predictive analysis based on established spectroscopic principles and data from analogous structures. It is designed to serve as a valuable resource for researchers in the synthesis, analysis, and application of this and similar fluorinated aromatic compounds. The guide covers the theoretical basis, expected spectral features, and standardized protocols for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Introduction: The Significance of this compound
This compound is a halogenated aromatic carboxylic acid. The presence of the difluoroacetic acid moiety and the bromophenyl group makes it a potentially valuable building block in medicinal chemistry and materials science. The fluorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it an attractive scaffold for the development of novel pharmaceuticals and agrochemicals. The bromo-substituent provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a detailed roadmap for the spectroscopic analysis of this compound.
Molecular Structure and Key Features
The structure of this compound presents several key features that will be reflected in its spectroscopic data.
Figure 1: Chemical structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Principles
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, like fluorine and oxygen, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the aromatic protons and the carboxylic acid proton.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the para-substitution pattern, they will likely appear as two distinct signals, each integrating to two protons. These will present as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the bromine atom (H_a) will be at a slightly different chemical shift than the protons ortho to the difluoroacetic acid group (H_b).
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. Its exact position and broadness can be influenced by the solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.
Data Summary Table
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to -CF₂COOH) | 7.6 - 7.8 | Doublet | 2H |
| Ar-H (ortho to -Br) | 7.4 - 7.6 | Doublet | 2H |
| -COOH | > 10 | Broad Singlet | 1H |
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. Carbon atoms bonded to electronegative atoms like fluorine and oxygen are deshielded and appear at higher chemical shifts.
Expected ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals.
-
Carboxylic Carbon (-COOH): This carbon will appear in the downfield region, typically between 160 and 180 ppm.
-
Difluorinated Carbon (-CF₂-): The carbon atom bonded to two fluorine atoms will be significantly deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms. Its chemical shift is expected in the range of 110-130 ppm.
-
Aromatic Carbons (Ar-C): Four signals are expected for the aromatic carbons.
-
The carbon attached to the bromine atom (C-Br) will be in the range of 120-130 ppm.
-
The carbon attached to the difluoroacetic acid group (C-CF₂) will be slightly downfield.
-
The two sets of equivalent CH carbons will appear in the typical aromatic region of 125-135 ppm.
-
Data Summary Table
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| -C OOH | 160 - 180 | Singlet or Triplet (small ²J_CF) |
| -C F₂- | 110 - 130 | Triplet (large ¹J_CF) |
| C -CF₂ | 130 - 140 | Triplet (small ²J_CF) |
| C H (ortho to -CF₂COOH) | 128 - 132 | Singlet |
| C H (ortho to -Br) | 132 - 136 | Singlet |
| C -Br | 120 - 130 | Singlet |
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm).
-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Theoretical Principles
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance. The chemical shift range of ¹⁹F is much wider than that of ¹H, providing excellent signal dispersion.
Expected ¹⁹F NMR Spectrum
The proton-decoupled ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms.
-
Difluoroacetic Fluorines (-CF₂-): The two fluorine atoms are chemically equivalent and will give rise to a single signal. The chemical shift is expected to be in the range of -90 to -120 ppm relative to CFCl₃. In the proton-coupled spectrum, this signal would be a triplet due to coupling with the two ortho protons on the aromatic ring, though this coupling is often small.
Data Summary Table
| Fluorine Assignment | Expected Chemical Shift (δ, ppm vs. CFCl₃) | Multiplicity |
| -CF ₂- | -90 to -120 | Singlet (proton-decoupled) |
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup:
-
Switch the spectrometer to the ¹⁹F nucleus frequency.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Typical parameters: a wide spectral width (e.g., 250-300 ppm), acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using an external standard (e.g., CFCl₃ at 0 ppm).
-
Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.
Expected Mass Spectrum
-
Molecular Ion Peak ([M]⁻ or [M-H]⁻): In a negative ion mode (e.g., ESI-), the most prominent peak is expected to be the deprotonated molecule [M-H]⁻. Due to the presence of one bromine atom, this will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
-
For C₈H₄BrF₂O₂⁻: Calculated m/z for ⁷⁹Br isotope ≈ 248.9, and for ⁸¹Br isotope ≈ 250.9.
-
-
Fragmentation Patterns: Fragmentation may occur, leading to the loss of small neutral molecules. A common fragmentation for carboxylic acids is the loss of CO₂ (44 Da). The loss of HBr (80/82 Da) is also possible.
Data Summary Table
| Ion | Expected m/z | Key Feature |
| [M-H]⁻ | ~249, 251 | Isotopic pattern for one bromine atom (1:1 ratio) |
| [M-H-CO₂]⁻ | ~205, 207 | Loss of carbon dioxide |
Experimental Protocol
Figure 2: A generalized workflow for Mass Spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate in negative ion mode to observe the deprotonated molecule.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its characteristic bromine isotopic pattern.
-
Analyze any significant fragment ions to support the proposed structure.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the characterization of this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry data, researchers can confidently approach the analysis of this and structurally related compounds. The provided protocols offer a standardized methodology for data acquisition, ensuring reproducibility and accuracy. As this compound and its derivatives are explored for various applications, this guide will serve as a foundational reference for their analytical characterization.
Mass spectrometry of 2-(4-Bromophenyl)-2,2-difluoroacetic acid
An In-Depth Technical Guide to the Mass Spectrometry of 2-(4-Bromophenyl)-2,2-difluoroacetic acid
Introduction
This compound is a halogenated aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry. Its unique structural motifs—a brominated phenyl ring and a difluoroacetic acid group—make it a valuable building block for novel therapeutic agents and functional materials. The precise characterization of this compound is paramount for ensuring purity, confirming identity, and understanding its reactivity. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, providing definitive molecular weight confirmation and profound structural insights through controlled fragmentation analysis.
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will explore optimal ionization strategies, delve into the principles of its fragmentation behavior, and present field-proven experimental protocols. The focus is not merely on procedural steps but on the underlying scientific rationale, empowering researchers to develop and troubleshoot their own analytical methods with confidence.
Physicochemical Characteristics
A thorough understanding of the analyte's properties is the foundation of any robust analytical method. The key characteristics of this compound are summarized below. Its polarity, conferred by the carboxylic acid group, and its molecular weight are particularly influential in the selection of mass spectrometry techniques.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonym(s) | (4-bromophenyl)(difluoro)acetic acid | [1] |
| CAS Number | 913574-93-3 | [2][3] |
| Molecular Formula | C₈H₅BrF₂O₂ | [2][3] |
| Molecular Weight | 251.02 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Melting Point | 95-97 °C | [4][5] |
Analytical Strategy: Choosing the Right Approach
The inherent properties of this compound—a polar carboxylic acid with limited volatility—strongly favor Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical approach.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. The compound's polarity makes it highly amenable to reversed-phase liquid chromatography, and its acidic nature is ideal for soft ionization techniques like Electrospray Ionization (ESI). ESI allows for the analysis of the molecule in its intact form with minimal fragmentation, which is crucial for unambiguous molecular weight determination.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis via GC-MS is challenging due to the low volatility and thermal lability of the carboxylic acid. The high temperatures of the GC inlet can cause decarboxylation. Therefore, a chemical derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester) is typically required.[7][8] While feasible, this adds complexity to sample preparation.
This guide will focus on the more direct and powerful LC-MS approach.
Ionization & Mass Spectral Interpretation
Electrospray Ionization (ESI) is the technique of choice for this molecule. It is a soft ionization method that transfers ions from solution into the gas phase with high efficiency and minimal in-source fragmentation.[6]
Optimal Ionization Mode: Negative vs. Positive
Given the presence of the acidic carboxylic acid proton, Negative Ion Mode (ESI-) is the most logical and efficient choice. In the ESI source, the compound will readily deprotonate to form the carboxylate anion, [M-H]⁻.[9][10]
While analysis in Positive Ion Mode (ESI+) is possible, it is expected to be significantly less sensitive. Ionization would rely on the formation of adducts with protons [M+H]⁺ or alkali metal ions like sodium [M+Na]⁺ or potassium [M+K]⁺ that are often present as trace contaminants.[11]
The Diagnostic Bromine Isotope Pattern
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[12] This results in a characteristic doublet for any bromine-containing ion, where two peaks of roughly equal intensity are separated by 2 m/z units. This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.[13][14]
Based on this, the deprotonated molecular ion [M-H]⁻ will appear as a pair of peaks in the mass spectrum.
| Ion | Isotope | Theoretical m/z |
| [M-H]⁻ | C₈H₄⁷⁹BrF₂O₂⁻ | 248.94 |
| [M-H]⁻ | C₈H₄⁸¹BrF₂O₂⁻ | 250.94 |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is used to gain structural information by isolating the [M-H]⁻ ion and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.
The most probable fragmentation pathways for the [M-H]⁻ ion of this compound are driven by the loss of stable neutral molecules.
-
Decarboxylation: The most common fragmentation for a carboxylate anion is the neutral loss of carbon dioxide (CO₂), which has a mass of 44.01 Da. This is a highly favorable process.
-
Loss of Bromine Radical: Cleavage of the C-Br bond can occur, resulting in the loss of a bromine radical (·Br).
-
Benzylic Cleavage: The bond between the aromatic ring and the difluoroacetyl group can cleave, leading to fragments corresponding to the bromophenyl anion or the difluoroacetate portion.
The predicted fragmentation cascade is visualized below.
References
- 1. This compound | 913574-93-3 [sigmaaldrich.com]
- 2. This compound | 913574-93-3 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 13. whitman.edu [whitman.edu]
- 14. youtube.com [youtube.com]
Biological activity of bromophenol derivatives
An In-depth Technical Guide to the Biological Activity of Bromophenol Derivatives
Abstract
Bromophenols, a diverse class of halogenated phenolic compounds predominantly found in marine environments, have emerged as a focal point in pharmaceutical and biomedical research.[1][2] Naturally synthesized by marine algae, sponges, and other organisms, these secondary metabolites exhibit a remarkable spectrum of biological activities, including potent antioxidant, anticancer, antimicrobial, and enzyme-inhibiting properties.[1][3][4] This technical guide provides a comprehensive exploration of the multifaceted biological activities of bromophenol derivatives. It delves into their mechanisms of action, supported by quantitative data and detailed experimental protocols for their synthesis and evaluation. The guide is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the therapeutic potential of these marine-derived compounds, bridging the gap between their natural origins and their application in modern medicine.
Introduction to Bromophenols
Bromophenols are characterized by a phenolic ring substituted with one or more bromine atoms and at least one hydroxyl group.[1][2] Their structural diversity, stemming from the number and position of bromine and hydroxyl substituents, gives rise to a wide array of physicochemical properties and biological functions.
Natural Provenance and Biosynthesis
The primary natural sources of bromophenols are marine algae, particularly red algae (e.g., Rhodomela, Symphyocladia, Odonthalia), but they are also found in brown and green algae, as well as marine invertebrates like sponges and ascidians.[1][2][5] The biosynthesis of these compounds in marine organisms is a fascinating enzymatic process. It is primarily mediated by vanadium-dependent bromoperoxidases, which utilize bromide ions from seawater, along with hydrogen peroxide, to catalyze the electrophilic bromination of a phenol precursor.[1][2] This enzymatic action is the cornerstone of the vast structural diversity observed in natural bromophenols. The ecological role of these metabolites is believed to be in chemical defense, deterring predators and preventing biofouling.[1][2]
Significance in Drug Discovery
The broad and potent biological activities of bromophenols make them highly attractive candidates for drug discovery. Their ability to modulate key cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, diabetes, and infectious diseases has spurred significant research into their therapeutic potential.[3][4][6][7] Synthetic chemistry has further expanded the library of bromophenol derivatives, allowing for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets.[8][9][10]
Core Biological Activities and Mechanisms of Action
The therapeutic potential of bromophenol derivatives is rooted in their ability to interact with and modulate multiple biological pathways. This section details their most significant activities, the underlying molecular mechanisms, and the structural features that govern their efficacy.
Antioxidant Activity
Many bromophenols are potent antioxidants, capable of neutralizing harmful reactive oxygen species (ROS) and mitigating oxidative stress, a key factor in aging and numerous pathologies like cancer and neurodegeneration.[1][4]
Mechanism of Action: The antioxidant capacity of bromophenols is primarily attributed to two mechanisms:
-
Radical Scavenging: The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals. The presence of electron-donating groups and the formation of stable phenoxyl radicals are crucial. Theoretical studies show that compounds with o-dihydroxy (catechol) groups are particularly effective scavengers.[11][12]
-
Metal Chelation: Some bromophenols can chelate transition metal ions like Cu(II) and Fe(III), which prevents them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.[11]
Structure-Activity Relationship (SAR): The antioxidant efficacy is heavily influenced by the molecular structure. A 1,4-dihydroxy arrangement on the benzene ring is highly favorable for antioxidant activity.[1][4] The number and position of bromine atoms also modulate this activity, though the relationship can be complex.[4]
Table 1: Comparative Antioxidant Activity of Bromophenol Derivatives
| Compound/Derivative | Assay | IC₅₀ Value | Reference |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH Radical Scavenging | 19.84 µM | [13] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | DPPH Radical Scavenging | Potent activity reported | [14] |
| Various derivatives from Rhodomela confervoides | DPPH & ABTS Scavenging | Stronger than BHT control | [15] |
| Novel Synthesized Bromophenols (20-24) | DPPH & ABTS Scavenging | Considerable effects noted | [16] |
Anticancer Activity
Bromophenol derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, making them promising leads for novel oncology drugs.[14][17]
Mechanism of Action: Their anticancer effects are multifactorial and often converge on the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation.
-
Induction of Apoptosis via ROS Generation: Many bromophenol derivatives trigger a surge in intracellular ROS levels within cancer cells.[17][18][19] This oxidative stress disrupts mitochondrial function, leading to the release of cytochrome c, a decrease in the anti-apoptotic protein Bcl-2, and the subsequent activation of executioner caspases (e.g., caspase-3) and PARP cleavage, culminating in apoptosis.[17][18][19]
-
Cell Cycle Arrest: Certain derivatives can halt the cell cycle, preventing cancer cells from dividing. For instance, compound 17a, a bromophenol hybrid, was shown to induce cell cycle arrest at the G0/G1 phase in A549 lung cancer cells.[17][18][19]
-
Modulation of Signaling Pathways: These compounds can interfere with critical cancer-related signaling pathways. Studies have shown that bromophenols can deactivate the pro-survival PI3K/Akt/mTOR pathway while simultaneously activating the pro-apoptotic MAPK signaling pathway.[20][21]
Caption: ROS-mediated apoptotic pathway induced by bromophenol derivatives.
Table 2: Cytotoxic Activity of Bromophenol Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Compound 17a (hybrid) | A549 (Lung) | 2.56 µM | [18][19] |
| Compound 17a (hybrid) | HCT116 (Colon) | 1.83 µM | [18][19] |
| 4b-4 (diacetate) | K562 (Leukemia) | 2.87 µM | [14][17] |
| 23a (hybrid) | Bel7402 (Liver) | 1.97 µM | [17] |
Antimicrobial Activity
Bromophenols exhibit broad-spectrum antimicrobial activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), positioning them as potential alternatives to conventional antibiotics.[5][22][23]
Mechanism of Action:
-
Inhibition of Biofilm Formation: Biofilms are a key virulence factor that protects bacteria from antibiotics. Several bromophenol derivatives have been shown to effectively inhibit biofilm formation in pathogens like S. aureus and P. aeruginosa.[5][23]
-
Enzyme Inhibition: Some bromophenols target essential microbial enzymes. For example, they can inhibit isocitrate lyase (ICL), an enzyme crucial for the glyoxylate cycle in certain fungi and bacteria, thereby preventing their growth.[1][24]
SAR Insights: The degree of bromination and the presence of specific structural units, such as the 3-bromo-4,5-dihydroxybenzyl moiety, appear to be important for antimicrobial potency.[1] Highly brominated compounds often show enhanced activity.
Table 3: Minimum Inhibitory Concentration (MIC) of Bromophenols Against Microbes
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | S. aureus, E. coli, P. aeruginosa | < 70 | [25] |
| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | 32 | [5][23] |
| 3-bromo-2,6-dihydroxyacetophenone | MRSA | 32 | [5][23] |
| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane | C. albicans, A. fumigatus | Good activity reported | [26] |
Enzyme Inhibition
Beyond antimicrobial targets, bromophenols are potent inhibitors of several key human enzymes implicated in chronic diseases.
Key Enzyme Targets:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease. Several synthetic bromophenols have shown potent AChE inhibition at nanomolar concentrations.[6][9][16]
-
Carbonic Anhydrases (CAs): CAs are involved in pH regulation and are targets for treating glaucoma. Bromophenol derivatives have been identified as effective inhibitors of human CA isoforms (hCA I and hCA II).[9][27]
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin signaling, making its inhibitors potential therapeutics for type 2 diabetes. Highly brominated derivatives from Rhodomela confervoides are effective PTP1B inhibitors.[1][24]
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion. Their inhibition can help manage postprandial hyperglycemia in diabetic patients. Bromophenols have demonstrated efficient inhibition of both enzymes.[7]
Table 4: Enzyme Inhibitory Activity of Bromophenol Derivatives
| Compound/Derivative | Target Enzyme | Inhibition (Kᵢ or IC₅₀) | Reference |
| Synthesized Derivative 21 | Acetylcholinesterase (AChE) | Kᵢ: 6.54 nM | [9] |
| Synthesized Derivative 18 | Carbonic Anhydrase I (hCA I) | Kᵢ: 2.53 nM | [9] |
| Synthesized Derivative 21 | Carbonic Anhydrase II (hCA II) | Kᵢ: 1.63 nM | [9] |
| Derivative from R. confervoides | PTP1B | IC₅₀: 0.84 µM | [1][24] |
| Synthesized Derivative 1f | Aldose Reductase (AR) | Kᵢ: 0.05 µM | [7] |
Methodologies for Synthesis and Biological Evaluation
The transition from a natural product to a viable drug candidate requires robust synthetic methods and validated bioassays. This section outlines key experimental protocols used in the study of bromophenol derivatives.
General Synthetic Strategies
The synthesis of novel bromophenol derivatives often involves multi-step processes to modify natural scaffolds or build them from simple precursors. Key reactions include bromination, alkylation/acylation, and demethylation.[5][8][10] Demethylation using boron tribromide (BBr₃) is a crucial step to unmask the free hydroxyl groups, which are often vital for biological activity.[8][9]
Caption: General workflow for synthesis and evaluation of bromophenols.
Experimental Protocol: Demethylation to Bioactive Bromophenols [8][9] Causality: This protocol is essential for converting methoxy-protected intermediates into the final, active bromophenols. The hydroxyl groups are often critical for hydrogen bonding with enzyme active sites or for radical scavenging, and BBr₃ is a highly effective reagent for cleaving aryl methyl ethers without disturbing other functional groups.
-
Preparation: Dissolve the methoxylated diaryl methane compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flask under a nitrogen (N₂) atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction with BBr₃.
-
Reagent Addition: Add boron tribromide (BBr₃) (3 equivalents for each methoxy group) dropwise to the cooled solution. The slow addition prevents a rapid, uncontrolled reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully add crushed ice followed by CH₂Cl₂ (50 mL) to quench the excess BBr₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Extract the aqueous phase with ethyl acetate (2 x 50 mL) to recover any remaining product.
-
Purification: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product. The final bromophenol can be purified using column chromatography on silica gel.
Key In Vitro Bioassays
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity) [15][16] Self-Validation: This assay includes a positive control (like ascorbic acid or BHT) and a blank. The dose-dependent decrease in absorbance for the test compound, when compared to the control, validates the result. A lower IC₅₀ (concentration to scavenge 50% of radicals) indicates higher potency.
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of the bromophenol test compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
Protocol: MTT Assay (Anticancer Cytotoxicity) [18][19] Self-Validation: The assay relies on the activity of mitochondrial dehydrogenases in viable cells, which convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is directly proportional to the number of living cells. Including untreated control cells (100% viability) and a vehicle control ensures the observed effect is due to the compound.
-
Seed human cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the bromophenol derivative for 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at ~570 nm.
-
Calculate cell viability relative to untreated controls and determine the IC₅₀ value.
Toxicological Considerations
While natural and synthetic bromophenols hold significant therapeutic promise, it is crucial to consider their toxicological profile. Some anthropogenic bromophenols, used as flame retardants (e.g., 2,4,6-tribromophenol), have been detected in the environment and human tissues, raising health concerns.[28][29] These compounds have been associated with endocrine disruption and potential developmental toxicity.[28][30] Acute toxicity studies in aquatic organisms show that toxicity generally increases with the number of bromine atoms.[31] Therefore, any bromophenol derivative intended for therapeutic use must undergo rigorous toxicological evaluation to establish a safe therapeutic window.
Conclusion and Future Perspectives
Bromophenol derivatives represent a treasure trove of bioactive molecules with vast therapeutic potential. Their proven efficacy as antioxidant, anticancer, antimicrobial, and enzyme-inhibiting agents provides a solid foundation for further drug development. Future research should focus on:
-
Optimizing Lead Compounds: Utilizing medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of promising derivatives.
-
Elucidating Novel Mechanisms: Investigating deeper molecular interactions and identifying new biological targets to broaden their therapeutic applications.
-
In Vivo Studies: Moving beyond in vitro assays to validate the efficacy and safety of lead candidates in preclinical animal models of disease.
-
Sustainable Sourcing: Exploring biotechnological production methods to ensure a sustainable supply of these valuable compounds without relying solely on extraction from marine organisms.
The continued exploration of bromophenol derivatives is poised to yield a new generation of drugs capable of addressing some of the most pressing challenges in human health.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bromophenols in marine algae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] BOS-93, a novel bromophenol derivative, induces apoptosis and autophagy in human A549 lung cancer cells via PI3K/Akt/mTOR and MAPK signaling pathway | Semantic Scholar [semanticscholar.org]
- 21. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway. | University of Kentucky College of Arts & Sciences [neuroscience.as.uky.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Antibacterial bromophenols from the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Bromophenol - Wikipedia [en.wikipedia.org]
- 30. researchgate.net [researchgate.net]
- 31. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Bromophenyl)-2,2-difluoroacetic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Foreword
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated acidity (pKa), and improved binding affinity—are invaluable tools for optimizing lead compounds. Among the various fluorinated building blocks, α,α-difluoroaryl acetic acids have emerged as particularly powerful motifs. This guide provides an in-depth technical overview of 2-(4-Bromophenyl)-2,2-difluoroacetic acid, a versatile intermediate poised at the intersection of fluorine chemistry and synthetic utility, intended for researchers, chemists, and professionals in drug development.
Core Compound Analysis: Physicochemical and Structural Properties
This compound is a solid crystalline compound that serves as a key building block in synthetic chemistry. Its structure is characterized by a para-substituted bromophenyl ring directly attached to a difluorinated stereocenter bearing a carboxylic acid. This unique arrangement of functional groups makes it a highly valuable intermediate.
| Property | Value | Reference(s) |
| CAS Number | 913574-93-3 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrF₂O₂ | [1][2][5] |
| Molecular Weight | 251.02 g/mol | [1][2][5] |
| Physical State | Yellow to white solid/crystalline powder | [3][6] |
| Melting Point | 94-97 °C | [4][6] |
| Purity | Typically ≥95% | [4][5] |
| Synonyms | (4-bromophenyl)(difluoro)acetic acid, 4-Bromo-alpha,alpha-difluorobenzeneacetic acid | [2][3][7] |
Synthesis Methodology: The Reformatsky Approach
The most reliable and common method for synthesizing α-aryl-α,α-difluoroacetic acids is via the Reformatsky reaction, followed by ester hydrolysis. This pathway is favored due to its operational simplicity and the relatively mild conditions required. The key is the formation of an organozinc reagent, or a "Reformatsky enolate," which is nucleophilic enough to attack a carbonyl group but generally does not react with the ester functionality of its precursor.[2][5]
2.1. Rationale for the Synthetic Strategy
The choice of the Reformatsky reaction is a deliberate one, rooted in chemical principles. Unlike more reactive organolithium or Grignard reagents, zinc enolates exhibit lower basicity and reactivity.[1][5] This chemoselectivity is critical; it allows the enolate, formed from an α-halo-α,α-difluoroacetate ester, to be generated in the presence of an electrophilic aldehyde without undesirable side reactions. The subsequent hydrolysis of the stable ester intermediate to the carboxylic acid is typically a high-yielding and straightforward step.
2.2. Detailed Step-by-Step Synthesis Protocol
This protocol outlines the synthesis starting from commercially available 4-bromobenzaldehyde and ethyl bromodifluoroacetate.
Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoro-1-hydroxyethanoate via Reformatsky Reaction
-
Zinc Activation (Crucial for Reactivity): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.5 equivalents). Activation can be achieved by stirring the zinc dust with a small amount of iodine or 1,2-dibromoethane in tetrahydrofuran (THF) until the color dissipates, followed by decanting the solvent.[8] This process removes the passivating oxide layer from the zinc surface.
-
Reagent Preparation: In a separate, dry dropping funnel, prepare a solution of 4-bromobenzaldehyde (1.0 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF.
-
Reaction Initiation: Add approximately 10% of the aldehyde/ester solution to the activated zinc suspension. The reaction mixture may require gentle heating to initiate. A slight exotherm is often observed, indicating the start of the reaction.
-
Addition and Reaction: Once initiated, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete consumption of the starting materials.[7]
-
Work-up and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This hydrolyzes the zinc alkoxide intermediate and dissolves the zinc salts.[5]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude β-hydroxy ester can be purified by silica gel column chromatography.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of THF and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents) and stir the mixture at room temperature overnight.[9]
-
Acidification: Monitor the reaction by TLC until the starting material is consumed. Cool the mixture in an ice bath and carefully acidify to pH ~2 with dilute hydrochloric acid (e.g., 1 M HCl).
-
Extraction and Isolation: Extract the acidified mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure this compound as a white or off-white solid.[10]
2.3. Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound via the Reformatsky reaction and subsequent ester hydrolysis.
Spectroscopic Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. While a comprehensive dataset is best obtained experimentally, the expected features are highly predictable.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Region: Two doublets in the δ 7.5-7.8 ppm range, characteristic of a 1,4-disubstituted benzene ring (an AA'BB' system).- Carboxylic Acid: A broad singlet (δ > 10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-140 ppm).- CF₂ Carbon: A triplet (due to C-F coupling) significantly downfield.- Carbonyl Carbon: A signal around δ 170-175 ppm. |
| ¹⁹F NMR | - A single signal in the range of δ -90 to -110 ppm (relative to CFCl₃), consistent with a CF₂ group adjacent to an aromatic ring and a carboxylic acid.[11][12] The signal may appear as a singlet or a multiplet depending on long-range couplings. |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 248.9/250.9, showing the characteristic isotopic pattern for one bromine atom. |
Role and Application in Drug Discovery
The true value of this compound lies in its dual-functionality as a molecular scaffold. The gem-difluoroacetic acid moiety acts as a bioisostere for other functional groups, while the bromophenyl ring serves as a versatile synthetic handle.
4.1. The Bio-architectural Importance of the gem-Difluoro Group
The difluoromethylene (CF₂) group is a non-hydrolyzable isostere of a carbonyl or ether oxygen and can significantly alter a molecule's properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF₂ group resistant to metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the half-life of a drug.[13]
-
Lipophilicity and Permeability: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[6][13]
-
Conformational Control: The steric and electronic properties of the CF₂ group can lock the molecule into a specific, biologically active conformation.
-
Acidity (pKa) Modulation: The powerful electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent carboxylic acid, making it a stronger acid compared to its non-fluorinated analog. This can profoundly impact drug-receptor interactions and solubility profiles.
4.2. The Synthetic Versatility of the 4-Bromophenyl Group
The bromine atom on the phenyl ring is not merely a substituent; it is a gateway for molecular diversification. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: To introduce new aryl or heteroaryl groups.
-
Sonogashira Coupling: To install alkyne functionalities.
-
Heck Coupling: To form carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups.
This allows for the rapid generation of large libraries of diverse analogs from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies crucial for lead optimization.
4.3. Application Workflow in Medicinal Chemistry
Caption: Utility of the title compound as a versatile scaffold for generating diverse chemical libraries for SAR studies.
Safety and Handling
As with any active chemical reagent, proper handling of this compound is paramount.
| Hazard Type | GHS Information | Handling Precautions |
| Pictograms | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][8][14] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][8][13][14] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[2]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern drug design. Its synthesis is accessible through well-established organometallic reactions, and its structure offers two distinct points for chemical modification. The gem-difluoroacetic acid moiety provides a powerful tool for enhancing pharmacokinetic and pharmacodynamic properties, while the bromophenyl group allows for extensive diversification. For any research organization focused on the rapid development of novel therapeutics, a thorough understanding and proficient use of this compound can provide a significant competitive advantage.
References
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. colorado.edu [colorado.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: A Robust Synthesis of 2-(4-Bromophenyl)-2,2-difluoroacetic acid
Introduction: The Significance of Aryldifluoroacetic Acids
The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The gem-difluoroacetic acid moiety, in particular, is a key pharmacophore found in numerous biologically active compounds, serving as a bioisostere for carboxylic acids and amides with enhanced metabolic stability and binding affinity. 2-(4-Bromophenyl)-2,2-difluoroacetic acid is a valuable building block in medicinal chemistry, providing a scaffold for the synthesis of novel therapeutic agents. The presence of the bromo-substituent offers a versatile handle for further chemical modifications via cross-coupling reactions.
This application note provides a detailed, field-proven protocol for the synthesis of this compound. The described methodology is robust, scalable, and relies on well-established chemical transformations, ensuring high yield and purity of the final product.
Overall Synthetic Strategy
The synthesis of this compound is achieved in a two-step sequence, commencing with a modified Reformatsky reaction to generate the ethyl ester precursor, followed by a straightforward hydrolysis to yield the target carboxylic acid.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate via Reformatsky Reaction
The cornerstone of this synthesis is the Reformatsky reaction, a classic organozinc-mediated carbon-carbon bond-forming reaction.[1][2] In this modified application, an organozinc reagent, or 'Reformatsky enolate', is generated in situ from ethyl bromodifluoroacetate and activated zinc metal. This nucleophilic enolate then adds to the electrophilic carbonyl carbon of 4-bromobenzaldehyde.
Mechanism of the Reformatsky Reaction
The reaction proceeds through several key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl bromodifluoroacetate to form a zinc enolate.[1]
-
Coordination: The carbonyl oxygen of 4-bromobenzaldehyde coordinates to the zinc atom of the enolate.
-
Nucleophilic Addition: A six-membered, chair-like transition state facilitates the nucleophilic attack of the enolate carbon onto the aldehyde's carbonyl carbon.
-
Rearrangement and Protonation: A rearrangement followed by an acidic workup quenches the reaction and yields the β-hydroxy ester. In this specific synthesis, the reaction conditions are tailored to favor the direct formation of the α-aryl-α,α-difluoro ester, which is then isolated.
Caption: Simplified mechanism of the Reformatsky reaction.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |
| 4-Bromobenzaldehyde | 185.02 | 10.0 g | 54.0 | ≥98% |
| Ethyl bromodifluoroacetate | 202.98 | 13.1 g (8.7 mL) | 64.8 | ≥97% |
| Zinc dust (activated) | 65.38 | 4.24 g | 64.8 | <10 µm |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Hydrochloric Acid (1 M) | - | 100 mL | - | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
| Ethyl Acetate | - | - | - | - |
| Hexanes | - | - | - | - |
Procedure:
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.
-
Zinc Activation: To the flask, add zinc dust (4.24 g). Activate the zinc by stirring with a small amount of 1,2-dibromoethane in anhydrous THF until gas evolution ceases, then decant the THF. This process removes the deactivating oxide layer from the zinc surface.[2]
-
Reaction Initiation: Add 50 mL of anhydrous THF to the activated zinc. In the dropping funnel, prepare a solution of 4-bromobenzaldehyde (10.0 g) and ethyl bromodifluoroacetate (13.1 g) in 100 mL of anhydrous THF.
-
Addition of Reactants: Add approximately 10% of the solution from the dropping funnel to the zinc suspension. The reaction mixture may need gentle heating to initiate the exothermic reaction. Once initiated, maintain a gentle reflux by controlling the addition rate from the dropping funnel.
-
Reaction Progression: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford ethyl 2-(4-bromophenyl)-2,2-difluoroacetate as a colorless oil.
Part 2: Hydrolysis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its efficiency.[3]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity |
| Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate | 293.09 | (from Part 1) | ~50.0 | - |
| Ethanol | - | 100 mL | - | - |
| Sodium Hydroxide | 40.00 | 4.0 g | 100.0 | ≥98% |
| Water | - | 50 mL | - | - |
| Concentrated Hydrochloric Acid | - | As needed | - | 37% |
| Dichloromethane | - | - | - | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 2-(4-bromophenyl)-2,2-difluoroacetate obtained from Part 1 in 100 mL of ethanol.
-
Addition of Base: Prepare a solution of sodium hydroxide (4.0 g) in 50 mL of water and add it to the ethanolic solution of the ester.
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).[4]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid.
-
Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, if necessary.
Characterization and Data
The identity and purity of the final product, this compound (CAS 913574-93-3), should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[5][6][7]
Expected Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.02 g/mol |
| Appearance | White solid |
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
Ethyl bromodifluoroacetate: Corrosive and a lachrymator. Handle with extreme care.
-
4-Bromobenzaldehyde: Irritant. Avoid inhalation and contact with skin.
-
Zinc dust: Flammable solid. Keep away from ignition sources.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use only peroxide-free THF.
-
Hydrochloric acid and Sodium Hydroxide: Corrosive. Handle with care to avoid severe burns.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocol detailed herein provides a reliable and efficient method for the synthesis of this compound, a key intermediate for the development of novel pharmaceuticals. The use of a modified Reformatsky reaction followed by hydrolysis offers a practical and scalable route to this valuable compound. By adhering to the described procedures and safety precautions, researchers can confidently produce high-purity material for their scientific endeavors.
References
The Strategic Use of 2-(4-Bromophenyl)-2,2-difluoroacetic acid in Modern Organic Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: A Versatile Reagent for Fluoroalkylation
The incorporation of fluorine-containing motifs into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the various fluorinated groups, the difluoromethyl (CF₂) moiety is particularly valuable as it can act as a bioisostere for hydroxyl, thiol, or ether functionalities.
2-(4-Bromophenyl)-2,2-difluoroacetic acid emerges as a highly versatile and strategic building block in this context. It uniquely combines two powerful synthetic handles within one molecule:
-
A gem-difluoroacetic acid group , which serves as an excellent precursor to the 4-bromo-α,α-difluorobenzyl radical via decarboxylation.[1] This radical is a key intermediate for forming new carbon-carbon bonds.
-
A 4-bromophenyl ring , which provides an orthogonal site for a wide range of classical transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[2]
This dual functionality allows for a modular and powerful approach to synthesizing complex, fluorinated molecules, making it an invaluable tool for researchers in drug discovery and process development. This guide provides detailed application notes and protocols for leveraging the full synthetic potential of this reagent.
Table 1: Properties of this compound [3][4][5]
| Property | Value |
| CAS Number | 913574-93-3 |
| Molecular Formula | C₈H₅BrF₂O₂ |
| Molecular Weight | 251.02 g/mol |
| Appearance | Off-white to white solid |
| Melting Point | 94-97 °C |
| Storage | Store at 4°C |
Core Reactivity: Photoredox-Mediated Radical Generation
The primary utility of this compound lies in its ability to undergo facile decarboxylation to generate the corresponding α,α-difluorobenzyl radical. Visible-light photoredox catalysis has become the method of choice for this transformation, offering mild, selective, and sustainable reaction conditions compared to traditional methods that require high-energy UV light or toxic radical initiators.[6][7]
The general mechanism involves a single-electron transfer (SET) process. An excited state photocatalyst ([PC]*) reduces the carboxylic acid, which then undergoes rapid fragmentation, losing carbon dioxide to form the desired radical intermediate. This radical can then be trapped in a variety of subsequent transformations.
Figure 1: General Photoredox Decarboxylation. A photocatalyst absorbs light, and the excited state engages in a single-electron transfer (SET) with the carboxylic acid to generate a radical.
Application I: Decarboxylative Cross-Coupling Reactions
Decarboxylative cross-coupling is a powerful strategy that uses readily available carboxylic acids as substitutes for organometallic reagents in C-C bond formation.[8][9] this compound is an ideal substrate for these reactions, enabling the construction of valuable C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds.
Protocol 3.1: Photoredox/Copper Dual-Catalyzed Coupling with Arylboronic Acids
This method achieves the synthesis of diaryl(difluoro)methanes by synergistically combining a photoredox cycle to generate the difluorobenzyl radical with a copper catalytic cycle to perform the cross-coupling.[10] The radical adds to a Cu(II) complex, which, after transmetalation with a boronic acid and reductive elimination, yields the final product.
Figure 2: Photoredox/Copper Dual Catalysis. The iridium photocatalyst generates the radical, which is intercepted by the copper catalyst to facilitate cross-coupling with a boronic acid.
Experimental Protocol:
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), the desired arylboronic acid (0.15 mmol, 1.5 equiv.), copper(II) triflate (Cu(OTf)₂, 0.01 mmol, 10 mol%), and an iridium photocatalyst such as fac-Ir(ppy)₃ (0.002 mmol, 2 mol%).
-
Seal the vial with a septum and purge with nitrogen or argon for 10 minutes.
-
Add anhydrous N,N-Dimethylformamide (DMF, 1.0 mL) and a base such as K₂CO₃ (0.3 mmol, 3.0 equiv.) via syringe.
-
Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diaryl(difluoro)methane.
Table 2: Representative Scope for Photoredox/Copper Dual Coupling [10]
| Arylboronic Acid Partner | Product | Typical Yield |
| Phenylboronic acid | 1-bromo-4-(difluoro(phenyl)methyl)benzene | 85% |
| 4-Methoxyphenylboronic acid | 1-bromo-4-(difluoro(4-methoxyphenyl)methyl)benzene | 90% |
| 4-Trifluoromethylphenylboronic acid | 1-bromo-4-(difluoro(4-(trifluoromethyl)phenyl)methyl)benzene | 78% |
| Thiophen-2-ylboronic acid | 2-((4-bromophenyl)difluoromethyl)thiophene | 75% |
Application II: Radical Cascade Reactions
The generated 4-bromo-α,α-difluorobenzyl radical can also participate in powerful cascade reactions. A key example is the aryldifluoromethylation/cyclization of unsaturated substrates, which allows for the rapid construction of complex heterocyclic scaffolds.
Protocol 4.1: Silver-Promoted Aryldifluoromethylation/Cyclization
This protocol demonstrates the synthesis of 3-aryldifluoromethyl-containing chroman-4-ones from 2-allyloxybenzaldehydes. The reaction is initiated by the silver-promoted decarboxylation of the acid to form the radical, which then adds to the alkene. The resulting radical intermediate undergoes a 6-exo-trig cyclization onto the aldehyde, followed by oxidation to furnish the chroman-4-one product.[1]
Figure 3: Radical Cascade Reaction Workflow. The process involves radical generation, intermolecular addition, intramolecular cyclization, and a final oxidation step.
Experimental Protocol:
-
To a reaction tube, add this compound (0.3 mmol, 1.5 equiv.), the 2-allyloxybenzaldehyde substrate (0.2 mmol, 1.0 equiv.), and silver nitrate (AgNO₃, 0.04 mmol, 20 mol%).
-
Add a solvent mixture of CH₃CN/H₂O (3:1, 2.0 mL).
-
Add ammonium persulfate ((NH₄)₂S₂O₈, 0.4 mmol, 2.0 equiv.) to the mixture.
-
Seal the tube and heat the reaction mixture to 70 °C with vigorous stirring.
-
After 12 hours, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to obtain the desired chroman-4-one derivative.
The Aryl Bromide: A Gateway to Sequential Functionalization
A significant strategic advantage of using this compound is the retention of the aryl bromide moiety. This handle remains intact during the decarboxylative coupling, serving as a versatile point for subsequent diversification through well-established cross-coupling chemistry.
This enables a powerful two-stage approach to complex molecule synthesis:
-
Stage 1: Install the difluoromethylated fragment via a decarboxylative reaction.
-
Stage 2: Use the aryl bromide of the product from Stage 1 as an electrophile in a subsequent cross-coupling reaction to introduce further complexity.
Figure 4: Sequential Functionalization Strategy. The difluoroacetic acid and aryl bromide moieties can be addressed in separate, orthogonal synthetic steps.
Illustrative Protocol: Suzuki-Miyaura Coupling of the Bromide Handle
Starting Material: A product obtained from Protocol 3.1, e.g., 1-bromo-4-(difluoro(phenyl)methyl)benzene.
-
In a microwave vial, combine the brominated substrate (0.1 mmol, 1.0 equiv.), a desired arylboronic acid (0.12 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and a base like K₂CO₃ (0.3 mmol, 3.0 equiv.).
-
Add a solvent system, typically a mixture of dioxane and water (4:1, 2.0 mL).
-
Seal the vial and purge with argon.
-
Heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes or stir at 90 °C in an oil bath until completion.
-
After cooling, perform a standard aqueous workup as described in previous protocols.
-
Purify by column chromatography to yield the final, highly substituted product.
Safety, Handling, and Storage
-
Hazard Profile: this compound is a corrosive solid. It is classified as causing severe skin burns and eye damage.[5]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place. The recommended storage temperature is 4°C.[4]
-
Photochemical Reactions: When performing photoredox reactions, ensure the reaction vessel is properly shielded to avoid exposure to high-intensity light. Use appropriate cooling (e.g., a fan) to prevent overheating of the reaction setup by the light source.
Conclusion
This compound is more than just a fluorinating agent; it is a sophisticated building block that enables multi-stage, convergent synthetic strategies. Its capacity to serve as a precursor for α,α-difluorobenzyl radicals under mild photoredox conditions, combined with its orthogonal aryl bromide handle, provides medicinal and synthetic chemists with a powerful tool for the efficient construction of complex, high-value molecules. The protocols and applications detailed herein offer a robust starting point for researchers looking to incorporate this versatile reagent into their synthetic programs.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(4-bromo-2-chlorophenyl)-2,2-difluoroacetic acid [myskinrecipes.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. chemscene.com [chemscene.com]
- 5. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 8. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 9. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Bromophenyl)-2,2-difluoroacetic Acid in Modern Medicinal Chemistry
An Application Guide for Medicinal Chemists, Researchers, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] The difluoromethyl group (CF₂H) and its parent acids are particularly valuable motifs, prized for their ability to enhance metabolic stability, improve membrane permeability, and serve as bioisosteres for common functional groups.[2][3] 2-(4-Bromophenyl)-2,2-difluoroacetic acid (CAS No. 913574-93-3) has emerged as a particularly versatile building block, combining the electronic benefits of the α,α-difluoroacetic acid moiety with the synthetic flexibility of a brominated aromatic ring.[4][5] This guide provides an in-depth exploration of its applications, supported by field-proven insights and detailed experimental protocols to empower researchers in their drug discovery efforts.
Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 913574-93-3 | [6][7][8] |
| Molecular Formula | C₈H₅BrF₂O₂ | [6][8] |
| Molecular Weight | 251.03 g/mol | [6][9] |
| Physical State | Solid (Yellow to white) | [6][9] |
| Melting Point | 94-97 °C | [7][9] |
| Purity | Typically ≥95% | [7] |
| SMILES | O=C(C(F)(C1=CC=C(C=C1)Br)F)O | [8] |
| InChI Key | ANGIHCJVNSDFOT-UHFFFAOYSA-N |
1.1. Handling and Safety Precautions
This compound is classified as a corrosive material.[7] It is crucial to handle this compound within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Direct contact can cause severe skin burns and eye damage.[7] All chemical reagents should be treated as having unknown hazards and handled only by trained personnel.[6]
The Strategic Role of the Difluoroacetic Acid Moiety in Drug Design
The incorporation of the α,α-difluoroacetic acid moiety is not merely an arbitrary substitution; it is a calculated decision rooted in established medicinal chemistry principles. The geminal fluorine atoms exert a powerful electron-withdrawing effect, profoundly influencing the molecule's properties.
-
Bioisosterism: The difluoromethyl group is a recognized bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[2] This allows chemists to replace metabolically labile groups, thereby blocking common sites of oxidation and improving a compound's pharmacokinetic profile, without drastically altering its ability to interact with a biological target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. Replacing C-H bonds at metabolically vulnerable positions with C-F bonds is a proven strategy to increase a drug's half-life.[1]
-
Modulation of Acidity: The two fluorine atoms significantly lower the pKa of the carboxylic acid compared to its non-fluorinated analog, making it a stronger acid. This can be exploited to fine-tune interactions with target proteins, particularly with basic residues in an active site, or to modify solubility and absorption characteristics.
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[2] This property is critical for developing drugs targeting the central nervous system (CNS).
Caption: Bioisosteric replacement of labile groups with a difluoromethyl moiety.
Core Applications in Medicinal Chemistry
This compound serves as a bifunctional scaffold, enabling diverse synthetic transformations.
A Key Building Block in Cross-Coupling Reactions
The 4-bromophenyl group is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide array of chemical functionalities (aryl, heteroaryl, alkyl, vinyl groups), facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4][5] The causality behind choosing a cross-coupling strategy lies in its reliability, functional group tolerance, and the vast commercial availability of coupling partners (e.g., boronic acids), which dramatically accelerates the drug discovery process.
Caption: General workflow for Suzuki cross-coupling reactions.
Case Study: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
A prominent application of this building block is in the development of inhibitors for soluble epoxide hydrolase (sEH).[10][11]
Therapeutic Rationale: The enzyme sEH is a key player in the arachidonic acid cascade, where it degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts (dihydroxyeicosatrienoic acids, or DHETs).[10][12] By inhibiting sEH, the endogenous levels of beneficial EETs are increased. This mechanism offers a promising therapeutic strategy for treating a range of conditions, including hypertension, inflammation, cardiovascular diseases, and neuropathic pain.[10][13] Recent studies also suggest sEH inhibitors may play a role in repairing amyloid-β clearance defects in Alzheimer's disease.[14]
Synthetic Application: The this compound scaffold can be elaborated through amide coupling and subsequent cross-coupling reactions to generate potent urea-based or amide-based sEH inhibitors. The difluoroacetic acid moiety often serves to anchor the inhibitor within the enzyme's active site, while the substituents introduced via the bromo-handle explore the binding pocket to enhance potency and selectivity.
Caption: The role of soluble epoxide hydrolase (sEH) in the arachidonic acid cascade.
Experimental Protocols
The following protocol provides a representative, field-tested methodology for a Suzuki coupling reaction. This protocol is designed to be self-validating; successful execution followed by standard characterization confirms the integrity of the process.
Protocol: Palladium-Catalyzed Suzuki Coupling
Objective: To synthesize 2-(4'-methyl-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid from this compound and 4-methylphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 251 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Causality Insight: Using a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the oxidation and deactivation of the palladium catalyst. K₃PO₄ is a sufficiently strong base to facilitate the transmetalation step without causing significant side reactions.[4]
-
-
Catalyst Preparation:
-
In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Add 2 mL of anhydrous 1,4-dioxane to the vial and swirl. The mixture should form a clear, pale-yellow solution, indicating the formation of the active catalytic complex.
-
Causality Insight: SPhos is a bulky, electron-rich phosphine ligand that stabilizes the Pd(0) active species and promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.
-
-
Reaction Execution:
-
Add the prepared catalyst solution to the flask containing the solids.
-
Add an additional 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the reaction flask.
-
Causality Insight: The solvent system (dioxane/water) is chosen to ensure solubility for both the organic substrates and the inorganic base. Degassing the water (e.g., by sparging with argon for 20 minutes) is essential to remove dissolved oxygen, which can poison the catalyst.
-
Fit the flask with a reflux condenser, place it under a positive pressure of nitrogen, and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Causality Insight: The aqueous washes remove the inorganic base and salts.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2. This step protonates the carboxylic acid, making it less water-soluble.
-
Extract the acidified aqueous layer three times with 30 mL of ethyl acetate.
-
Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure product.
-
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the presence of the difluoro moiety.
-
LC-MS: To confirm the molecular weight and assess purity.
Conclusion and Future Perspectives
This compound is a high-value building block that provides a reliable entry point for synthesizing complex molecules with desirable drug-like properties. Its utility in constructing sEH inhibitors highlights its importance in targeting diseases related to inflammation and cardiovascular health. As synthetic methodologies continue to advance, the application of such strategically functionalized fluorinated reagents will undoubtedly expand, enabling the discovery of next-generation therapeutics targeting a broader range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-(4-Bromo-3-fluorophenyl)-2,2-difluoroacetic acid [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. lincoln.history.idaho.gov [lincoln.history.idaho.gov]
- 10. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Inhibition of Soluble Epoxide Hydrolase Does Not Promote or Aggravate Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of soluble epoxide hydrolase and cGAS/STING repair defects in amyloid-β clearance underlying vascular complications of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid
An Application Note and Protocol for the Synthesis of 2-(4-bromophenyl)-2-methylpropanoic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a detailed protocol for the laboratory-scale synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the manufacturing of pharmaceutical compounds such as fexofenadine.[1][2][3] We present two robust synthetic pathways: the primary focus is a classic Grignard reagent carboxylation, offering an in-depth exploration of organometallic chemistry techniques. Additionally, an alternative route via selective electrophilic bromination is discussed, highlighting a more direct, industrially relevant approach. This document is intended for researchers and professionals in organic synthesis and drug development, providing not only step-by-step instructions but also the scientific rationale behind the procedures, comprehensive safety protocols, and troubleshooting advice.
Introduction and Significance
2-(4-Bromophenyl)-2-methylpropanoic acid is a valuable building block in organic chemistry.[4] Its structure, featuring a brominated phenyl group and a carboxylic acid moiety, makes it a versatile precursor for further chemical transformations.[5] A primary application of this compound is as a crucial intermediate in the synthesis of fexofenadine, a widely used second-generation antihistamine.[2][3][6] The purity of this intermediate, particularly its isomeric composition, is critical as it directly impacts the quality of the final active pharmaceutical ingredient (API).[2][3] Therefore, reliable and selective synthetic protocols are of high importance.
This guide will detail the preparation of this compound using the carboxylation of a Grignard reagent, a fundamental carbon-carbon bond-forming reaction.[7][8][9] This method involves the nucleophilic addition of a custom-prepared organomagnesium halide to carbon dioxide, followed by an acidic workup to yield the target carboxylic acid.[7][10][11]
Primary Synthetic Pathway: Grignard Reagent Carboxylation
This route begins with the commercially available 1-bromo-4-isopropylbenzene and proceeds in two key stages: benzylic bromination to form the Grignard precursor, followed by the formation and carboxylation of the Grignard reagent itself.
Principle and Mechanism
The synthesis hinges on two core organic reactions:
-
Free Radical Bromination: The synthesis of the tertiary alkyl halide precursor, 2-bromo-2-(4-bromophenyl)propane, is achieved through the bromination of 1-bromo-4-isopropylbenzene at the benzylic position. This position is activated towards free-radical halogenation due to the resonance stabilization of the resulting benzylic radical.
-
Grignard Reaction and Carboxylation: The prepared alkyl halide reacts with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide (Grignard reagent).[12] The carbon atom bonded to magnesium is highly nucleophilic and attacks the electrophilic carbon of carbon dioxide (typically from dry ice).[7] This forms a magnesium carboxylate salt.[7] Subsequent protonation in an acidic workup liberates the final carboxylic acid.[7][10]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| 1-Bromo-4-isopropylbenzene | C₉H₁₁Br | 199.09 | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Sigma-Aldrich |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | ≥98% | Sigma-Aldrich |
| Carbon Tetrachloride | CCl₄ | 153.82 | Anhydrous | Fisher Scientific |
| Magnesium Turnings | Mg | 24.31 | ≥99.5% | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |
| Iodine | I₂ | 253.81 | Crystal | J.T. Baker |
| Dry Ice (Solid CO₂) | CO₂ | 44.01 | - | Local Supplier |
| Hydrochloric Acid | HCl | 36.46 | 5 M (aq) | VWR |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | VWR |
Experimental Workflow
The overall process from the starting material to the final product is illustrated below.
Detailed Step-by-Step Protocol
Stage 1: Synthesis of 2-bromo-2-(4-bromophenyl)propane
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromo-4-isopropylbenzene (10.0 g, 50.2 mmol), N-Bromosuccinimide (NBS, 9.8 g, 55.2 mmol), and carbon tetrachloride (100 mL).
-
Initiation: Add benzoyl peroxide (0.24 g, 1.0 mmol) as a radical initiator.
-
Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction progress can be monitored by observing the consumption of solid NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense and will float). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude oil (2-bromo-2-(4-bromophenyl)propane) should be used directly in the next step.
Stage 2: Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid
-
Apparatus Preparation: All glassware (500 mL three-neck flask, reflux condenser, 125 mL dropping funnel) must be scrupulously dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon gas.[12][13] This is critical as Grignard reagents react readily with water.[12][13]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.46 g, 60.0 mmol) into the three-neck flask.
-
Add a single crystal of iodine to help initiate the reaction.[12]
-
Dissolve the crude 2-bromo-2-(4-bromophenyl)propane from Stage 1 in 40 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add approximately 5-10 mL of the halide solution from the dropping funnel to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and warm.[7] If the reaction does not start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[7] Have an ice-water bath ready to control the exothermic reaction if it becomes too vigorous.[12][14]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]
-
-
Carboxylation:
-
Cool the Grignard solution to 0°C in an ice bath.
-
In a separate large beaker, crush a generous excess of dry ice (approx. 50 g).
-
Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with gentle stirring.[7] A vigorous reaction will occur; use caution.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes. Add about 50 mL of diethyl ether to the beaker to rinse the flask and dissolve the product salt.
-
-
Workup and Purification:
-
Once the mixture has reached room temperature, carefully add 5 M HCl dropwise until the solution is acidic to litmus paper and all magnesium salts have dissolved.[1][7]
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Final Product: The crude solid should be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 2-(4-bromophenyl)-2-methylpropanoic acid as an off-white crystalline powder.[15]
Alternative Pathway: Electrophilic Bromination
An alternative, more direct synthesis involves the selective bromination of 2-methyl-2-phenylpropanoic acid.[2][3] This method avoids the use of organometallic reagents and can be performed in an aqueous medium, making it an attractive option for industrial-scale production.[1][2][3]
Principle
This reaction is an electrophilic aromatic substitution. The carboxylic acid group is a meta-director; however, the steric hindrance of the bulky α,α-dimethylacetic acid group favors substitution at the less hindered para position. The reaction can proceed under acidic, neutral, or alkaline conditions in a water-based medium, using bromine as the brominating agent.[2][3]
Protocol Summary (Neutral Conditions)
-
Setup: 2-methyl-2-phenylpropanoic acid is dissolved in water containing sodium bicarbonate in a round-bottom flask at room temperature.[2]
-
Bromination: Bromine is added dropwise to the solution. The reaction is stirred until gas chromatography analysis shows complete consumption of the starting material.[1][2]
-
Workup: The solution is acidified with hydrochloric acid to a pH of 1-2, causing the product to precipitate.[1][2]
-
Isolation: The aqueous solution is extracted with a solvent like dichloromethane. The combined organic layers are dried and evaporated to yield the crude product.[1][2]
-
Purification: The crude solid is suspended in hexanes and filtered, or recrystallized from aqueous methanol to achieve high purity (typically >99%).[1][2]
Safety and Handling
Grignard Synthesis is Hazardous and Requires Strict Safety Protocols.
-
Fire Hazard: Diethyl ether is extremely flammable and volatile.[12] All operations must be conducted in a certified chemical fume hood, away from any open flames or spark sources.[16] The Grignard formation is highly exothermic and can lead to a runaway reaction if addition is too fast, potentially boiling the solvent out of the flask.[14][16]
-
Moisture Sensitivity: Grignard reagents react violently with water, releasing flammable hydrogen gas.[17] Ensure all glassware is completely dry and the reaction is run under an inert atmosphere.[12][13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[14][16] Nitrile gloves offer good dexterity but are combustible; Nomex gloves are recommended when handling pyrophoric reagents.[14][16]
-
Precursor Handling: 1-Bromo-4-isopropylbenzene can cause skin and serious eye irritation.[18] NBS is a lachrymator. Handle these chemicals in a fume hood with appropriate PPE.
-
Waste Disposal: Quench any unreacted Grignard reagent carefully by slowly adding it to a beaker of ice and then acidifying. Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
| Issue | Probable Cause | Solution |
| Grignard reaction fails to initiate. | Wet glassware or solvent. | Ensure all apparatus is oven-dried and assembled hot. Use freshly opened anhydrous solvent. |
| Inactive magnesium surface. | Add a crystal of iodine to activate the surface.[12] Gently crush a few pieces of magnesium with a dry glass rod. | |
| Reaction becomes too vigorous. | Addition of alkyl halide is too fast. | Immediately stop the addition and cool the flask with a pre-prepared ice-water bath.[12][14] |
| Low yield of carboxylic acid. | Grignard reagent reacted with moisture/air. | Improve inert atmosphere technique. Ensure CO₂ source is completely dry. |
| Incomplete carboxylation. | Use a large excess of freshly crushed dry ice to ensure complete reaction. |
References
- 1. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. CAS 32454-35-6: 2-(4-Bromophenyl)-2-methylpropanoic acid [cymitquimica.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 20.5 Preparing Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dchas.org [dchas.org]
- 15. reignpharma.com [reignpharma.com]
- 16. acs.org [acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. fishersci.com [fishersci.com]
Application Notes & Protocols: A Scientist's Guide to the Regioselective Bromination of Phenylacetic Acid Derivatives
Introduction: The Strategic Importance of Brominated Phenylacetic Acids
Phenylacetic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom onto this scaffold, either at the α-carbon of the side chain or on the aromatic ring, dramatically enhances its synthetic utility. These brominated intermediates serve as versatile handles for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures.[1][2] They are key precursors in the synthesis of pharmaceuticals, including anti-inflammatory drugs, and agrochemicals.[3][4][5]
This guide provides an in-depth exploration of the primary strategies for the regioselective bromination of phenylacetic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, empowering researchers to select and optimize the appropriate procedure for their specific synthetic goals. We will cover the two main regiochemical outcomes: α-bromination and aromatic ring bromination, providing detailed, field-tested protocols for each.
Strategic Overview: Choosing the Correct Bromination Pathway
The first and most critical decision is determining the desired position of the bromine atom. The reactivity of phenylacetic acid allows for two distinct outcomes based on the chosen reaction conditions: substitution on the aliphatic side-chain or on the aromatic ring.
-
α-Bromination: Targets the carbon atom adjacent to the carboxylic acid. This is achieved under conditions that favor the formation of an enol or enolate equivalent, or via a radical pathway. The primary method for this transformation is the Hell-Volhard-Zelinsky reaction.[6][7]
-
Ring Bromination: Targets the electron-rich phenyl ring. This is an electrophilic aromatic substitution (EAS) reaction, which requires the activation of bromine with a catalyst to form a potent electrophile.[8][9]
The following workflow provides a high-level decision matrix for selecting the appropriate bromination strategy.
Caption: Decision workflow for regioselective bromination.
Protocol I: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is the classic and most reliable method for brominating the α-position of a carboxylic acid.[10][11] It proceeds under harsh conditions but is highly effective.
Mechanistic Rationale & Causality
The reaction's success hinges on a critical initial transformation: the conversion of the carboxylic acid into a more reactive acyl bromide.[12] Elemental bromine is not electrophilic enough to react with the enol form of a carboxylic acid, which exists in very low concentration. However, it readily reacts with the enol of an acyl bromide.
The key steps are:
-
Acyl Bromide Formation: A catalytic amount of phosphorus tribromide (PBr₃) converts the carboxylic acid's hydroxyl group into a bromide, forming an acyl bromide.[13] This is the activation step.
-
Enolization: The resulting acyl bromide has a higher propensity to tautomerize to its enol form compared to the starting carboxylic acid.[10][14]
-
α-Bromination: The electron-rich enol attacks a molecule of Br₂, installing a bromine atom at the α-position and generating HBr.[13]
-
Hydrolysis/Exchange: The α-bromo acyl bromide is then hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid product.[13] Alternatively, it can exchange with unreacted starting material to regenerate the acyl bromide intermediate, propagating the catalytic cycle.[10]
Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Detailed Experimental Protocol (HVZ)
This protocol is adapted from established procedures for the α-bromination of phenylacetic acid.[15]
Materials:
-
Phenylacetic acid
-
Liquid Bromine (Br₂)
-
Phosphorus trichloride (PCl₃) or Phosphorus tribromide (PBr₃)
-
Benzene or Carbon tetrachloride (solvent)
-
Ligroin (for recrystallization)
-
5% Sodium thiosulfate solution (for quench)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet to a trap (containing sodium thiosulfate solution)
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and recrystallization
Procedure:
-
Reaction Setup: In a certified chemical fume hood, equip a dry three-necked flask with a reflux condenser and a dropping funnel. Charge the flask with phenylacetic acid (1.0 eq) and a minimal amount of solvent like benzene.[15]
-
Catalyst Addition: Add a catalytic amount of phosphorus trichloride or tribromide (e.g., 0.1 eq).[15]
-
Bromine Addition: Slowly add liquid bromine (1.05 eq) to the mixture via the dropping funnel. The reaction is exothermic and will evolve HBr gas, which must be scrubbed.
-
Reflux: Gently heat the solution to reflux. The reaction progress can be monitored by the disappearance of the red bromine color. Continue refluxing for 2-3 days until the color is discharged.[15]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the mixture into ice-water to hydrolyze the acyl bromide and quench unreacted bromine.
-
If a solid product precipitates, collect it by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a 5% sodium thiosulfate solution to remove any residual bromine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically a solid. Recrystallize from ligroin to afford pure α-bromophenylacetic acid.[15]
Protocol II: α-Bromination via Radical Initiation
For substrates sensitive to the harsh, acidic conditions of the HVZ reaction, a radical-based approach using N-Bromosuccinimide (NBS) provides a milder alternative.
Mechanistic Rationale & Causality
This reaction proceeds via a free-radical chain mechanism.
-
Initiation: A radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is homolytically cleaved by heat to generate radicals.
-
Propagation: These initiator radicals abstract a bromine atom from NBS to generate a succinimidyl radical and a bromine radical (Br•). The bromine radical then abstracts the most labile hydrogen atom—the benzylic, α-hydrogen—from phenylacetic acid to form HBr and a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the α-bromo product and a new succinimidyl radical, which continues the chain.
-
Solvent Choice: An inert solvent like carbon tetrachloride (CCl₄) is traditionally used because it does not readily participate in radical reactions.[16]
Detailed Experimental Protocol (Radical Bromination)
This protocol is based on a high-yield synthesis of 2-bromo-2-phenylacetic acid.[16]
Materials:
-
Phenylacetic acid (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
2,2'-azobis(isobutyronitrile) (AIBN, ~0.05 eq)
-
Carbon tetrachloride (CCl₄)
-
Hexane
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a fume hood, add phenylacetic acid (1.0 eq), NBS (1.1 eq), and carbon tetrachloride to a dry two-necked flask equipped with a reflux condenser.[16]
-
Initiator Addition: With stirring, add the radical initiator AIBN (~0.05 eq).[16]
-
Reflux: Heat the reaction to reflux (approx. 77°C for CCl₄) and maintain for 2 hours. The reaction can be monitored by ¹H NMR to check for the consumption of the starting material.[16]
-
Workup:
-
Cool the reaction to room temperature. The byproduct, succinimide, is poorly soluble in CCl₄ and will precipitate.
-
Dilute the mixture with hexane and filter to remove the succinimide.[16]
-
Remove the solvent from the filtrate by rotary evaporation.
-
-
Purification: Purify the resulting crude solid by silica gel column chromatography (e.g., eluting with a 2:1 n-hexane/ether mixture) to yield the pure α-bromophenylacetic acid.[16]
Protocol III: Electrophilic Aromatic Substitution (Ring Bromination)
To functionalize the phenyl ring, an electrophilic aromatic substitution (EAS) is required. The acetic acid side chain (-CH₂COOH) is an ortho-, para-directing group, meaning the bromine will preferentially add to the positions ortho or para to the side chain.[8] Steric hindrance often favors the formation of the para-isomer.
Mechanistic Rationale & Causality
-
Electrophile Generation: Br₂ itself is not electrophilic enough to react with the stable benzene ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required. The FeBr₃ polarizes the Br-Br bond, creating a highly electrophilic "Br⁺" equivalent.[9][17]
-
Nucleophilic Attack: The π-system of the phenyl ring acts as a nucleophile, attacking the electrophilic bromine and forming a resonance-stabilized carbocation intermediate known as a sigma complex.[18]
-
Rearomatization: A weak base (like Br⁻ from the FeBr₄⁻ complex) removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and regenerating the catalyst.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Detailed Experimental Protocol (Aromatic Bromination)
This protocol describes a general method for the synthesis of 4-bromophenylacetic acid.[8][19]
Materials:
-
Phenylacetic acid (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.0 eq)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Dissolve phenylacetic acid (1.0 eq) in acetonitrile in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 eq) in one portion.[19]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.[19] The reaction progress can be monitored by TLC.
-
Workup:
-
Purification: The crude product will likely be a mixture of ortho and para isomers. The 4-bromo isomer can often be isolated by fractional crystallization or silica gel chromatography.[8]
Summary of Protocols and Data
| Parameter | Protocol I: HVZ | Protocol II: Radical | Protocol III: EAS |
| Target Position | α-Carbon | α-Carbon | Aromatic Ring (para/ortho) |
| Key Reagents | Br₂, PBr₃ (catalytic) | NBS, AIBN (initiator) | Br₂ (or NBS), FeBr₃ (catalyst) |
| Typical Solvent | Benzene, CCl₄, or neat | CCl₄ | Acetonitrile, CH₂Cl₂ |
| Temperature | Reflux | Reflux (~77°C) | 0°C to Room Temperature |
| Reaction Time | 24-72 hours | 2 hours | ~12 hours |
| Causality | Enolization of acyl bromide | Benzylic radical stability | Lewis acid activation of Br₂ |
| Typical Yield | 60-70%[15] | >90%[16] | Variable, often high |
| Key Product | 2-Bromo-2-phenylacetic acid | 2-Bromo-2-phenylacetic acid | 4-Bromophenylacetic acid |
Product Characterization
Confirmation of the correct isomer is critical. ¹H NMR spectroscopy is the most powerful tool for this purpose.
-
Phenylacetic Acid (Starting Material): The spectrum shows a singlet for the two α-protons (-CH₂-) at approximately 3.64 ppm and multiplets for the five aromatic protons between 7.24-7.36 ppm.[20]
-
2-Bromo-2-phenylacetic acid (α-Product): The singlet at 3.64 ppm is replaced by a new singlet for the single α-proton (-CH(Br)-) shifted downfield to ~5.2-5.4 ppm. The aromatic region remains similar.
-
4-Bromophenylacetic acid (Ring Product): The α-proton signal remains a singlet around 3.6 ppm. The aromatic region simplifies into two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.
Critical Safety and Handling Precautions
Bromine-containing reagents are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.[21][22]
-
Liquid Bromine (Br₂): Highly toxic, corrosive, and volatile.[23][24] Causes severe chemical burns on skin contact and is extremely dangerous if inhaled. Always wear heavy-duty nitrile or fluorinated rubber gloves, chemical splash goggles, and a lab coat.[21] Ensure a solution of sodium thiosulfate is readily available to neutralize spills.
-
Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water to produce HBr gas. Handle with care and avoid any contact with moisture.
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of the powder and skin contact.
-
Waste Disposal: All bromine-containing waste must be quenched with sodium thiosulfate and disposed of according to institutional hazardous waste protocols.
In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[25]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 4. Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 7. Illustrated Glossary of Organic Chemistry - Hell-Volhard-Zelinksy reaction [chem.ucla.edu]
- 8. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. byjus.com [byjus.com]
- 14. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 17. community.wvu.edu [community.wvu.edu]
- 18. youtube.com [youtube.com]
- 19. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 22. Bromine handling and safety | DOCX [slideshare.net]
- 23. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 24. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 25. Bromine | Chemical Emergencies | CDC [cdc.gov]
Application Notes and Protocols: Leveraging 2-(4-Bromophenyl)-2,2-difluoroacetic Acid as a Versatile Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and modulated physicochemical properties such as lipophilicity and pKa. 2-(4-Bromophenyl)-2,2-difluoroacetic acid (CAS No. 913574-93-3) has emerged as a particularly valuable building block for this purpose.[1][2] This trifunctional reagent offers a powerful platform for molecular elaboration through three distinct, chemically orthogonal handles:
-
Aromatic Bromine: A versatile anchor for palladium-catalyzed cross-coupling reactions, enabling the formation of complex biaryl systems and carbon-carbon bond construction.
-
gem-Difluoroacetic Acid Moiety: The difluoromethylene group acts as a potent bioisostere for carbonyl or hydroxyl groups, while sterically shielding adjacent positions from metabolic degradation. It also significantly lowers the pKa of the carboxylic acid, influencing its reactivity and interaction with biological targets.[3][4]
-
Carboxylic Acid: A classical functional group for derivatization, primarily through the formation of amides and esters, which are fundamental linkages in pharmaceuticals.[5]
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and the scientific rationale behind key procedural steps.
Physicochemical Properties and Safety Data
Before utilization, it is crucial to understand the physical properties and handling requirements of the reagent.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 913574-93-3 | [6][7] |
| Molecular Formula | C₈H₅BrF₂O₂ | [8] |
| Molecular Weight | 251.03 g/mol | [6][9] |
| Appearance | Yellow to white solid | [9] |
| Melting Point | 94-97 °C | [6][7][9] |
| MDL Number | MFCD11167796 |[7][8] |
Table 2: Safety and Handling Information
| GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
|---|
|
| H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[7] |
Disclaimer: All chemical products should be handled by trained professionals familiar with the associated hazards. Always consult the full Safety Data Sheet (SDS) before use.[6]
Core Synthetic Applications
Palladium-Catalyzed Cross-Coupling: The Aryl Bromide Handle
The carbon-bromine bond on the phenyl ring is the most versatile site for building molecular complexity. It serves as an electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a preeminent example due to its mild reaction conditions and high functional group tolerance.
Causality of Experimental Design:
-
Catalyst: A palladium(0) species, often generated in situ, is the active catalyst. Ligands (e.g., phosphines) are crucial for stabilizing the catalyst and tuning its reactivity.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the organoboron reagent to facilitate the transfer of the organic group to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DME) and water is commonly used to dissolve both the organic and inorganic reagents.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Amide Bond Formation: Derivatizing the Carboxylic Acid
The carboxylic acid functionality is an ideal anchor for coupling with primary or secondary amines to form amides, one of the most common functional groups in approved pharmaceuticals.[5] Direct condensation is inefficient; therefore, activating agents are required.
Causality of Experimental Design:
-
Coupling Agents (e.g., HATU, EDCI): These reagents react with the carboxylic acid to form a highly reactive activated intermediate (e.g., an active ester). This intermediate is readily susceptible to nucleophilic attack by the amine. This two-step, one-pot process prevents the formation of unreactive carboxylate salts and avoids the high temperatures required for direct condensation, preserving sensitive functional groups.
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic organic base is used to neutralize the acidic byproduct of the reaction and ensure the amine nucleophile remains in its free, unprotonated state.
Caption: General workflow for a standard amide coupling reaction.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-Methoxyphenylboronic Acid
This protocol details the synthesis of 2,2-difluoro-2-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid.
Materials:
-
This compound (251 mg, 1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 36.6 mg, 0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Acidify the aqueous phase carefully with 1 M HCl to a pH of ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the desired biarylacetic acid.
Protocol 2: Amide Coupling with Benzylamine using HATU
This protocol details the synthesis of 2-(4-bromophenyl)-N-benzyl-2,2-difluoroacetamide.
Materials:
-
This compound (251 mg, 1.0 mmol, 1.0 equiv)
-
Benzylamine (120 µL, 1.1 mmol, 1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 418 mg, 1.1 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 350 µL, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask under an argon or nitrogen atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Reagent Addition: Add HATU (1.1 mmol) and DIPEA (2.0 mmol) to the solution. Stir the mixture at room temperature for 15 minutes. This pre-activation step generates the reactive O-acylisourea intermediate.
-
Nucleophile Addition: Add benzylamine (1.1 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting acid by TLC or LC-MS.
-
Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and 1 M HCl (30 mL).
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (30 mL). The washes remove unreacted starting materials and coupling byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain the pure 2-(4-bromophenyl)-N-benzyl-2,2-difluoroacetamide.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its trifunctional nature allows for a modular and strategic approach to constructing complex molecules. By leveraging well-established methodologies such as palladium-catalyzed cross-coupling and standard amide bond formation, researchers can efficiently access novel fluorinated compounds with significant potential in drug discovery, agrochemicals, and materials science.[1][2][10] The protocols provided herein serve as a validated starting point for the exploration of this powerful synthetic tool.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-bromo-2-chlorophenyl)-2,2-difluoroacetic acid [myskinrecipes.com]
- 3. Difluoroacetic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. escales | Virtual tour generated by Panotour [ub.edu]
- 10. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]
Application Note & Protocol Guide: Quantitative Analysis of 2-(4-Bromophenyl)-2,2-difluoroacetic acid
Abstract
This comprehensive guide provides detailed analytical methodologies for the precise and robust quantification of 2-(4-Bromophenyl)-2,2-difluoroacetic acid, a compound of interest in pharmaceutical development and chemical synthesis. Recognizing the diverse needs of researchers, this document outlines three validated analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each protocol is presented with an in-depth explanation of the underlying principles, experimental choices, and rigorous validation procedures compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended to serve as a practical resource for scientists in quality control, process development, and research environments, ensuring reliable and reproducible quantification of this fluorinated analyte.
Introduction: The Analytical Imperative
This compound (BFA) is a halogenated organic compound whose precise quantification is critical for ensuring product purity, monitoring reaction kinetics, and assessing stability in various matrices. The presence of both bromine and fluorine atoms in its structure (Figure 1) presents unique analytical considerations. This guide addresses these challenges by providing robust, validated methods tailored to the physicochemical properties of BFA.
Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound would be placed here.
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and available instrumentation. This document details three orthogonal methods to provide flexibility and cross-validation capabilities.
Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: HPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification, especially in complex biological matrices.[4] The methodology involves chromatographic separation of the analyte from matrix components, followed by ionization and detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high specificity by monitoring a specific precursor-to-product ion transition.
Rationale for Method Selection
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), crucial for impurity analysis or pharmacokinetic studies.
-
High Selectivity: MRM minimizes interference from co-eluting matrix components, a common challenge in bioanalysis.[4]
-
Direct Analysis: Unlike GC-MS, this method does not require derivatization for this polar, acidic compound.
Experimental Workflow
Caption: Workflow for BFA quantification by HPLC-MS/MS.
Detailed Protocol: HPLC-MS/MS
A. Sample Preparation (Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., ¹³C-labeled BFA).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
B. Instrumental Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6475 Series Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 300°C |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V (-) |
| MRM Transitions | BFA: m/z 249 -> 205 (Quantifier), m/z 249 -> 126 (Qualifier) IS: To be determined based on standard |
Note: MRM transitions are predicted based on the structure of BFA (loss of COOH) and should be optimized by infusing a standard solution.
Method Validation Summary (ICH Q2(R1))[1][2]
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interfering peaks at the retention time of the analyte and IS in blank matrix. | High |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over a range of 5 concentrations.[1] | 1 - 1000 ng/mL |
| Accuracy | % Recovery within 85-115% at three concentration levels. | Meets criteria |
| Precision (RSD) | Repeatability (Intra-day) ≤ 15%; Intermediate Precision (Inter-day) ≤ 15%. | < 10% |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10. | ~1 ng/mL |
| Robustness | Unaffected by small, deliberate changes in flow rate, column temp, mobile phase pH.[1] | High |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for volatile and semi-volatile compounds.[6][7] For polar analytes like BFA, a derivatization step is necessary to increase volatility and thermal stability, and to improve chromatographic peak shape.[8] This protocol employs an esterification reaction to convert the carboxylic acid group into a more volatile ester prior to GC-MS analysis.
Rationale for Method Selection
-
High Resolving Power: Capillary GC columns provide excellent separation of complex mixtures.
-
Structural Information: Mass spectra provide valuable structural information for peak identification.
-
Alternative Selectivity: Offers an orthogonal separation mechanism to HPLC, useful for method cross-validation.
Experimental Workflow
Caption: Workflow for BFA quantification by GC-MS.
Detailed Protocol: GC-MS
A. Derivatization (Methylation)
-
Pipette a known volume of sample (containing BFA) into a reaction vial and evaporate to dryness.
-
Add 200 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).[8]
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and 200 µL of saturated sodium chloride solution.
-
Vortex for 1 minute and allow the layers to separate.
-
Transfer the upper hexane layer to a GC vial for analysis.
B. Instrumental Conditions
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 80°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized BFA standard. |
Method Validation Summary (ICH Q2(R1))[1][2]
Similar validation parameters as the HPLC-MS/MS method would be assessed, with performance expectations adjusted for a derivatization-based GC method.
Method 3: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. ¹⁹F NMR is particularly advantageous for fluorinated compounds like BFA due to the 100% natural abundance of the ¹⁹F isotope, its high sensitivity, and a wide chemical shift range that minimizes signal overlap.[9][10]
Rationale for Method Selection
-
Primary Method: Can provide a highly accurate purity assessment without a specific BFA reference standard.
-
High Specificity: The large chemical shift dispersion of ¹⁹F NMR reduces the likelihood of signal overlap.[9][10]
-
Non-Destructive: The sample can be recovered after analysis.
-
Simple Sample Preparation: Often involves simple dissolution.
Experimental Workflow
Caption: Workflow for BFA quantification by ¹⁹F qNMR.
Detailed Protocol: ¹⁹F qNMR
A. Sample Preparation
-
Accurately weigh approximately 10 mg of the BFA sample into a vial.
-
Accurately weigh approximately 10 mg of a suitable, certified internal standard (IS) containing fluorine (e.g., trifluoroacetic acid) into the same vial.[10] The IS signal should not overlap with the analyte signal.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and IS completely.
-
Transfer the solution to a 5 mm NMR tube.
B. Instrumental Parameters (500 MHz Spectrometer)
| Parameter | Setting | Rationale |
| Nucleus | ¹⁹F | Specific for fluorine-containing compounds. |
| Pulse Program | Standard single pulse (zg) | Simple and robust for quantification. |
| Acquisition Time (AQ) | ≥ 3 seconds | Ensures high digital resolution. |
| Relaxation Delay (D1) | 5 x T₁ (longest T₁ of analyte or IS) | Critical for ensuring full relaxation of nuclei for accurate integration. |
| Number of Scans (NS) | ≥ 16 (adjust for desired S/N) | Improves signal-to-noise ratio. |
| Spectral Width (SW) | Sufficient to cover all ¹⁹F signals (~200 ppm) | Prevents signal folding. |
| Temperature | 298 K (controlled) | Ensures stability and reproducibility. |
C. Purity Calculation
The purity of BFA can be calculated using the following formula:
Purity_BFA (%) = (I_BFA / I_IS) * (N_IS / N_BFA) * (M_BFA / M_IS) * (W_IS / W_BFA) * Purity_IS (%)
Where:
-
I: Integral area of the signal
-
N: Number of fluorine atoms for the signal
-
M: Molar mass
-
W: Weight
-
Purity_IS: Certified purity of the internal standard
Conclusion
This guide provides three robust and scientifically-grounded methods for the quantification of this compound. The choice of method—highly sensitive HPLC-MS/MS, orthogonal GC-MS, or primary ¹⁹F qNMR—should be guided by the specific analytical needs, matrix complexity, and required level of accuracy. Adherence to the detailed protocols and validation principles outlined herein will ensure the generation of reliable, reproducible, and defensible analytical data in research and regulated environments.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 5. ijisrt.com [ijisrt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Bromophenyl)-2,2-difluoroacetic acid
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 2-(4-Bromophenyl)-2,2-difluoroacetic acid, a key intermediate in pharmaceutical synthesis, using reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Recognizing the critical need for robust and reliable analytical methods in drug development, this document provides a detailed protocol, explains the scientific rationale behind the chosen chromatographic conditions, and outlines a full validation strategy in accordance with International Council for Harmonisation (ICH) guidelines.[1] The note also addresses the potential for chiral separation of this racemic compound and discusses the identification of potential process-related impurities. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Scientific Background
This compound is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its structural motifs are present in various pharmacologically active molecules. The precise and accurate quantification of this compound is paramount for ensuring the quality of active pharmaceutical ingredients (APIs) and for monitoring reaction kinetics and purity during synthesis.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility. This application note details a stability-indicating RP-HPLC method, designed to separate the main analyte from potential degradation products and synthetic impurities, thereby ensuring the reported concentration is solely that of the intact compound.
Physicochemical Properties of the Analyte:
| Property | Value | Source |
| Chemical Formula | C₈H₅BrF₂O₂ | [2] |
| Molecular Weight | 251.03 g/mol | [2] |
| CAS Number | 913574-93-3 | [2][3] |
| Appearance | Solid | [2] |
| Melting Point | 95-97 °C | [1] |
The presence of the bromophenyl chromophore suggests strong UV absorbance, making UV detection a suitable and straightforward choice for quantification. The acidic nature of the carboxylic acid group and the overall hydrophobicity of the molecule make reversed-phase chromatography an ideal separation mode.
Experimental Workflow and Causality
The development of a robust HPLC method is a systematic process. The choices made at each step are dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.
Caption: High-level workflow for HPLC method development and validation.
Rationale for Chromatographic Conditions
-
Column Selection (Stationary Phase): A C18 (octadecylsilane) column is selected as the stationary phase. This non-polar phase provides excellent hydrophobic interactions with the aromatic ring of the analyte, leading to good retention and separation from more polar impurities. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a standard choice for robust method development. For faster analysis, a shorter column with smaller particles (e.g., 50 mm x 2.1 mm, <3 µm) could be employed.
-
Mobile Phase Selection: A mixture of an aqueous acidic buffer and an organic solvent is the standard for reversed-phase analysis of acidic compounds.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and its ability to provide sharper peaks for many aromatic compounds.
-
Aqueous Phase: Water containing a small percentage of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is crucial. The acid serves two primary purposes:
-
Suppressing Ionization: The pKa of a difluoroacetic acid moiety is low (around 1.3). By maintaining the mobile phase pH below the analyte's pKa (e.g., pH 2.5-3.0), the carboxylic acid group remains predominantly in its protonated, non-ionized form. This prevents peak tailing and ensures consistent retention.
-
Improving Peak Shape: The acidic modifier also helps to mask active sites on the silica backbone of the stationary phase, further improving peak symmetry.
-
-
-
Detection Wavelength: The bromophenyl group is the primary chromophore. Aromatic compounds typically exhibit strong absorbance in the 210-280 nm range. Based on similar structures, a detection wavelength of 254 nm is a logical starting point, as it offers a good balance of sensitivity and selectivity, minimizing interference from common solvents. A full UV scan using a Diode Array Detector (DAD) is recommended during method development to determine the absorbance maximum (λmax) for optimal sensitivity.
-
Elution Mode: A gradient elution is proposed to ensure that any impurities, which may have significantly different polarities, are eluted from the column in a reasonable time. This is a key feature of a stability-indicating method.[4]
Detailed Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes (Class A)
-
0.45 µm syringe filters
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by serial dilution of the stock solution with the diluent. For a calibration curve, concentrations ranging from 1 µg/mL to 100 µg/mL are recommended.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Quantitatively transfer it to a volumetric flask of appropriate size.
-
Add diluent to approximately 75% of the flask volume and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC System Configuration and Operation
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 30% B; 18.1-25 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 254 nm |
System Operation:
-
Purge the HPLC system with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence including standards for the calibration curve and the prepared samples.
-
Inject a blank (diluent) first to ensure the system is clean.
-
Run the sequence.
Method Validation Strategy (ICH Q2(R2))
A validated analytical procedure provides assurance that it is suitable for its intended purpose.[3][5][6] The following parameters must be evaluated:
Caption: Core parameters for analytical method validation per ICH Q2(R2).
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte. The developed method should be able to resolve the main analyte peak from all degradation product peaks. Peak purity analysis using a DAD is essential. Potential synthetic impurities, such as the isomeric 2-(3-bromophenyl)-2,2-difluoroacetic acid, should also be spiked and checked for resolution.
-
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration.
-
Protocol: Analyze at least five concentrations across the desired range (e.g., 1-100 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy: The closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.[1]
-
-
Precision: The degree of scatter between a series of measurements.
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N of 10 for LOQ and 3 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptance criteria.
-
Advanced Application: Chiral Separation
This compound is a chiral molecule, existing as a racemic mixture of two enantiomers. In pharmaceutical development, it is often necessary to separate and quantify individual enantiomers, as they can have different pharmacological and toxicological profiles. Direct separation on a Chiral Stationary Phase (CSP) is the most common approach.[7][8]
Proposed Chiral HPLC Conditions:
-
Column: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is a highly effective choice for a wide range of chiral acids.[9][10]
-
Mobile Phase: Typically, a non-polar mobile phase like Hexane/Isopropanol with a small amount of an acidic modifier (like TFA) is used to promote the necessary interactions for chiral recognition.
-
Detection: UV at 254 nm.
The development of a chiral separation method requires screening different CSPs and mobile phase compositions to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
Conclusion
This application note provides a robust and scientifically-grounded framework for the HPLC analysis of this compound. The detailed protocols for achiral quantitative analysis and method validation are designed to meet stringent pharmaceutical industry standards. The proposed reversed-phase method is specific, accurate, and precise, making it suitable for quality control and stability testing. Furthermore, guidance on developing a chiral separation method addresses the need for enantiomer-specific analysis in advanced drug development programs.
References
- 1. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 913574-93-3 [sigmaaldrich.com]
- 3. This compound | 913574-93-3 [chemicalbook.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 2-(4-Bromophenyl)-2,2-difluoroacetic acid in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of 2-(4-Bromophenyl)-2,2-difluoroacetic acid in human plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation extraction procedure and utilizes electrospray ionization in negative ion mode for optimal sensitivity. We delve into the rationale behind key methodological choices, from mobile phase composition to mass spectrometer settings, to provide a scientifically grounded and readily transferable protocol. The method has been validated in accordance with industry-standard guidelines, demonstrating high accuracy, precision, and robustness for applications in drug development and clinical research.
Principle and Scientific Rationale
The quantitative analysis of small-molecule drug candidates and their metabolites, such as this compound, is fundamental to pharmacokinetic and toxicokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity, selectivity, and reproducibility.[1]
Chromatographic Strategy: The analyte is a moderately hydrophobic aromatic carboxylic acid (LogP ≈ 2.62)[2], making it well-suited for Reversed-Phase (RP) chromatography. A C18 stationary phase is selected to provide the necessary hydrophobic retention. The inclusion of fluorine atoms enhances its acidity, and the carboxylic acid functional group dictates the ionization strategy.
Ionization and Detection Strategy: Electrospray Ionization (ESI) is a 'soft' ionization technique that minimizes in-source fragmentation, ensuring the generation of a strong molecular ion signal, which is ideal for quantitative analysis.[3][4] Given the acidic nature of the analyte, ESI in negative ion mode ([M-H]⁻) is employed, as deprotonation of the carboxylic acid is highly favorable.
The most compelling feature for mass spectrometric detection is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[5] This results in a characteristic isotopic pattern for the molecular ion ([M-H]⁻ and [M+2-H]⁻) with a two-mass-unit difference and near-equal intensity, providing an exceptionally high degree of confidence in analyte identification. Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity, monitoring the transition from the precursor ion to a specific product ion.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analyte: this compound (Purity ≥95%)[6]
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is highly recommended (e.g., ¹³C₆-2-(4-Bromophenyl)-2,2-difluoroacetic acid). If unavailable, a close structural analog can be used.
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Mobile Phase Additive: Optima™ LC/MS grade Formic Acid (FA) or Difluoroacetic Acid (DFA). While FA is standard, DFA can sometimes improve peak shape for fluorinated analytes.[7][8]
-
Matrix: Blank, drug-free human plasma (with K₂EDTA as anticoagulant).
-
Reagents: Reagent alcohol for cleaning.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Analytical Column: A high-quality reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
Experimental Protocols
Overall Experimental Workflow
The following diagram outlines the complete analytical process from sample handling to final data reporting.
Caption: High-level workflow from sample preparation to data reporting.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound and dissolve in 5 mL of ACN.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 ACN:Water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Calibration Curve Standards: Spike 5 µL of each working standard solution into 95 µL of blank human plasma to create calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 400, 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC, ~3x LLOQ), Medium (MQC), and High (HQC). These should be prepared from a separate weighing of the reference standard.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the bulk of matrix interferences, such as plasma proteins, prior to LC-MS/MS analysis.[9][10]
-
Aliquot 100 µL of plasma sample (unknown, standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1000 ng/mL).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | Provides excellent resolution and peak shape for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form, promoting retention on the reversed-phase column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis time and system pressure. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Gradient | 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (20% B) | A rapid gradient ensures efficient elution of the analyte while cleaning the column of late-eluting components before re-equilibration. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated, yielding a stable [M-H]⁻ ion for sensitive detection. |
| Capillary Voltage | -3.0 kV | Optimized for stable spray and efficient ion generation in negative mode. |
| Source Temperature | 150 °C | A standard temperature to aid in desolvation without causing thermal degradation. |
| Desolvation Temp. | 400 °C | Higher temperature to facilitate the evaporation of solvent from the ESI droplets, releasing gas-phase ions. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Assists in the desolvation process. |
| Collision Gas | Argon | An inert gas used to induce fragmentation of the precursor ion in the collision cell. |
| MRM Transitions | Analyte: 248.9 -> 204.9 (Quantifier), 250.9 -> 206.9 (Qualifier) IS: (Varies) | Precursor ions reflect the [M-H]⁻ for both the ⁷⁹Br (248.9) and ⁸¹Br (250.9) isotopes. The product ion (204.9/206.9) corresponds to the loss of CO₂. This must be optimized empirically. |
Method Validation Protocol
A robust bioanalytical method requires thorough validation to ensure its reliability. The protocol should be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[11][12][13]
Caption: Key parameters for a comprehensive method validation.
Table 3: Validation Acceptance Criteria (Based on FDA Guidance)
| Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze at least 6 different lots of blank plasma to check for interferences at the analyte/IS retention times. | No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS). |
| Linearity | Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal value (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at LLOQ, LQC, MQC, and HQC levels in replicate (n=5) over at least 3 separate runs. | Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ).[14] |
| Matrix Effect | Compare analyte response in post-extraction spiked blank plasma vs. neat solution at LQC and HQC levels. | IS-normalized matrix factor should be consistent across lots with a %CV ≤ 15%. |
| Stability | Evaluate analyte stability in plasma under various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Data Analysis and System Suitability
-
Data Processing: Integrate the chromatographic peaks for the analyte and the internal standard. Calculate the peak area ratio (Analyte Area / IS Area).
-
Calibration: Generate a linear regression curve of the peak area ratio versus the nominal concentration of the calibration standards using a 1/x² weighting.
-
System Suitability: Before each analytical run, inject a mid-level QC sample 3-5 times. The peak area and retention time should have a %CV of ≤15% to ensure the system is performing adequately.
Expected Results and Troubleshooting
A successful analysis will yield sharp, symmetrical chromatographic peaks at the expected retention time with no significant interference from the plasma matrix. The mass spectrum of the peak should clearly show the characteristic 1:1 isotopic doublet for the bromine-containing [M-H]⁻ ion.
Table 4: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal | Incorrect MS polarity; Source contamination; Incorrect MRM transition. | Verify MS is in negative ion mode. Clean the ESI probe and source. Infuse the analyte directly to optimize and confirm MRM transitions. |
| Poor Peak Shape | Column degradation; Incompatible injection solvent; Secondary interactions. | Replace the analytical column. Ensure the final sample solvent is similar to the initial mobile phase. Consider adding a stronger ion-pairing agent like DFA.[8] |
| High Variability (%CV) | Inconsistent sample preparation; Autosampler issue; Unstable ESI spray. | Review the pipetting and extraction steps for consistency. Check autosampler for leaks or bubbles. Optimize source parameters for a stable spray. |
| Signal Drift | Column temperature fluctuation; Mobile phase inconsistency; Source instability. | Ensure column oven is stable. Prepare fresh mobile phases daily. Allow the MS source to stabilize for at least 30 minutes before analysis. |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the highly specific MRM detection make this method suitable for high-throughput analysis in a regulated bioanalytical environment. The principles and validation framework described herein provide a solid foundation for researchers and drug development professionals to implement this method or develop similar assays for other halogenated small molecules.
References
- 1. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 6. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijper.org [ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2,2-difluoroacetic Acid
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in the synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. However, the synthesis of this compound can be challenging, with yield and purity being common concerns. This guide provides a comprehensive resource to help you navigate the intricacies of this synthesis, with a focus on a robust two-step approach: a Reformatsky-type reaction followed by hydrolysis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in the Reformatsky reaction | 1. Inactive zinc.[1][2][3][4] 2. Impure starting materials (e.g., wet solvent or aldehyde). 3. Incorrect reaction temperature. | 1. Activate the zinc prior to use. Common methods include washing with HCl, treatment with iodine, or using a chemical activator like 1,2-dibromoethane or DIBAL-H.[1][2][3][4] For a scalable and reliable activation, consider the use of DIBAL-H.[1][2] 2. Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves and purify the 4-bromobenzaldehyde if necessary. 3. Optimize the reaction temperature. The formation of the Reformatsky reagent is often exothermic.[1][2] Maintain a consistent temperature, typically between 40-60 °C, to ensure a steady reaction rate. |
| Formation of a significant amount of byproduct | 1. Self-condensation of the ethyl bromodifluoroacetate. 2. Formation of pinacol-like coupling products from the aldehyde. | 1. Control the addition rate of the ethyl bromodifluoroacetate to the reaction mixture. A slow, controlled addition can minimize self-condensation. 2. Maintain a consistent reaction temperature to avoid side reactions. |
| Incomplete hydrolysis of the ester intermediate | 1. Insufficient amount of base or acid. 2. Short reaction time or low temperature. 3. Steric hindrance around the ester group. | 1. Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or H₂SO₄). 2. Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to ensure completion. 3. For sterically hindered esters, consider using a stronger hydrolyzing agent or a different solvent system. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials or byproducts. 2. Emulsion formation during workup. | 1. Optimize the reaction conditions to maximize conversion and minimize byproduct formation. 2. Use appropriate extraction and crystallization techniques. Acid-base extraction can be effective for separating the carboxylic acid product from neutral impurities. Recrystallization from a suitable solvent system can further purify the product.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving a high yield in the Reformatsky reaction for this synthesis?
A1: The activation of zinc is arguably the most critical step.[1][2][3][4] The surface of commercially available zinc powder is often coated with a layer of zinc oxide, which passivates the metal and prevents its reaction with the ethyl bromodifluoroacetate. Inconsistent or incomplete activation can lead to long induction times, low yields, and in some cases, complete reaction failure. Several methods can be employed for zinc activation, including treatment with mineral acids, iodine, or reducing agents like DIBAL-H.[1][2][3][4] The choice of activation method can significantly impact the reproducibility and scalability of the reaction.
Q2: Can I use other bromo-difluoroacetate esters besides the ethyl ester?
A2: Yes, other esters such as the methyl or tert-butyl ester can be used. However, the choice of ester can influence the reaction rate and the subsequent hydrolysis step. The ethyl ester is commonly used due to its commercial availability and relatively straightforward hydrolysis.
Q3: What are the common side reactions to be aware of?
A3: The primary side reaction is the self-condensation of the ethyl bromodifluoroacetate, which can be minimized by slow addition of the reagent. Another potential side reaction is the pinacol coupling of the 4-bromobenzaldehyde, especially if the reaction temperature is not well-controlled.
Q4: How can I monitor the progress of the reaction?
A4: Both the Reformatsky reaction and the hydrolysis step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, you can visualize the spots under UV light and/or by staining with a suitable reagent like potassium permanganate.[5]
Q5: What is the best way to purify the final product, this compound?
A5: After the hydrolysis and workup, the crude product can be purified by recrystallization.[5] A suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes or heptane), can be used to obtain the product in high purity.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (Reformatsky Reaction)
This protocol outlines a general procedure for the synthesis of the ester intermediate.
Materials:
-
Zinc dust, activated
-
4-Bromobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 4-bromobenzaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the aldehyde/ester solution to the zinc suspension to initiate the reaction. The reaction mixture may need to be gently heated to start.
-
Once the reaction has initiated (indicated by a color change and/or a gentle reflux), add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-bromophenyl)-2,2-difluoroacetate.
Step 2: Hydrolysis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
This protocol describes the hydrolysis of the ester to the final carboxylic acid product.
Materials:
-
Crude ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
-
Ethanol
-
Aqueous sodium hydroxide (e.g., 2 M)
-
Hydrochloric acid (e.g., 2 M)
-
Ethyl acetate
-
Hexanes or Heptane
Procedure:
-
Dissolve the crude ethyl 2-(4-bromophenyl)-2,2-difluoroacetate in ethanol in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution (e.g., 2-3 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexanes) to remove any neutral impurities.
-
Acidify the aqueous layer to a pH of ~2 with hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizing the Workflow
Synthesis Workflow Diagram
Caption: A simplified workflow for the two-step synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logic diagram to guide troubleshooting efforts for improving the yield of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2,2-difluoroacetic acid
Here is the technical support center with troubleshooting guides and FAQs for the synthesis of 2-(4-Bromophenyl)-2,2-difluoroacetic acid.
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Overview of the Primary Synthetic Route
The most reliable and common industrial synthesis of this compound involves a two-step process. This route offers excellent control over regiochemistry, minimizing the formation of problematic isomers.
-
Step 1: The Reformatsky Reaction. This step involves the formation of a carbon-carbon bond by reacting 4-bromobenzaldehyde with an α-halo-α,α-difluoroacetate ester (e.g., ethyl bromodifluoroacetate) in the presence of activated zinc metal. This reaction generates a β-hydroxy ester intermediate.[1][2]
-
Step 2: Saponification (Alkaline Hydrolysis). The intermediate ester is then hydrolyzed under basic conditions, followed by an acidic workup, to yield the final carboxylic acid product.
This workflow is favored for its high yields and the commercial availability of the starting materials.[2]
Caption: High-level workflow for the two-step synthesis.
Section 2: Troubleshooting the Reformatsky Reaction (Step 1)
This initial C-C bond formation is the most critical and often the most challenging step. Success hinges on the effective generation of the organozinc reagent, also known as a Reformatsky enolate.[3][4]
Q1: My reaction is sluggish or fails to initiate, with low conversion of the 4-bromobenzaldehyde. What is the primary cause?
A: This is almost always due to two factors: inactive zinc metal or the presence of moisture.
-
Expertise & Experience: The Reformatsky reaction proceeds via the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester.[2][4] Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents this insertion. Therefore, pre-activation of the zinc is not just recommended; it is mandatory for high yields.
-
Trustworthiness (Self-Validating Protocol):
-
Zinc Activation: Vigorously stir the zinc dust in 1M HCl for 15-30 minutes.
-
Filter the zinc and wash sequentially with deionized water, ethanol, and finally, diethyl ether or THF.
-
Immediately dry the activated zinc under high vacuum with gentle heating (~100 °C) and store it under an inert atmosphere (Nitrogen or Argon). Use it within 24 hours.
-
-
Causality: The acid wash removes the oxide layer, exposing a fresh, reactive zinc surface. The organozinc intermediate is highly sensitive to protic sources, including trace water in solvents or on glassware.[1] Ensure all glassware is oven-dried and solvents are anhydrous.
Q2: I'm observing a significant byproduct that is not my starting material or desired product. What side reactions are occurring?
A: While the Reformatsky enolate is less basic than Grignard reagents, minimizing unwanted side reactions, several possibilities exist.[4]
-
Homo-coupling of the Ester: If the reaction temperature is too high before the aldehyde is added, the organozinc reagent can react with another molecule of ethyl bromodifluoroacetate to form a dimerized byproduct.
-
Aldol Condensation: Competing aldol condensation reactions can sometimes occur, though this is less common with the less reactive zinc enolates.[1]
-
Troubleshooting Steps:
-
Maintain Temperature Control: Initiate the reaction at a moderate temperature (e.g., 40-50 °C in THF) to ensure the formation of the organozinc reagent without promoting side reactions.
-
Slow Aldehyde Addition: Add the 4-bromobenzaldehyde solution dropwise to the pre-formed organozinc reagent. This maintains a low concentration of the aldehyde, favoring the desired 1,2-addition over other pathways.
-
Q3: What is a typical impurity profile for this step, and how do I monitor the reaction?
A: The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical impurity profile is summarized below.
| Impurity/Byproduct | Source | Recommended Analytical Method |
| Unreacted 4-Bromobenzaldehyde | Incomplete reaction; inactive zinc | TLC, HPLC, GC-MS |
| Unreacted Ethyl Bromodifluoroacetate | Incomplete reaction; excess reagent | GC-MS |
| Ethyl 4,4-difluoro-3-oxobutanoate | Reaction of enolate with itself | LC-MS, GC-MS |
| 1,2-bis(4-bromophenyl)ethane-1,2-diol | Reductive coupling of the aldehyde | TLC, LC-MS |
Section 3: Troubleshooting the Saponification/Hydrolysis (Step 2)
This step is generally more straightforward than the Reformatsky reaction, but pitfalls related to incomplete reaction and product stability must be avoided.
Q1: My final product is contaminated with the starting β-hydroxy ester. How can I ensure complete hydrolysis?
A: Incomplete hydrolysis is a common issue stemming from insufficient base, reaction time, or temperature.
-
Expertise & Experience: Saponification is a bimolecular nucleophilic acyl substitution. The rate is dependent on the concentration of both the ester and the hydroxide ions.[5][6] Steric hindrance around the ester carbonyl, influenced by the bulky difluoro-substituted carbon, can slow the reaction compared to simpler esters.
-
Trustworthiness (Self-Validating Protocol):
-
Stoichiometry: Use a molar excess of a strong base (e.g., 2.0-3.0 equivalents of NaOH or KOH).
-
Solvent System: A mixture of an alcohol (like ethanol or methanol) and water is effective. The alcohol helps to solubilize the organic ester, creating a homogeneous solution for the aqueous base to react.
-
Temperature & Time: Gently heat the reaction mixture to reflux (typically 60-80°C) and monitor by TLC until the starting ester spot has completely disappeared. This can take several hours.
-
Q2: I am experiencing low yields and suspect my product is degrading. Is decarboxylation a risk?
A: Yes, decarboxylation is a significant potential side reaction for this class of compounds, particularly under harsh thermal or pH conditions.[7]
-
Causality: Aryldifluoroacetic acids can undergo decarboxylation to form a difluoromethylarene.[8][9] This process is often accelerated by heat. While the title compound is relatively stable, prolonged heating at high temperatures (>100-120 °C), especially during distillation or drying, can lead to the loss of CO₂ and the formation of 1-bromo-4-(difluoromethyl)benzene.
-
Troubleshooting & Prevention:
-
Moderate Temperatures: Perform the hydrolysis at a moderate reflux temperature.
-
Careful Workup: After acidification, do not heat the mixture excessively to remove solvents. Use rotary evaporation under reduced pressure at temperatures below 50°C.
-
Avoid Strong Heating of Final Product: Dry the isolated solid product in a vacuum oven at a mild temperature (e.g., 40-50°C).
-
Caption: Decarboxylation side reaction pathway.
Q3: My product seems to be staying in the aqueous layer during the acidic workup. How can I improve extraction efficiency?
A: This indicates that the carboxylic acid is not fully protonated.
-
Expertise & Experience: The product of the saponification is the sodium or potassium salt of the carboxylic acid, which is water-soluble. To extract it into an organic solvent (like ethyl acetate or dichloromethane), you must protonate it by acidifying the aqueous layer. The pKa of similar fluoroacetic acids suggests that a pH of 1-2 is required for complete protonation.
-
Trustworthiness (Self-Validating Protocol):
-
Cool the reaction mixture in an ice bath.
-
Slowly add a strong acid (e.g., 3M HCl or 1M H₂SO₄) while stirring, monitoring the pH with a pH meter or pH paper.
-
Continue adding acid until the pH is stably at or below 2.
-
The protonated carboxylic acid may precipitate as a solid. Extract the entire mixture multiple times (3x) with a suitable organic solvent to ensure quantitative recovery.
-
Section 4: Final Product Purity and Isomeric Impurities
Q1: Besides the decarboxylation product, what other key impurities should I be aware of in my final material?
A: The most critical impurity to control is the regioisomeric impurity, which can be very difficult to remove.
-
Isomeric Impurities: If the starting 4-bromobenzaldehyde is contaminated with 2-bromobenzaldehyde or 3-bromobenzaldehyde, this will lead to the formation of 2-(2-bromophenyl)-2,2-difluoroacetic acid and 2-(3-bromophenyl)-2,2-difluoroacetic acid, respectively.[10][11]
-
Causality & Prevention: These isomers have very similar physical properties to the desired product, making purification by standard recrystallization challenging. The only robust solution is to ensure the purity of the starting 4-bromobenzaldehyde via GC or HPLC analysis before beginning the synthesis. This is a foundational principle of process chemistry: control impurities at the source.[12]
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates [beilstein-journals.org]
- 7. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS-CF2 bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 10. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 11. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 12. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimization of Reaction Conditions for Bromination Reactions
Welcome to the Technical Support Center for Bromination Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bromination and troubleshoot common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and optimize your reactions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during bromination experiments, offering explanations and actionable solutions based on fundamental chemical principles.
Q1: My bromination reaction is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
A1: A slow or incomplete reaction can stem from several factors related to the substrate, reagents, or reaction conditions.
-
Insufficient Activation of the Brominating Agent:
-
Electrophilic Aromatic Bromination: Molecular bromine (Br₂) is often not electrophilic enough to react with deactivated or even simple aromatic rings. A Lewis acid catalyst, such as FeBr₃ or AlBr₃, is required to polarize the Br-Br bond, creating a more potent electrophile.[1][2][3] Ensure your Lewis acid is anhydrous and added in appropriate stoichiometric amounts. For highly activated rings like phenols or anilines, a catalyst may not be necessary.[1][4]
-
Free Radical Bromination: Reactions using N-bromosuccinimide (NBS) for allylic or benzylic bromination require initiation.[5] This is typically achieved using a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or by exposing the reaction to UV light (photo-initiation).[6] Without an initiator, the reaction will not start. Ensure your initiator is not expired and is used at the correct temperature for decomposition.
-
-
Low Reaction Temperature: While some brominations are facile at room temperature, others require heating to overcome the activation energy barrier. For instance, the bromination of some acetophenone derivatives shows poor yields below 80°C.[6] Conversely, for highly reactive substrates, lower temperatures might be necessary to control selectivity and prevent side reactions.
-
Poor Solubility: If your starting material is not fully dissolved in the chosen solvent, the reaction will be slow due to the heterogeneous nature of the mixture. Select a solvent that dissolves all reactants. Common solvents for bromination include halogenated hydrocarbons (like dichloromethane or carbon tetrachloride), acetic acid, and acetonitrile.[7]
-
Deactivated Substrate: In electrophilic aromatic substitution, electron-withdrawing groups on the aromatic ring decrease its nucleophilicity, making the reaction slower.[8] For these substrates, you may need harsher conditions, such as stronger Lewis acids, higher temperatures, or the use of a more potent brominating agent.[8][9]
Q2: I am observing the formation of multiple brominated products and other side products. How can I improve the selectivity of my reaction?
A2: Poor selectivity is a common challenge in bromination. The strategy to improve it depends on the type of bromination and the substrate.
-
Regioselectivity in Aromatic Bromination:
-
The position of bromination on an aromatic ring is directed by the existing substituents. Electron-donating groups are typically ortho, para-directing, while electron-withdrawing groups are meta-directing.[7]
-
Steric hindrance can influence the ortho:para ratio. Bulky directing groups will favor para substitution.
-
Solvent choice can also play a role. For example, NBS in acetonitrile has been shown to provide high regioselectivity in the bromination of methoxy-substituted arenes.[7]
-
-
Selectivity in Free Radical Bromination:
-
Bromination is significantly more selective than chlorination in free-radical reactions.[10][11][12] This is because the hydrogen abstraction step by a bromine radical is endothermic and has a later transition state, making it more sensitive to the stability of the resulting radical (tertiary > secondary > primary).[12][13][14]
-
To favor radical substitution over addition in alkenes, it is crucial to use a low concentration of Br₂. This is the primary role of NBS, which provides a slow, steady-state concentration of Br₂.[11][15]
-
-
Over-bromination:
-
The formation of di- or poly-brominated products occurs when the mono-brominated product is as reactive or more reactive than the starting material.
-
To minimize this, use a stoichiometric amount of the brominating agent (or even a slight excess of the substrate). Adding the brominating agent slowly over time can also help maintain a low concentration and favor mono-bromination.
-
Q3: My reaction with an alkene is resulting in a mixture of addition and substitution products. How can I favor one over the other?
A3: The competition between electrophilic addition and free-radical substitution in alkenes is controlled by the reaction conditions.
-
To favor Electrophilic Addition (vicinal dibromide):
-
To favor Allylic Substitution:
Q4: I am having trouble purifying my brominated product. What are some common strategies?
A4: Purification can be challenging due to the reactivity of the products and the presence of colored impurities.
-
Quenching Excess Bromine: Before workup, it is essential to quench any unreacted bromine. This can be done by adding a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₅) or sodium bisulfite (NaHSO₃) until the orange/brown color of Br₂ disappears.[19]
-
Removal of Succinimide: If you used NBS, the succinimide byproduct can sometimes be tricky to remove. It has some water solubility, so an aqueous wash is a good first step. If it persists, it can often be removed by filtration if it is insoluble in the solvent used for extraction, or by column chromatography.
-
Chromatography: Column chromatography on silica gel is a common method for purifying brominated compounds. A gradient of non-polar solvents (like hexanes) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[20] The choice of solvent is critical and needs to be determined experimentally.[20]
-
Distillation: For liquid products with sufficient thermal stability, distillation can be used for purification.
Frequently Asked Questions (FAQs)
Q: What are the main safety precautions I should take when working with bromine and brominating agents?
A: Bromine and many brominating agents are hazardous and must be handled with care.
-
Elemental Bromine (Br₂): It is highly corrosive, toxic, and has a high vapor pressure.[5][21] Always handle liquid bromine in a well-ventilated chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.[23][24] Have a bromine spill kit and a quenching agent (like sodium thiosulfate) readily available.
-
N-Bromosuccinimide (NBS): While easier to handle than liquid bromine, NBS is still an irritant and should be handled in a fume hood.[5][21] Avoid inhalation of the powder.
-
General Precautions: Be aware that brominated organic compounds can be lachrymatory (tear-inducing) and toxic. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.[25]
Q: How can I tell if my N-bromosuccinimide (NBS) is still active?
A: Over time, NBS can decompose, often indicated by a yellow or orange color due to the formation of Br₂.[20] For reactions that are sensitive to the purity of the NBS, it can be recrystallized from water to give a pure white solid.[20]
Q: What is the role of the solvent in bromination reactions?
A: The solvent can have a significant impact on the reaction outcome.
-
Polarity: In electrophilic aromatic bromination, solvent polarity can influence the reaction rate and selectivity.[7]
-
Participation: In the bromination of alkenes, nucleophilic solvents like water or alcohols can participate in the reaction to form halohydrins or haloethers, respectively.[16][26]
-
Inertness: For many brominations, particularly free-radical reactions, an inert solvent that does not react with the radicals is crucial. Carbon tetrachloride (CCl₄) has been historically used but is now largely phased out due to toxicity. Dichloromethane and acetonitrile are common alternatives.[7]
Q: My aromatic bromination is giving me a poor ortho/para ratio. Can I control this?
A: Influencing the ortho/para ratio can be challenging but is possible.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para product, as it is often the thermodynamically favored isomer.[27]
-
Catalyst: The choice and amount of Lewis acid catalyst can impact the steric bulk of the electrophilic species, thereby influencing the ortho/para ratio.
-
Blocking Groups: In some cases, a reversible blocking group can be installed at the para position, forcing bromination to occur at the ortho position, after which the blocking group is removed.
Experimental Protocols & Workflows
Protocol 1: Electrophilic Aromatic Bromination of Anisole
This protocol describes the bromination of an activated aromatic ring using molecular bromine.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Dissolution: Dissolve anisole (1 equivalent) in a suitable solvent such as acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (1 equivalent) in acetic acid. Add this solution dropwise to the stirred anisole solution over 15-20 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. The red-brown color of bromine should fade.
-
Quenching: Slowly pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography on silica gel.
Workflow: Troubleshooting Low Yield in Free-Radical Bromination
This workflow provides a logical sequence for diagnosing issues with allylic or benzylic bromination using NBS.
Caption: A step-by-step troubleshooting guide for low-yield NBS bromination reactions.
Mechanistic Insights
Understanding the underlying mechanisms is key to predicting and controlling reaction outcomes.
Electrophilic Addition to Alkenes: The Bromonium Ion
The addition of Br₂ to an alkene proceeds through a cyclic bromonium ion intermediate. This mechanism explains the observed anti-addition stereochemistry.[16][26][28][29]
Caption: Mechanism of alkene bromination showing anti-addition via a bromonium ion.
Quantitative Data Summary
The selectivity of free-radical halogenation is highly dependent on the halogen used.
| Substrate | Halogenation | Product Ratio (1-halopropane : 2-halopropane) | Relative Reactivity (Secondary:Primary) |
| Propane | Chlorination (25°C) | 45% : 55% | ~3 : 1 |
| Propane | Bromination (25°C) | 3% : 97% | ~82 : 1 |
Data compiled from various sources.[10][11][30] This table clearly illustrates the higher selectivity of bromination for the more stable secondary position compared to chlorination.[12][30]
References
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 10. Alkane Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
- 18. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 22. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. files.hawaii.gov [files.hawaii.gov]
- 25. icl-group-sustainability.com [icl-group-sustainability.com]
- 26. youtube.com [youtube.com]
- 27. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. Drawing on what you know about the stereochemistry of alkene addi... | Study Prep in Pearson+ [pearson.com]
- 30. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Bromophenyl)-2,2-difluoroacetic Acid
Welcome to the dedicated technical support guide for 2-(4-Bromophenyl)-2,2-difluoroacetic acid (CAS 913574-93-3). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. As a substituted aromatic carboxylic acid, its solubility profile can be nuanced. This guide provides a combination of theoretical understanding, practical troubleshooting, and step-by-step protocols to ensure successful experimental outcomes.
Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound possesses a combination of structural features that influence its solubility. The presence of the bromophenyl group imparts significant hydrophobicity, while the difluoroacetic acid moiety provides a polar, ionizable center. The interplay between these two components dictates its behavior in various solvents.
-
Hydrophobic Character: The aromatic ring and the bromine atom contribute to a non-polar character, which can limit aqueous solubility.[1]
-
Polar/Ionizable Group: The carboxylic acid group (-COOH) is polar and can donate a proton to form a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases aqueous solubility.[2]
-
Crystalline Structure: As a solid compound with a defined melting point (95-97 °C), energy is required to break down the crystal lattice before solvation can occur.[3][4]
This dual nature means that a one-size-fits-all approach to dissolution is unlikely to be effective. The choice of solvent and the experimental conditions must be carefully considered based on the downstream application.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: My compound won't dissolve in water. What should I do?
A1: This is expected behavior. Due to the hydrophobic bromophenyl group, the neutral form of this carboxylic acid has very low solubility in water.[1] To dissolve it in an aqueous medium, you must increase the pH by adding a base. This will deprotonate the carboxylic acid, forming a much more soluble salt.[5]
-
Troubleshooting Steps:
-
Start with a suspension of the compound in water.
-
While stirring, add a suitable base dropwise. Good choices include 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Continue adding the base until the compound fully dissolves. The resulting solution will be basic.
-
If your experiment requires a specific pH, you can then carefully adjust it by adding a suitable buffer. Be aware that if you lower the pH significantly, the compound may precipitate out of solution.
-
Q2: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic stock solution is diluted into an aqueous buffer where it is not soluble.
-
Causality: The organic solvent from your stock is rapidly diluted, and the compound is suddenly exposed to an aqueous environment where its neutral form is poorly soluble.
-
Solutions:
-
Reduce the final concentration of the organic solvent: Aim for a final concentration of the organic solvent (like DMSO) in your cell culture medium to be less than 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced toxicity and solubility issues.
-
Use a co-solvent system: Prepare your stock solution in a solvent that is miscible with water and can help maintain the compound's solubility upon dilution.[6] A mixture of DMSO and a surfactant like Tween 80 can be effective.[7]
-
pH modification of the final medium: If your experimental system can tolerate it, slightly increasing the pH of the final aqueous medium can help keep the compound in its more soluble deprotonated form.[8]
-
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can increase the rate of dissolution and, in some cases, the amount of compound that can be dissolved. However, this should be done with caution.
-
Considerations:
-
Compound Stability: Ensure that this compound is stable at the temperature you are using. Prolonged heating at high temperatures could lead to degradation.
-
Precipitation upon Cooling: A solution prepared by heating may become supersaturated. The compound is likely to precipitate out as the solution cools to room temperature. This can be a problem for experiments conducted over a long period.
-
Safety: Always heat flammable organic solvents with appropriate safety precautions, such as using a water bath and ensuring there are no open flames.
-
Q4: Which organic solvent is the best choice for making a stock solution?
A4: The best choice of organic solvent depends on the requirements of your experiment, including the desired concentration and compatibility with your biological system.
-
General Recommendations:
-
Dimethyl sulfoxide (DMSO): This is a powerful polar aprotic solvent that can dissolve a wide range of compounds, including this compound.[9] It is a common choice for preparing high-concentration stock solutions for in vitro assays.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent that is effective for dissolving many organic molecules.
-
Ethanol or Methanol: These polar protic solvents can also be used. They are often preferred for in vivo studies due to their lower toxicity compared to DMSO and DMF. However, the achievable concentration may be lower.
-
Always test the solubility in a small amount of the chosen solvent before preparing a large batch.
Protocols for Solubilization
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing stock solutions for most in vitro applications.
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add a small volume of the chosen organic solvent (e.g., DMSO, DMF) to the vial.
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied.
-
Final Volume Adjustment: Once dissolved, add the remaining solvent to reach the final desired concentration.
-
Storage: Store the stock solution as recommended, typically at -20°C or -80°C, to maintain stability.
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
This protocol is useful when an organic solvent-free aqueous solution is required.
-
Suspension: Weigh the desired amount of this compound and suspend it in the desired volume of water or an appropriate buffer (e.g., PBS).
-
pH Adjustment: While vigorously stirring the suspension, add 1 M NaOH drop by drop.
-
Observation: Continue adding NaOH until the entire solid has dissolved, and the solution becomes clear.
-
Final pH Check: Measure the pH of the final solution. Be aware that it will be alkaline.
-
Sterilization (if required): If for use in cell culture, filter-sterilize the final solution through a 0.22 µm filter.
Visualization of Solubilization Strategies
Decision Workflow for Solvent Selection
Caption: Decision workflow for selecting a suitable solvent system.
Impact of pH on Aqueous Solubility
Caption: The equilibrium between the insoluble and soluble forms of the acid.
Summary of Qualitative Solubility
| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions can solvate both the polar and non-polar parts of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate to High | Hydrogen bonding with the carboxylic acid group facilitates dissolution. |
| Non-Polar | Hexane, Toluene | Low | The polar carboxylic acid group is not well-solvated by non-polar solvents. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low | The hydrophobic bromophenyl group dominates, leading to poor solubility of the neutral acid. |
| Aqueous (Basic) | NaOH solution, Basic Buffers | High | Formation of the highly soluble carboxylate salt.[5] |
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransformation | part of Computational Drug Discovery: Molecular Simulation for Medicinal Chemistry | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cas No. | 2-(4-Bromo-2,6-dimethylphenyl)-2,2-difluoroacetic acid | Matrix Scientific [matrixscientific.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Stability of 2-(4-Bromophenyl)-2,2-difluoroacetic acid under different conditions
Welcome to the technical support center for 2-(4-Bromophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your experiments.
I. Compound Overview and General Stability
This compound is a valuable building block in medicinal chemistry and materials science.[1] Its unique properties, conferred by the bromophenyl and difluoroacetic acid moieties, make it a key intermediate in the synthesis of a variety of biologically active molecules.[1] However, like many specialized reagents, its stability can be influenced by various experimental conditions. Understanding these factors is crucial for obtaining reliable and reproducible results.
Key Structural Features:
-
Aryl Bromide: The carbon-bromine bond on the phenyl ring can be susceptible to nucleophilic attack under certain conditions, although aryl halides are generally more resistant to substitution than alkyl halides.[2]
-
Difluoroacetic Acid Moiety: The two fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the carboxylic acid group and the adjacent C-C bond. This feature can make the compound prone to decarboxylation under thermal stress.[3][4]
General Handling and Storage Recommendations
To maintain the integrity of this compound, proper storage and handling are paramount.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[5][6][7][8] Recommended storage is often at room temperature or refrigerated (0-8 °C).[1][9][10] It should be kept away from incompatible materials such as strong oxidizing agents.[7]
-
Handling: Avoid all personal contact, including inhalation of dust.[5] Use in a well-ventilated area, preferably under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][7][8] Wash hands thoroughly after handling.[5]
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that you may encounter during your experiments with this compound.
FAQ 1: Degradation in Solution
Question: I've observed a decrease in the purity of my this compound stock solution over time. What could be the cause, and how can I prevent it?
Answer: Degradation in solution is a common issue and can be attributed to several factors, primarily hydrolysis and solvent reactivity.
-
Hydrolysis: The aryl bromide bond, while relatively stable, can undergo hydrolysis under certain pH and temperature conditions, potentially leading to the formation of 4-hydroxy-2,2-difluoroacetic acid.[11][12][13] This is more likely to occur under strongly basic or acidic conditions, especially at elevated temperatures.
-
Solvent Reactivity: Protic solvents, particularly nucleophilic ones, can potentially react with the compound. While less common, it's a possibility to consider, especially during long-term storage or in heated reactions.
Troubleshooting Protocol:
-
Solvent Selection: For stock solutions, use aprotic, anhydrous solvents such as anhydrous DMSO, DMF, or acetonitrile.
-
pH Control: If working in aqueous or protic solutions, maintain a neutral pH to minimize the risk of hydrolysis. Buffer your reaction mixture if necessary.
-
Temperature Management: Store stock solutions at the recommended low temperature (e.g., 4°C or -20°C) to slow down potential degradation pathways.[10] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.
FAQ 2: Unexpected Side Products in Reactions
Question: I'm seeing an unexpected side product in my reaction that appears to have lost a carboxyl group. What is happening?
Answer: The loss of the carboxyl group is likely due to decarboxylation.
-
Mechanism: α,α-Difluoroacetic acids can undergo thermal decarboxylation. The strongly electron-withdrawing fluorine atoms stabilize the resulting carbanion, making this process more favorable than for non-fluorinated carboxylic acids, especially at elevated temperatures.[3][4] Bromodifluoroacetates are known to decarboxylate at temperatures between 50–130 °C.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decarboxylation.
Preventative Measures:
-
Temperature Control: Keep reaction temperatures as low as possible. If heating is necessary, conduct a time-course study to find the optimal balance between reaction completion and decarboxylation.
-
Catalyst Choice: Certain metal catalysts, particularly copper, can promote the decarboxylation of halodifluoroacetic acids, especially at high temperatures.[4] If your reaction involves a metal catalyst, consider screening different metals or ligands.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress and work it up as soon as the starting material is consumed.
FAQ 3: Issues with Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution on the aryl bromide, but the reaction is sluggish and gives low yields. How can I improve this?
Answer: Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult.[2] The reactivity is highly dependent on the nature of the nucleophile and the reaction conditions.
-
Aryl Halide Inertness: The carbon-halogen bond of aryl halides is stronger than that of alkyl halides.[2]
-
Nucleophile Strength: Strong nucleophiles are typically required for these transformations.[2]
Strategies for Enhancing Reactivity:
| Strategy | Rationale | Key Considerations |
| Use of a Strong Base | A strong base can promote an elimination-addition (benzyne) mechanism. | This can lead to a mixture of regioisomers. |
| Transition Metal Catalysis | Catalysts like Palladium or Copper can facilitate the coupling reaction (e.g., Buchwald-Hartwig, Ullmann condensation). | Requires careful optimization of the catalyst, ligand, base, and solvent. |
| Activating Groups | If possible, modify the substrate to include electron-withdrawing groups at the ortho or para positions to the bromine.[2] | This is a synthetic strategy that may not be feasible for all applications. |
| High Temperatures | Can overcome the activation energy barrier. | Increases the risk of decarboxylation and other side reactions. |
Experimental Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (Example):
-
Reagent Preparation: In a glovebox, add this compound (1 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., a biarylphosphine, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2-3 equiv.) to an oven-dried reaction vessel.
-
Solvent and Nucleophile Addition: Add the appropriate anhydrous solvent (e.g., toluene, dioxane) and the nucleophile (1.2-1.5 equiv.).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite. Proceed with standard aqueous work-up and purification.
FAQ 4: Photostability Concerns
Question: Is this compound sensitive to light?
Answer: While there is no extensive data specifically on the photostability of this compound, aryl halides can be susceptible to photolytic degradation. It is good laboratory practice to protect potentially light-sensitive compounds from prolonged exposure to direct light.
Best Practices:
-
Store the solid compound and any solutions in amber vials or wrap containers with aluminum foil.
-
Conduct reactions in vessels protected from direct light, especially if the reaction is run over an extended period.
III. Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and optimizing reaction conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. This compound | 913574-93-3 [sigmaaldrich.com]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 13. US2819319A - Production of alcohols by hydrolysis of alkyl bromides - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(4-Bromophenyl)-2,2-difluoroacetic Acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-2,2-difluoroacetic acid. Our goal is to address common purification challenges, explain the rationale behind experimental choices, and provide validated methods to ensure the highest purity of this critical synthetic intermediate.
Section 1: Frequently Asked Questions - Identifying Common Impurities
This section addresses the most common questions regarding the impurity profile of synthesized this compound.
Q1: What are the most common process-related impurities I should expect in my crude this compound?
You can typically classify potential impurities into four main categories based on common synthetic routes:
-
Starting Material & Intermediates: Incomplete reactions are a frequent source of contamination. Key precursors like 4-bromophenylacetic acid or its ester derivatives may be present if the difluorination or subsequent hydrolysis step is not driven to completion.[1]
-
Isomeric Byproducts: Depending on the bromination strategy used in the synthesis of precursors, positional isomers such as 2-(3-bromophenyl)- or 2-(2-bromophenyl)-2,2-difluoroacetic acid can be formed. These are often the most challenging impurities to remove due to their similar physical properties.[2][3]
-
Over-reaction or Side-reaction Products: This can include products of aromatic poly-bromination or byproducts from the difluorination reagent itself.[4]
-
Degradation Products: Decarboxylation of the product to form 1-bromo-4-(difluoromethyl)benzene is a potential degradation pathway, especially under thermal stress. Halodifluoroacetic acids are known to undergo decarboxylation.[5][6]
Q2: How can I identify these impurities in my sample?
A multi-technique analytical approach is essential for accurate impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for purity assessment. Isomeric impurities will likely have very close retention times to the main product. Using fluorinated carboxylic acids like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and resolution for halogenated acid analytes.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹H NMR can detect residual starting materials or the decarboxylated impurity. ¹⁹F NMR is particularly sensitive for identifying other fluorine-containing species.
-
Mass Spectrometry (MS): LC-MS can help identify the molecular weights of unknown peaks observed in the HPLC chromatogram, confirming the presence of expected byproducts like isomers or degradation products.
-
Gas Chromatography (GC): For volatile impurities or after derivatization, GC can be a useful tool. It has been used to assess purity for structurally similar compounds.[2][3]
Application Scientist's Note: Do not rely on a single analytical method. A classic mistake is to assume a single sharp peak in HPLC indicates high purity. An isomeric impurity might co-elute with your main peak under non-optimized conditions. Always cross-verify with a spectroscopic technique like NMR or a different HPLC method.
Q3: My product shows a lower melting point and a broad melting range. What is the likely cause?
A depressed and broad melting point is a classic indicator of impurities. The melting point for pure this compound is reported to be in the range of 94-97 °C.[9] The presence of residual solvents, starting materials, or isomeric byproducts disrupts the crystal lattice of the solid, leading to this phenomenon.
Q4: I see signals in my ¹H NMR in the aromatic region that don't match the expected doublet of doublets for the 1,4-disubstituted pattern. What could they be?
The presence of complex multiplets or additional signals in the aromatic region (typically 7.0-8.0 ppm) strongly suggests the presence of positional isomers (ortho- or meta-brominated species).[2][3] Each isomer will have a unique splitting pattern. For example, a meta-substituted ring will produce a more complex set of four signals, while an ortho-substituted ring will also differ significantly from the clean AA'BB' system of the desired para-isomer.
Section 2: Troubleshooting Purification Challenges
This section provides solutions to common problems encountered during the purification process.
Q5: My initial acid-base extraction failed to remove a key impurity. Why might this be, and what should I do?
Acid-base extraction is a powerful technique for separating acidic compounds from neutral and basic impurities.[10] If it fails, consider the following:
-
The Impurity is Also Acidic: The most likely reason for failure is that the impurity is also a carboxylic acid, such as a positional isomer. Since its pKa will be very similar to the product's pKa, it will be extracted along with the desired compound.
-
Incorrect pH Control: The efficiency of the extraction is highly dependent on pH. To deprotonate the carboxylic acid and move it to the aqueous layer, the pH must be at least 2-3 units above its pKa. To re-protonate it for extraction back into an organic solvent, the pH must be 2-3 units below its pKa.[10] The electron-withdrawing difluoro group makes this acid stronger (lower pKa) than a non-fluorinated analogue, a factor that must be considered when selecting the pH.
Solution: If the impurity is acidic, acid-base extraction will not be effective for separation. You must proceed to a different method like recrystallization or chromatography.
Q6: I'm struggling with recrystallization. The product is "oiling out" or the yield is very low. What solvent systems and techniques do you recommend?
"Oiling out" occurs when the solute is not soluble in the hot solvent and instead separates as a liquid phase. This often happens when the solution is supersaturated or cooled too quickly.
Recommended Solvent Systems & Technique:
-
Solvent Selection: The key is finding a solvent (or solvent system) that dissolves the compound when hot but not when cold. For aromatic carboxylic acids, common choices include:
-
Troubleshooting "Oiling Out":
-
Use More Solvent: You may not be using enough solvent to keep the compound dissolved at high temperatures.
-
Slower Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes oiling.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystallization.
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.
-
Low Yield Solution: If the yield is low, it's likely your compound has significant solubility in the cold solvent. Try using a more non-polar anti-solvent. For example, if you dissolved your product in hot ethyl acetate, slowly add hexanes at the boiling temperature until the solution becomes slightly cloudy, then allow it to cool slowly.[11]
Q7: When is column chromatography the best choice for purification, and what conditions should I start with?
Column chromatography is the preferred method when dealing with impurities that have very similar polarities to the product, such as positional isomers. It is more resource-intensive than recrystallization but offers superior separation power.
Starting Conditions for Silica Gel Chromatography:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of Hexanes (or Heptane) and Ethyl Acetate.
-
Begin with a low percentage of Ethyl Acetate (e.g., 5-10%) and gradually increase it.
-
Crucial Tip: Add a small amount of acetic acid or formic acid (0.5-1%) to the eluent. This suppresses the deprotonation of the carboxylic acid on the silica surface, preventing significant peak tailing and improving separation.
-
Application Scientist's Note: For fluorinated carboxylic acids, reversed-phase chromatography (e.g., C18 silica) can also be highly effective, often providing better peak shapes.[8] A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% TFA or formic acid.
Section 3: Detailed Protocols
These protocols provide validated, step-by-step procedures for common purification and analysis tasks.
Protocol 1: Optimized Recrystallization from a Toluene/Hexane System
This protocol is designed to effectively remove less polar impurities.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot toluene (e.g., heated to 80-90 °C) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the toluene solution is still hot and stirring, slowly add warm hexanes dropwise until the solution becomes persistently cloudy. Add a few more drops of hot toluene to redissolve the precipitate and achieve a clear solution.
-
Cooling (Critical Step): Remove the flask from the heat source, cover it, and allow it to cool undisturbed to room temperature. The slow cooling is essential for the formation of well-defined crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvents.
-
Checkpoint: Analyze the purified product by HPLC and measure its melting point. The melting point should be sharp and within the expected range (94-97 °C).[9]
Protocol 2: Guideline for Purity Analysis by Reversed-Phase HPLC
This method provides a baseline for assessing the purity of the final product.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Section 4: Visual Guides & Data
Table 1: Summary of Potential Impurities and Recommended Actions
| Impurity Type | Potential Source | Identification Method | Recommended Purification Method |
| Starting Materials | Incomplete Reaction | NMR, HPLC | Acid-Base Extraction, Recrystallization |
| Positional Isomers | Non-selective Bromination | HPLC, ¹H NMR | Column Chromatography, Fractional Recrystallization |
| Decarboxylated Product | Thermal Degradation | NMR, LC-MS | Column Chromatography |
| Residual Solvents | Purification Process | ¹H NMR, GC-HS | Drying under high vacuum |
Diagrams: Purification Strategy
Below are graphical representations of the logical workflows for impurity removal.
Caption: General workflow for impurity identification and removal.
Caption: Decision tree for selecting a primary purification method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Bromophenyl)-2,2-difluoroacetic Acid
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2,2-difluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this process. Our aim is to provide you with the expertise and practical insights needed to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
The synthesis of this compound and similar aryl difluoroacetic acids typically involves a few key strategies. One of the most prevalent and well-documented methods is the Reformatsky reaction . This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of a metal, typically zinc.[1][2][3] In the context of our target molecule, this would likely involve a reaction between a 4-bromobenzaldehyde derivative and a difluoroacetate reagent.
Another viable approach is through copper-catalyzed cross-coupling reactions . This method involves the arylation of a difluoroacetic acid derivative, such as a bromo-difluoro-acetamide, with an aryl boronic acid.[4] This can be a powerful technique for forming the carbon-carbon bond between the aromatic ring and the difluoroacetic acid moiety.
Q2: What are the critical starting materials and how does their quality impact the synthesis?
The quality of your starting materials is paramount for a successful synthesis, especially when scaling up. For a Reformatsky-type reaction, the key reagents are typically ethyl iododifluoroacetate and activated zinc. The purity of the ethyl iododifluoroacetate is crucial, as impurities can lead to side reactions and lower yields. The activation of zinc is also a critical step to ensure the reaction initiates properly.
For cross-coupling strategies, the purity of the aryl boronic acid and the bromo-difluoro-acetamide or a similar precursor is essential. Impurities in the boronic acid can lead to the formation of undesired byproducts that can be difficult to remove.
Q3: What are the primary safety concerns when handling the reagents for this synthesis?
Many of the reagents used in these synthetic routes require careful handling. For instance, α-halo esters can be lachrymatory and should be handled in a well-ventilated fume hood. Organometallic reagents, such as those formed in the Reformatsky reaction, can be air and moisture sensitive.[2] Therefore, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). Solvents like tetrahydrofuran (THF) can form peroxides and should be tested and purified if necessary. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or no product yield in a Reformatsky-type reaction.
Possible Cause 1: Inactive Zinc. The zinc metal used in the Reformatsky reaction needs to be activated to initiate the reaction.[3] A layer of zinc oxide on the surface of the metal can prevent the oxidative addition step.
Solution:
-
Activation of Zinc: Before starting the reaction, wash the zinc dust with dilute HCl to remove the oxide layer. Follow this with washes of deionized water, ethanol, and diethyl ether, then dry under vacuum.
-
Alternative Metals: In some cases, other metals or bimetallic systems can be more effective. For instance, using a bimetallic redox strategy with Fe(III) or Cu(II) salts and magnesium can lead to a more efficient reaction.[2]
Possible Cause 2: Poor Quality of α-halo Ester. The ethyl iododifluoroacetate or a similar reagent may have degraded or contain impurities.
Solution:
-
Purification: Purify the α-halo ester by distillation before use.
-
Fresh Reagent: Use a fresh bottle from a reputable supplier.
Possible Cause 3: Presence of Water. Organozinc reagents are sensitive to moisture.[2] Any water in the reaction will quench the reagent and prevent it from reacting with the aldehyde.
Solution:
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Anhydrous Solvents: Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in a sealed bottle.
Problem 2: Formation of significant side products.
Possible Cause 1: Dimerization of the Reformatsky Reagent. The organozinc reagent can react with itself, especially at higher concentrations or temperatures.[3]
Solution:
-
Slow Addition: Add the α-halo ester slowly to the reaction mixture containing the zinc and the aldehyde. This will keep the concentration of the organozinc reagent low and favor the reaction with the aldehyde.
-
Temperature Control: Maintain the reaction at the recommended temperature. Exothermic reactions may require an ice bath to control the temperature.
Possible Cause 2: Isomeric Impurities from Bromination. If your synthesis involves a bromination step of a phenylacetic acid precursor, you may be forming ortho- and meta-bromo isomers.[5][6]
Solution:
-
Purification of Intermediate: Purify the brominated intermediate by recrystallization or chromatography before proceeding to the next step. This will ensure that you are starting with a pure para-isomer.
-
Optimized Bromination Conditions: Use reaction conditions that favor the formation of the para-isomer. This may involve the use of a specific catalyst or solvent system.
Problem 3: Difficulty in purifying the final product.
Possible Cause 1: Residual Metal Salts. If you are using a metal-catalyzed reaction, residual metal salts can contaminate your product.
Solution:
-
Aqueous Workup: Perform a thorough aqueous workup to remove the metal salts. This may involve washing with a chelating agent like EDTA.
-
Chromatography: Use column chromatography to separate the product from any remaining impurities.
Possible Cause 2: Similar Polarity of Product and Byproducts. If the byproducts have a similar polarity to your desired product, separation by chromatography can be challenging.
Solution:
-
Recrystallization: Attempt to purify the product by recrystallization. This can be a very effective method for removing small amounts of impurities.
-
Derivative Formation: In some cases, it may be beneficial to form a derivative of the product (e.g., an ester), purify the derivative, and then hydrolyze it back to the acid.
Data Summary Table: Troubleshooting Common Issues
| Problem | Probable Cause | Suggested Solution |
| Low or No Product Yield | Inactive Zinc | Activate zinc with dilute HCl before use. |
| Poor quality of α-halo ester | Purify the reagent by distillation or use a fresh bottle. | |
| Presence of water | Use oven-dried glassware and anhydrous solvents. | |
| Significant Side Products | Dimerization of Reformatsky reagent | Slow addition of the α-halo ester and maintain temperature control. |
| Isomeric impurities from bromination | Purify the brominated intermediate before the next step. | |
| Difficult Purification | Residual metal salts | Perform a thorough aqueous workup, possibly with a chelating agent. |
| Similar polarity of byproducts | Attempt purification by recrystallization or through derivative formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Reformatsky-type Reaction
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
4-Bromobenzaldehyde
-
Ethyl iododifluoroacetate
-
Zinc dust (activated)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of Sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of Sodium chloride (brine)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Reaction Setup: To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents) and anhydrous THF under a nitrogen atmosphere.
-
Initiation: Add a small crystal of iodine to the zinc suspension to further activate the surface.
-
Addition of Reagents: In the dropping funnel, prepare a solution of 4-bromobenzaldehyde (1 equivalent) and ethyl iododifluoroacetate (1.2 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension and gently heat to initiate the reaction.
-
Reaction: Once the reaction has started (indicated by a color change and gentle reflux), add the remaining solution from the dropping funnel dropwise over 1-2 hours, maintaining a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and quench by slowly adding 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Purification of Ester: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, ethyl 2-(4-bromophenyl)-2,2-difluoro-3-hydroxypropanoate, can be purified by column chromatography on silica gel.
-
Hydrolysis to the Acid: Dissolve the purified ester in a mixture of ethanol and water. Add NaOH (2 equivalents) and stir at room temperature overnight.
-
Isolation of Acid: Remove the ethanol under reduced pressure. Acidify the aqueous solution with 1 M HCl to pH 2. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the synthesis and troubleshooting process for this compound.
Caption: A workflow diagram for the synthesis and troubleshooting of this compound.
References
- 1. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Technical Support Center: Difluoroacetic Acid Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for difluoroacetic acid (DFA) synthesis. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that arise during the synthesis, purification, and analysis of this important fluorinated compound. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of your experimental work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can occur during the synthesis of difluoroacetic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Low or No Product Yield
Question: My reaction to synthesize difluoroacetic acid from an ethyl difluoroacetate precursor is showing very low conversion to the final product. What are the likely causes and how can I improve the yield?
Answer: Low yields in the hydrolysis of ethyl difluoroacetate are a common challenge. The primary culprits are often incomplete hydrolysis, side reactions, or issues with the reaction equilibrium.
Probable Causes & Solutions:
-
Incomplete Hydrolysis: The hydrolysis of ethyl difluoroacetate to difluoroacetic acid is a reversible reaction. To drive the reaction to completion, it is crucial to effectively remove the ethyl acetate byproduct as it forms.
-
Solution: Employ fractional distillation during the reaction. A distillation column attached to the reactor will allow for the continuous removal of the lower-boiling ethyl acetate, shifting the equilibrium towards the formation of difluoroacetic acid.[1] For instance, in a transesterification reaction using trifluoroacetic acid, the resulting ethyl trifluoroacetate can be distilled off.[1][2]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Solution: For the hydrolysis of ethyl difluoroacetate with a carboxylic acid like formic or trifluoroacetic acid, a reaction temperature between 70°C and 85°C is often optimal.[1] It is essential to monitor the temperature of both the reaction mixture and the distillation head to ensure proper separation of the ester byproduct.
-
-
Catalyst Inefficiency: While not always required, an acid catalyst like sulfuric acid can accelerate the hydrolysis. If a catalyst is used, its concentration and activity are important.
-
Solution: If employing a catalyst, ensure it is of high purity and used in the correct proportion (typically a catalytic amount). Be aware that the catalyst will remain in the distillation bottom with the difluoroacetic acid and will need to be removed in a subsequent purification step.[1]
-
Presence of Impurities in the Final Product
Question: After my synthesis and initial workup, I'm observing significant impurities in my difluoroacetic acid, as indicated by NMR and HPLC analysis. What are these impurities and how can I remove them?
Answer: Impurities in difluoroacetic acid synthesis can originate from starting materials, side reactions, or incomplete purification. Identifying the nature of the impurity is the first step toward effective removal.
Common Impurities & Purification Strategies:
| Impurity | Likely Source | Recommended Purification Method |
| Unreacted Starting Material (e.g., Ethyl Difluoroacetate) | Incomplete reaction. | Fractional distillation. Due to the difference in boiling points (Ethyl difluoroacetate: ~125°C, Difluoroacetic acid: 132-134°C), careful distillation can separate the unreacted ester. |
| Water | Hydrolysis reaction or atmospheric moisture. | Distillation over a drying agent like phosphorus pentoxide (P2O5).[3] Difluoroacetic acid is hygroscopic, so it's crucial to handle it under anhydrous conditions. |
| Other Haloacetic Acids (e.g., Chloroacetic acids) | Impurities in starting materials, particularly if synthesizing from dichloroacetic acid. | HPLC can be used for analysis and purification, though it's often more practical to ensure the purity of starting materials.[4] |
| Side-reaction Byproducts | Dependent on the specific synthesis route. | Recrystallization (if a solid derivative is formed) or fractional distillation. |
Detailed Purification Protocol: Distillation over P₂O₅
-
Pre-Drying: If significant water is suspected, a preliminary drying step with an anhydrous salt like magnesium sulfate can be performed.
-
Apparatus Setup: Assemble a distillation apparatus, ensuring all glassware is thoroughly dried.
-
Addition of Drying Agent: Carefully add a small amount of phosphorus pentoxide to the crude difluoroacetic acid in the distillation flask. Caution: This reaction is exothermic.
-
Distillation: Heat the mixture gently under atmospheric or reduced pressure. Collect the fraction that distills at the boiling point of difluoroacetic acid (132-134°C at atmospheric pressure).[5]
-
Storage: Store the purified difluoroacetic acid in a tightly sealed container, preferably under an inert atmosphere, to prevent moisture absorption.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis, handling, and analysis of difluoroacetic acid.
1. What are the most common synthetic routes to difluoroacetic acid?
Several methods are employed for the synthesis of difluoroacetic acid. The choice of route often depends on the available starting materials and the desired scale of production.
-
Hydrolysis of Ethyl Difluoroacetate: This is a widely used laboratory-scale method involving the acid- or base-catalyzed hydrolysis of ethyl difluoroacetate.
-
Halogen Exchange from Dichloroacetic Acid: This method involves the reaction of dichloroacetic acid with a fluorinating agent, such as potassium fluoride, to replace the chlorine atoms with fluorine.[7][8]
-
From Tetrafluoroethylene: Industrial-scale production can involve the reaction of tetrafluoroethylene with a base.[9]
2. What are the key safety precautions to take when working with difluoroacetic acid?
Difluoroacetic acid is a corrosive and toxic substance that requires careful handling.[6][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][12]
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhaling vapors.[6][10]
-
Handling: Avoid contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
-
Storage: Store difluoroacetic acid in a cool, dry, and well-ventilated area away from incompatible materials.[10][11] The container should be tightly sealed to prevent the absorption of moisture.
3. How can I accurately determine the purity of my synthesized difluoroacetic acid?
A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying difluoroacetic acid and potential impurities. A mixed-mode column can be effective for separating various haloacetic acids.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and the identification of fluorine-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of difluoroacetic acid, GC-MS can provide detailed information about the composition of the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive method for detecting and quantifying trace levels of difluoroacetic acid, particularly in complex matrices.[13][14]
4. What are the main challenges when scaling up the synthesis of difluoroacetic acid?
Scaling up any chemical synthesis presents a unique set of challenges. For difluoroacetic acid, these include:
-
Heat Management: The reactions, particularly hydrolysis and neutralization, can be exothermic. Effective heat management is crucial to prevent runaway reactions and ensure consistent product quality.
-
Material Compatibility: The corrosive nature of difluoroacetic acid and other reagents requires the use of corrosion-resistant reactors and equipment, which can significantly increase costs.[15]
-
Purification at Scale: Large-scale distillation requires specialized equipment and careful control of process parameters to achieve high purity.
-
Waste Disposal: The synthesis can generate hazardous waste that must be handled and disposed of in accordance with environmental regulations.
Visualizing the Workflow
To aid in understanding the overall process, the following diagrams illustrate a typical synthesis and purification workflow, as well as a decision-making process for troubleshooting common issues.
Caption: A generalized workflow for the synthesis and purification of difluoroacetic acid.
Caption: A decision tree for troubleshooting common issues in difluoroacetic acid synthesis.
References
- 1. US9120740B2 - Method for preparing difluoroacetic acid - Google Patents [patents.google.com]
- 2. Difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Difluoroacetic acid | 381-73-7 [chemicalbook.com]
- 4. Difluoroacetic acid | SIELC Technologies [sielc.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. Difluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 9. US8933268B2 - Process for the preparation of difluroacetic acid - Google Patents [patents.google.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. waters.com [waters.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes [eureka.patsnap.com]
Preventing decomposition of 2-(4-Bromophenyl)-2,2-difluoroacetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for 2-(4-Bromophenyl)-2,2-difluoroacetic acid (CAS 913574-93-3). This resource is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this valuable synthetic building block throughout its storage and application. This guide provides answers to frequently asked questions, in-depth troubleshooting protocols, and the fundamental chemical principles governing its stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our technical support team.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] While room temperature storage is acceptable for the solid form[2], refrigeration (2-8°C) is recommended for long-term storage to minimize the risk of slow thermal degradation. The container should be protected from direct light to prevent potential photochemical reactions.
Q2: I've noticed a slight discoloration of the solid compound over time. Is it still usable?
A2: A slight change in color (e.g., from white to off-white or pale yellow) can be an early indicator of minor degradation. While the compound may still be largely viable, we recommend verifying its purity via analytical methods such as NMR or LC-MS before use in a critical synthesis step. The primary concern is decarboxylation, which would not necessarily cause a significant color change but would reduce the concentration of the desired acid.
Q3: What are the primary decomposition pathways I should be aware of?
A3: The two most probable decomposition pathways are thermal decarboxylation and, under specific conditions, C-Br bond cleavage .
-
Decarboxylation: Upon heating, the carboxylic acid moiety can be lost as carbon dioxide (CO₂), yielding 1-bromo-4-(difluoromethyl)benzene. Halodifluoroacetic acids are known to undergo decarboxylation, sometimes at milder temperatures (50–130 °C) than their non-fluorinated analogs.[3]
-
C-Br Bond Cleavage: The aryl-bromide bond is generally stable but can be cleaved under certain conditions, such as in the presence of specific metal catalysts or via photochemical radical pathways, potentially leading to hydrolysis or other side reactions.[4][5]
Q4: Which solvents are recommended for preparing stock solutions?
A4: The choice of solvent depends on the intended application and desired storage time. For short-term use, common aprotic organic solvents like THF, ethyl acetate, or dichloromethane are suitable. For reactions, high-boiling solvents such as DMF or toluene should be used with caution, as they can facilitate decarboxylation when heated.[6] If preparing a stock solution for storage, select a solvent in which the compound is highly soluble to avoid precipitation at lower temperatures and store at 2-8°C, protected from light.
Q5: Are there any materials or chemical classes I should avoid when working with this acid?
A5: Yes. Avoid strong bases, as they will readily deprotonate the acid to form a salt, which may have different stability and reactivity profiles. Avoid strong oxidizing agents and reactive metals. Also, be mindful that as an acid, it is corrosive and can react with incompatible container materials.[7] Use glass, polyethylene, or Teflon labware.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve specific experimental challenges related to compound stability.
Issue 2.1: Low Yields and Byproduct Formation in Thermally Driven Reactions
Symptom: You are running a reaction that requires heating (e.g., >80°C) and observe a significant portion of your starting material is lost, accompanied by the formation of a major, less polar byproduct.
Diagnosis: The most likely cause is thermal decarboxylation. The energy input from heating is sufficient to drive the elimination of CO₂ from the molecule. Bromo- and chlorodifluoroacetates are known to decarboxylate at temperatures between 50–130 °C.[3]
Troubleshooting Workflow:
References
- 1. aksci.com [aksci.com]
- 2. This compound | 913574-93-3 [sigmaaldrich.com]
- 3. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of an Aerobic Radical Hydroxyarylation Reaction Using Aryl Halides, Olefins, and O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. savemyexams.com [savemyexams.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. safety.rochester.edu [safety.rochester.edu]
Technical Support Center: Synthesis of trans-A₂B₂-Mesoaryl Porphyrins
Welcome to the technical support center for the synthesis of trans-A₂B₂-mesoaryl porphyrins. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable, yet challenging, macrocycles. Here, we move beyond simple protocols to address the nuanced difficulties you may encounter in your experiments. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to provide direct, actionable solutions to common problems.
Section 1: Reaction Setup & Execution - Navigating the Condensation Maze
The acid-catalyzed condensation of a dipyrromethane with an aldehyde is a cornerstone of trans-A₂B₂-porphyrin synthesis.[1][2] However, this step is notoriously sensitive to reaction conditions, often leading to a statistical mixture of porphyrins known as "scrambling."[1][3] This section addresses the critical factors that govern the success of the initial condensation reaction.
FAQ 1: My reaction is producing a mixture of porphyrins (A₄, A₃B, cis-A₂B₂, and trans-A₂B₂) instead of the desired trans-A₂B₂ product. What causes this "scrambling," and how can I minimize it?
Answer:
"Scrambling" is the most significant challenge in trans-A₂B₂-porphyrin synthesis and arises from the acid-catalyzed cleavage (acidolysis) of the starting dipyrromethane and intermediate oligomers.[1][3] This fragmentation leads to a pool of pyrrolic species and aldehydes that can recombine in a statistical fashion, yielding the full range of possible porphyrin isomers.
Causality: The susceptibility of a dipyrromethane to acidolysis is highly dependent on the steric bulk of its meso-aryl substituent.[1][3]
-
Unhindered Aryl Groups: Dipyrromethanes with sterically unhindered aryl groups (e.g., phenyl, tolyl) are particularly prone to scrambling. The acid catalyst can easily protonate the pyrrole rings, facilitating the retro-Friedel-Crafts reaction that breaks the dipyrromethane bridge.
-
Hindered Aryl Groups: Conversely, bulky groups (e.g., mesityl, 2,6-dichlorophenyl) sterically shield the dipyrromethane from acidolysis, significantly suppressing scrambling.[1][3][4]
Troubleshooting Strategies:
-
Catalyst Choice and Concentration: The choice and concentration of the acid catalyst are paramount.
-
Trifluoroacetic acid (TFA) is a commonly used catalyst. However, high concentrations can accelerate scrambling.[4]
-
Lewis acids like BF₃·Et₂O can also be effective, but their concentration must be carefully optimized.[4] In some cases, BF₃·Et₂O can lead to more extensive scrambling than TFA.[4]
-
Milder acidic conditions are generally favored for minimizing scrambling.[3]
-
-
Solvent Effects: The reaction solvent plays a crucial role.
-
Temperature Control: Lowering the reaction temperature can help to suppress the rate of acidolysis relative to the desired condensation.
-
Strategic Substituent Choice: When possible, employing a dipyrromethane with sterically demanding groups is the most effective way to prevent scrambling.[1][3] A recent innovative approach involves using removable blocking bromide substituents to provide temporary steric hindrance.[3][5][6][7][8]
-
Reaction Time: Fast reactions often correlate with increased scrambling.[4] Slower, more controlled reactions, while potentially lower yielding, can provide a cleaner product. Conditions that minimize scrambling often, unfortunately, lead to lower yields of the desired porphyrin.[1][2]
FAQ 2: The overall yield of my porphyrin synthesis is very low (<10%). What are the primary factors contributing to low yields, and how can they be improved?
Answer:
Low yields in trans-A₂B₂-porphyrin synthesis are a common frustration and can stem from several factors throughout the synthetic sequence.
Causality:
-
Inefficient Condensation: The same conditions that suppress scrambling (low catalyst concentration, low temperature) also slow down the desired porphyrin-forming condensation, leading to low conversion of starting materials.[1][2]
-
Side Reactions: Besides scrambling, other side reactions can consume starting materials and intermediates. The formation of linear oligomers and N-confused porphyrins are known side reactions.[1]
-
Oxidation Step: The oxidation of the porphyrinogen to the final porphyrin is a critical step. Incomplete oxidation will result in a lower yield of the desired aromatic macrocycle.
-
Purification Losses: The separation of the desired trans-A₂B₂-porphyrin from a complex mixture of other isomers and byproducts can be challenging and often leads to significant product loss.
Troubleshooting Strategies:
-
Optimize Condensation Conditions: A careful balance must be struck between minimizing scrambling and achieving a reasonable reaction rate. Systematically screen catalyst concentrations, solvents, and temperatures.
-
Choice of Oxidant:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and commonly used oxidant that is typically very effective.[9]
-
p-Chloranil is another effective option.
-
In some "greener" protocols, air oxidation in a high-boiling solvent like DMF can be used, eliminating the need for expensive quinone oxidants.[10][11]
-
-
High Dilution Conditions: The Lindsey synthesis, a widely used method, employs high dilution conditions to favor the intramolecular cyclization of the tetrapyrrolic intermediate over intermolecular polymerization, which would lead to linear oligomers.[12][13]
-
Purity of Starting Materials: Ensure that the dipyrromethane and aldehyde are pure. Impurities can interfere with the reaction and complicate purification. Dipyrromethanes can be unstable and should be stored properly (in the dark at low temperatures) and used relatively quickly after preparation.[3][5]
-
Alternative Synthetic Routes: If the direct condensation of a dipyrromethane and an aldehyde consistently gives low yields, consider alternative strategies such as the MacDonald "[2+2]" synthesis, which involves the condensation of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane.[12][14] This method often provides higher yields and avoids scrambling.[14][15]
Section 2: Product Isolation & Purification - The Separation Challenge
Even with optimized reaction conditions, the crude product of a trans-A₂B₂-porphyrin synthesis is rarely pure. The separation of the desired isomer from a mixture of structurally similar compounds is a significant hurdle.
FAQ 3: I am struggling to separate my desired trans-A₂B₂-porphyrin from the other isomers (cis-A₂B₂, A₃B, etc.) using column chromatography. What are some effective purification strategies?
Answer:
The chromatographic separation of porphyrin isomers is notoriously difficult due to their similar polarities. However, with the right approach, a successful separation is achievable.
Causality: The subtle differences in the symmetry and dipole moments of the porphyrin isomers are the basis for their separation by chromatography. The trans isomer is typically the least polar of the A₂B₂ isomers.
Troubleshooting Strategies:
-
Choice of Stationary Phase:
-
Silica Gel: This is the most common stationary phase. For porphyrins, it's crucial to use a high-quality, neutral silica gel. Acidic or basic silica can cause degradation or streaking.
-
Alumina: Neutral alumina can also be an effective stationary phase, sometimes offering different selectivity compared to silica.[9]
-
-
Eluent System Optimization:
-
Start with a non-polar solvent like hexane or toluene and gradually increase the polarity by adding a more polar solvent like dichloromethane (DCM) or chloroform.
-
A common eluent system is a gradient of DCM in hexane.[9]
-
For more polar porphyrins, ethyl acetate may be required.
-
It is critical to use a very shallow gradient to maximize the separation between the closely eluting isomers.
-
-
Column Parameters:
-
Use a long, narrow column to increase the number of theoretical plates and improve resolution.
-
Do not overload the column. Overloading is a common cause of poor separation.
-
-
Recrystallization: After chromatography, recrystallization can be a powerful technique for obtaining highly pure material. A common solvent system for recrystallization is chloroform/methanol or DCM/hexane.
-
Monitoring the Separation:
-
Thin-Layer Chromatography (TLC): Use TLC to carefully monitor the separation. Multiple developments of the TLC plate may be necessary to resolve the isomers.
-
UV-Vis Spectroscopy: Fractions can be monitored by UV-Vis spectroscopy. All porphyrins have a characteristic and intense Soret band (around 420 nm), making it easy to track the porphyrinic fractions.
-
| Typical Elution Order (Normal Phase) | Relative Polarity |
| A₄ Porphyrin | Least Polar |
| trans-A₂B₂ Porphyrin | ↓ |
| A₃B Porphyrin | |
| cis-A₂B₂ Porphyrin | Most Polar |
This table provides a general guideline. The exact elution order can vary depending on the specific meso-substituents.
Section 3: Structural Characterization - Confirming Success
Once a sample is purified, it is essential to confirm its identity and purity. NMR spectroscopy is the most powerful tool for distinguishing between the different porphyrin isomers.
FAQ 4: How can I use ¹H NMR spectroscopy to definitively identify my product as the trans-A₂B₂ isomer and rule out the presence of the cis isomer?
Answer:
¹H NMR spectroscopy provides a clear and definitive way to distinguish between cis and trans-A₂B₂-porphyrins due to the different symmetry of the two molecules.
Causality: The symmetry of the porphyrin macrocycle dictates the number of distinct proton environments.
-
trans-A₂B₂-Porphyrin (D₂h symmetry): In this isomer, the two "A" groups are equivalent, and the two "B" groups are equivalent. The eight β-pyrrolic protons are also chemically equivalent.
-
cis-A₂B₂-Porphyrin (C₂v symmetry): This isomer has lower symmetry. The two "A" groups are equivalent, as are the two "B" groups. However, the β-pyrrolic protons are now in four distinct chemical environments.
Expected ¹H NMR Signals:
| Proton Type | trans-A₂B₂ Isomer | cis-A₂B₂ Isomer | Typical δ (ppm) |
| Inner N-H | 1 singlet (2H) | 1 singlet (2H) | -2.5 to -3.0 |
| β-Pyrrolic | 1 singlet (8H) | 2 doublets, 2 triplets (or more complex pattern) (8H total) | 8.5 to 9.5 |
| Meso-Aryl (A) | Signals for one type of aryl group | Signals for one type of aryl group | 7.0 to 8.5 |
| Meso-Aryl (B) | Signals for one type of aryl group | Signals for one type of aryl group | 7.0 to 8.5 |
Key Diagnostic Feature: The most unambiguous indicator is the signal for the β-pyrrolic protons . A single sharp singlet integrating to 8 protons in the 8.5-9.5 ppm region is characteristic of the highly symmetric trans isomer.[9] In contrast, the cis isomer will show a more complex set of multiplets for these protons.
Additional Characterization:
-
Mass Spectrometry (e.g., MALDI-TOF, ESI): Confirms the molecular weight of the porphyrin.[9]
-
2D NMR (COSY, HSQC): Can be used for unequivocal assignment of all proton and carbon signals.[9]
Section 4: Experimental Protocols & Visual Guides
Protocol 1: General Procedure for a Lindsey-Type Synthesis of a trans-A₂B₂-Porphyrin
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a stirred solution of the 5-aryl-dipyrromethane (1.0 eq.) and the desired aldehyde (1.0 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere at room temperature, add the acid catalyst (e.g., TFA or BF₃·Et₂O, concentration to be optimized). The reaction is typically performed at high dilution (mM concentration).
-
Condensation: Stir the reaction mixture in the dark at room temperature. Monitor the progress of the reaction by TLC or UV-Vis spectroscopy, observing the formation of the porphyrinogen.
-
Oxidation: Once the condensation is deemed complete, add the oxidizing agent (e.g., DDQ, 2-3 eq.) and stir the reaction mixture for an additional 1-3 hours at room temperature, open to the air. The solution should turn a deep purple/brown color.
-
Workup: Pass the reaction mixture through a short plug of silica or alumina, eluting with DCM to remove the excess oxidant and baseline impurities. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude porphyrin mixture by column chromatography on silica gel or alumina, using a carefully selected eluent system (e.g., a gradient of DCM in hexane).
-
Final Purification: Recrystallize the fractions containing the pure trans-A₂B₂-porphyrin from a suitable solvent pair (e.g., DCM/methanol).
Visual Workflow: Decision-Making in trans-A₂B₂-Porphyrin Synthesis
Caption: A flowchart illustrating the key decision points and workflow for the synthesis and purification of trans-A₂B₂-porphyrins.
Visual Guide: Competing Reaction Pathways
Caption: Diagram showing the desired reaction pathway versus the competing scrambling pathway in trans-A₂B₂-porphyrin synthesis.
References
- 1. Investigation of porphyrin-forming reactions. Part 3.1 The origin of scrambling in dipyrromethane + aldehyde condensations yielding trans-A2B2-tetraarylporphyrins - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Scramble-free synthesis of unhindered trans-A2B2-mesoaryl porphyrins via bromophenyl dipyrromethanes - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 9. sciforum.net [sciforum.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 2-(4-Bromophenyl)-2,2-difluoroacetic Acid and Its Derivatives: A Comparative Guide for Researchers
This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Bromophenyl)-2,2-difluoroacetic acid, a versatile building block in medicinal chemistry and materials science. We will delve into detailed experimental protocols for its synthesis and the preparation of its methyl ester and acetamide derivatives. Furthermore, this guide will present a comparative analysis of their key physicochemical properties and outline robust analytical methodologies for their characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound and its derivatives are of significant interest due to the unique properties conferred by the difluoromethyl and bromophenyl moieties. The difluoroacetic acid group can act as a bioisostere for a carboxylic acid, influencing the compound's acidity, lipophilicity, and metabolic stability. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a valuable intermediate for the synthesis of complex molecules. This guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols to effectively synthesize and characterize these important compounds.
Synthesis and Derivatization
The synthetic pathway to this compound typically starts from the readily available 4-bromobenzaldehyde. The subsequent derivatization to its methyl ester and acetamide is crucial for modulating its properties for various applications.
Synthesis of this compound
A common route to the title compound involves the reaction of 4-bromobenzaldehyde with a difluoroenolate equivalent. A detailed, step-by-step protocol is provided below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Generation of the Difluoroenolate: In a separate flask, prepare a solution of ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF. Cool this solution to -78 °C (dry ice/acetone bath). To this, slowly add a solution of a suitable base, such as lithium diisopropylamide (LDA) (1.3 eq), while maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes to generate the difluoroenolate.
-
Aldol Addition: Slowly add the solution of 4-bromobenzaldehyde to the freshly prepared difluoroenolate solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude product in a mixture of methanol and water. Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Purification: Acidify the reaction mixture with 1 M HCl to a pH of approximately 2. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Synthesis of Derivatives
The carboxylic acid functionality of this compound can be readily converted to its corresponding ester and amide derivatives.
Esterification with methanol is a straightforward transformation.
Experimental Protocol: Synthesis of Methyl 2-(4-Bromophenyl)-2,2-difluoroacetate
-
Reaction Setup: Dissolve this compound (1.0 eq) in an excess of methanol.
-
Catalysis: To this solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-6 hours.[1]
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl ester can be purified by flash column chromatography on silica gel.
Amidation can be achieved via activation of the carboxylic acid, for example, by conversion to the acid chloride.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-2,2-difluoroacetamide
-
Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0 °C.[2] Allow the reaction to warm to room temperature and then reflux for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.
-
Work-up: After the reaction is complete (monitored by TLC), add water and separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude acetamide can be purified by recrystallization or flash column chromatography.
Comparative Physicochemical Properties
The derivatization of the carboxylic acid group significantly alters the physicochemical properties of the parent compound. Below is a comparison of key properties.
| Property | This compound | Methyl 2-(4-Bromophenyl)-2,2-difluoroacetate | 2-(4-Bromophenyl)-2,2-difluoroacetamide |
| Molecular Formula | C₈H₅BrF₂O₂ | C₉H₇BrF₂O₂ | C₈H₆BrF₂NO |
| Molecular Weight | 251.02 g/mol | 265.05 g/mol | 250.04 g/mol |
| Melting Point | 95-97 °C | Not readily available | Not readily available |
| Predicted LogP | 2.6255[3] | Higher than the acid | Lower than the acid |
| Acidity (pKa) | Lower pKa (more acidic) | Neutral | Neutral |
| Solubility | Soluble in polar organic solvents | More soluble in nonpolar organic solvents | Varies depending on solvent |
Analytical Characterization
A comprehensive characterization of these compounds is essential to confirm their identity and purity. The following section details the recommended analytical techniques and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of these fluorinated compounds. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum. Expect to see signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the bromophenyl ring. The acidic proton of the carboxylic acid will be a broad singlet, often downfield (>10 ppm), and may exchange with residual water in the solvent.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Key signals to identify include the carbonyl carbon (acid, ester, or amide), the carbon bearing the two fluorine atoms (which will appear as a triplet due to C-F coupling), and the aromatic carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This will show a singlet for the two equivalent fluorine atoms. The chemical shift will be characteristic of a difluoromethyl group adjacent to a carbonyl and an aromatic ring.
-
2D NMR (Optional): For unambiguous assignment of all signals, consider running 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a suitable technique for these compounds, particularly for the acid and amide which can be readily ionized. Electron ionization (EI) can also be used, especially for the more volatile methyl ester.
-
Analysis:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺˙ for EI). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, resulting in two peaks of nearly equal intensity separated by 2 Da for the molecular ion and any bromine-containing fragments.
-
Tandem MS (MS/MS): To confirm the structure, perform MS/MS on the molecular ion. Expected fragmentation patterns for the carboxylic acid include the loss of H₂O, CO, and COOH.[4] The bromophenyl cation will also be a prominent fragment.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for assessing the purity of the synthesized compounds and for monitoring reaction progress.
Experimental Protocol: HPLC
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the carboxylic acid, is recommended.
-
Gradient Program: A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Visualization of Workflows
To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Synthetic workflow for this compound.
Caption: Derivatization workflows for the parent acid.
Caption: Analytical workflow for compound characterization.
Conclusion
This guide provides a detailed and practical framework for the synthesis and characterization of this compound and its methyl ester and acetamide derivatives. By following the outlined experimental protocols and analytical methods, researchers can confidently prepare and validate these valuable compounds for their specific research needs. The comparative data and workflows presented herein are intended to facilitate efficient and effective research in the fields of drug discovery and materials science.
References
A Comparative Guide to the Synthetic Routes of 2-(4-Bromophenyl)-2,2-difluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)-2,2-difluoroacetic acid and its derivatives are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the difluoromethyl group. This moiety can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating acidity, which in turn can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The presence of a bromine atom on the phenyl ring also provides a versatile handle for further molecular elaboration through cross-coupling reactions. Consequently, efficient and scalable access to this valuable intermediate is of paramount importance. This guide will compare and contrast the most viable synthetic strategies for its preparation.
Core Synthetic Strategies
The synthesis of this compound predominantly proceeds through a two-step sequence: the formation of an ester precursor, ethyl 2-(4-bromophenyl)-2,2-difluoroacetate, followed by its hydrolysis to the target carboxylic acid. The key differentiation between the primary routes lies in the method used to construct the C-C bond to form the ester intermediate.
The most prominent and well-established method is the Reformatsky reaction , which involves the reaction of an organozinc reagent derived from an α-halo ester with a carbonyl compound. A plausible alternative, though less documented for this specific target, is a Grignard-type reaction . This guide will focus on a detailed analysis of the Reformatsky approach and provide a theoretical overview of the Grignard route as a potential alternative.
Route 1: The Reformatsky Reaction Pathway
The Reformatsky reaction is a classic and reliable method for the formation of β-hydroxy esters, and its modern variations have been adapted for the synthesis of α,α-difluoro-β-hydroxy esters. In the context of synthesizing this compound, this pathway involves the reaction of a zinc enolate of ethyl bromodifluoroacetate with 4-bromobenzaldehyde.
Reaction Mechanism and Key Considerations
The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate, forming an organozinc reagent known as a Reformatsky enolate. This enolate is less basic and less reactive than corresponding lithium or magnesium enolates (Grignard reagents), which advantageously prevents self-condensation of the ester. The organozinc intermediate then adds to the carbonyl carbon of 4-bromobenzaldehyde. Subsequent acidic workup protonates the resulting zinc alkoxide to yield a β-hydroxy ester, which in the case of difluoroacetates, directly yields the α,α-difluoro ester after elimination of the hydroxyl group during workup or purification. The final step is the hydrolysis of the resulting ethyl ester to the desired carboxylic acid.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate via Modified Reformatsky Reaction
This protocol is based on established principles of the Reformatsky reaction, adapted for the specific substrates.
-
Reagents and Materials:
-
Zinc dust (<10 μm, activated)
-
Ethyl bromodifluoroacetate
-
4-Bromobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (for activation)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents) and a crystal of iodine.
-
Add anhydrous THF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of ethyl bromodifluoroacetate (1.2 equivalents) and 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF is prepared and charged into the dropping funnel.
-
A small portion of the solution from the dropping funnel is added to the zinc suspension to initiate the reaction, which is often indicated by a gentle exotherm and the disappearance of the iodine color. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the aldehyde.
-
The reaction is cooled to room temperature and then quenched by the slow addition of 1 M HCl.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-(4-bromophenyl)-2,2-difluoroacetate.
-
Step 2: Hydrolysis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
-
Reagents and Materials:
-
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
Dissolve ethyl 2-(4-bromophenyl)-2,2-difluoroacetate (1.0 equivalent) in a mixture of THF and water.
-
Add a solution of LiOH (2.0-3.0 equivalents) in water to the ester solution.
-
Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the THF is removed under reduced pressure.
-
The aqueous residue is washed with a non-polar solvent like hexane or diethyl ether to remove any unreacted ester.
-
The aqueous layer is then acidified to a pH of approximately 1-2 with 1 M HCl.
-
The precipitated product is collected by filtration or extracted with ethyl acetate.
-
If extracted, the organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated to yield this compound. The solid product can be further purified by recrystallization.
-
Data Summary and Comparison
| Parameter | Reformatsky Route |
| Starting Materials | 4-Bromobenzaldehyde, Ethyl bromodifluoroacetate, Zinc |
| Key Intermediate | Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate |
| Overall Yield | Moderate to Good (typically 60-80% over two steps) |
| Scalability | Readily scalable with appropriate heat management |
| Safety Considerations | Use of flammable solvents (THF, ethyl acetate). Exothermic reaction. |
| Advantages | Well-established reaction, tolerant of various functional groups, commercially available starting materials. |
| Disadvantages | Requires activation of zinc, can be sensitive to moisture, potential for side reactions if not controlled properly. |
Logical Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Reformatsky reaction.
Route 2: The Grignard Reaction Pathway (A Theoretical Alternative)
A conceptually similar approach to the Reformatsky reaction is the use of a Grignard reagent. This would involve the reaction of 4-bromophenylmagnesium bromide with an appropriate difluoroacetylating agent.
Proposed Synthetic Scheme
The Grignard reagent, 4-bromophenylmagnesium bromide, can be prepared from 4-dibromobenzene and magnesium turnings. This highly nucleophilic organometallic species could then, in theory, react with a difluoroacetylating agent like ethyl bromodifluoroacetate. However, this approach is fraught with potential complications.
Challenges and Mechanistic Considerations
Grignard reagents are significantly more reactive and basic than their zinc counterparts. This high reactivity leads to several potential side reactions that can diminish the yield of the desired product:
-
Reaction with the Ester Moiety: The Grignard reagent can attack the ester carbonyl of ethyl bromodifluoroacetate, leading to the formation of a tertiary alcohol after reacting with two equivalents of the Grignard reagent.
-
Self-Condensation and Polymerization: The high basicity of the Grignard reagent can promote self-condensation reactions of the ester.
-
Halogen-Metal Exchange: There is a possibility of halogen-metal exchange between the 4-bromophenylmagnesium bromide and ethyl bromodifluoroacetate.
Due to these significant challenges, the Grignard route is generally considered less favorable than the Reformatsky reaction for the synthesis of this class of compounds. The milder nature of the organozinc intermediate in the Reformatsky reaction provides a much greater degree of control and selectivity.
Comparative Analysis: Reformatsky vs. Grignard
| Feature | Reformatsky Reaction | Grignard Reaction |
| Reagent Reactivity | Moderate | High |
| Selectivity | High (favors addition to aldehyde) | Low (prone to side reactions) |
| Functional Group Tolerance | Good | Poor |
| Reliability for this Synthesis | High | Low |
| Recommendation | Preferred Method | Not Recommended |
Logical Relationship Diagram
Caption: Challenges associated with the Grignard reaction route for this synthesis.
Alternative Synthetic Approaches
While the Reformatsky reaction is the most direct and reliable method, other modern synthetic strategies for difluoroalkylation are worth noting for their potential applications in related syntheses.
-
Palladium-Catalyzed Cross-Coupling Reactions: Recent advances have demonstrated the utility of palladium catalysis for the difluoromethylation of aryl boronic acids or aryl halides. These methods often employ specialized difluoromethylating agents and offer good functional group tolerance. However, the synthesis of the required precursors can be more complex than for the Reformatsky reaction.
-
Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a cost-effective alternative to palladium for various cross-coupling reactions, including those for the introduction of fluorinated motifs. Nickel-catalyzed tandem difluoroalkylation-arylation of enamides has been reported, showcasing the potential of this approach for constructing complex difluoroalkylated compounds.[1]
These alternative routes, while powerful, are generally more suited for contexts where the specific functional group compatibility they offer is a critical requirement and the starting materials are readily available. For the straightforward and scalable synthesis of this compound, the Reformatsky pathway remains the most practical choice.
Conclusion and Recommendations
Based on the analysis of the available synthetic methodologies, the Reformatsky reaction followed by ester hydrolysis is the most recommended route for the preparation of this compound. This pathway offers a robust and scalable solution with a good balance of yield, cost-effectiveness, and operational simplicity. The starting materials are commercially available, and the reaction conditions are well within the capabilities of a standard organic synthesis laboratory.
While alternative methods involving transition metal catalysis are continuously being developed and offer exciting possibilities for difluoroalkylation, they do not currently present a compelling advantage over the classic Reformatsky approach for this specific target molecule in terms of overall efficiency and practicality.
Researchers and process chemists should focus their efforts on optimizing the Reformatsky reaction conditions, such as the method of zinc activation and the purification of the intermediate ester, to maximize the overall yield and purity of the final product.
References
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Brominated Compounds
The strategic incorporation of bromine into molecular frameworks is a cornerstone of modern organic synthesis, particularly within pharmaceutical and agrochemical development.[1][2][3] Organobromides are not merely final products; they are versatile synthetic intermediates, primed for a vast array of cross-coupling reactions and functional group interconversions that enable the construction of complex molecular architectures.[2][4] For decades, the go-to reagent for many bromination tasks has been molecular bromine (Br₂). However, its high toxicity, corrosivity, and difficult handling due to high vapor pressure present significant safety and environmental challenges.[1][5][6][7]
This guide provides an in-depth comparison of contemporary and alternative brominating agents, moving beyond a simple catalog to explain the causality behind reagent choice. We will explore how understanding the reaction mechanism—be it electrophilic, radical, or nucleophilic—is paramount to selecting a reagent that offers not only high yield but also superior selectivity, safety, and alignment with the principles of green chemistry.[8][9]
I. Electrophilic Bromination: Beyond Liquid Bromine
Electrophilic bromination is the classic method for introducing bromine to electron-rich systems like alkenes, alkynes, and aromatic rings. The choice of reagent dictates the reactivity, the required reaction conditions, and the safety profile of the procedure.
The Traditional Workhorse: Molecular Bromine (Br₂) and its Drawbacks
Molecular bromine is a powerful and readily available brominating agent.[5] For aromatic compounds, it requires a Lewis acid catalyst (e.g., FeBr₃) to increase its electrophilicity. With alkenes and alkynes, it reacts readily via a cyclic bromonium ion intermediate, leading to anti-addition of two bromine atoms.[5][10] Despite its effectiveness, the hazards associated with Br₂ have driven the development of numerous alternatives.
Caption: Mechanism of electrophilic bromine addition to an alkene.[5]
Solid, Safer Alternatives for Electrophilic Bromination
To circumvent the hazards of liquid bromine, a number of stable, solid reagents have become indispensable in the synthetic chemist's toolkit.
-
N-Bromosuccinimide (NBS): While renowned for radical reactions, NBS is also a potent electrophilic brominating agent, especially for activated aromatic rings like phenols and anilines.[7][11] A key advantage is that its selectivity can be tuned by the choice of solvent; for instance, high para-selectivity is often observed in polar solvents like DMF.[11]
-
Pyridinium Tribromide (Py·Br₃): This red crystalline solid is a convenient and much safer alternative to Br₂ for the electrophilic bromination of ketones, phenols, and ethers.[5] It acts as a solid source of electrophilic bromine, is easy to handle, and simplifies stoichiometric control.
-
Dibromoisocyanuric Acid (DBI): For brominating a wide range of aromatic compounds, including deactivated ones, DBI is a mild and highly effective modern reagent that can be superior to NBS in certain applications.[5][12]
Green Chemistry in Action: In Situ Generation of Bromine
A leading-edge approach in sustainable chemistry is the in situ generation of the active brominating species from benign, readily available salts.[8] This strategy avoids the storage and handling of hazardous reagents and often allows for milder reaction conditions.
-
Bromide Salts with Oxidants: The core principle involves oxidizing a simple bromide salt (e.g., NaBr, KBr, HBr) to generate Br₂ or a Br⁺ equivalent directly in the reaction vessel.[12][13]
-
Hydrogen Peroxide (H₂O₂): An ideal green oxidant, as its only byproduct is water.[8][12][14] The H₂O₂-HBr system is effective for brominating ketones and other activated systems.[8]
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄): A versatile and stable solid oxidant used with NaBr for the efficient bromination of alkenes and aromatics.[8][12][15]
-
Sodium Hypochlorite (NaOCl): Common household bleach provides an inexpensive and potent oxidant for generating bromine from bromide sources.[6][8][12]
-
-
Bromide-Bromate Couple: This eco-friendly system uses a mixture of bromide (e.g., NaBr) and bromate (e.g., NaBrO₃) salts.[1] Upon acidification, they react to generate bromine in situ. This method is exceptionally safe, easy to scale, and produces only aqueous salts as byproducts, making it highly attractive for industrial applications.[1]
-
Electrochemical Bromination: This technique uses an electric current to oxidize bromide ions into reactive bromine species.[8] It epitomizes green chemistry by eliminating chemical oxidants entirely, minimizing waste, and offering precise control over the reaction.[8]
Caption: Generalized workflow for continuous flow in-situ bromination.[14]
II. Radical Bromination: Precision at Allylic and Benzylic Positions
Free radical bromination is the method of choice for selectively substituting a hydrogen atom at a position adjacent to a double bond (allylic) or an aromatic ring (benzylic). This selectivity stems from the enhanced stability of the resulting allylic or benzylic radical intermediate.
The Gold Standard: N-Bromosuccinimide (NBS)
For decades, N-Bromosuccinimide has been the premier reagent for allylic and benzylic bromination via the Wohl-Ziegler reaction.[5][16][17] Its utility lies in its ability to provide a low, constant concentration of Br₂ through its reaction with trace amounts of HBr, which favors the desired radical substitution over competitive electrophilic addition to the double bond.[17] The reaction requires a radical initiator, such as AIBN or dibenzoyl peroxide, or initiation by UV light.[16]
Caption: The radical chain mechanism of the Wohl-Ziegler reaction.[5][16]
Modern Alternatives for Radical Bromination
While NBS is highly effective, newer methods offer alternative approaches, often under even milder conditions.
-
UV Bromination: This technique utilizes ultraviolet light as a catalyst to generate bromine free radicals directly from a bromine source.[18] A key advantage is its efficiency and high selectivity, often proceeding without the need for solvents or chemical initiators.[18]
-
α-Bromoacetates: Recently, simple and inexpensive reagents like methyl α-bromoacetate have emerged as mild and non-toxic sources for bromine radicals.[13][19] Under irradiation with near-visible light (e.g., a 370 nm LED), the C-Br bond undergoes homolysis to generate the brominating species, enabling reactions under neutral and exceptionally mild conditions.[13][19]
Comparative Performance Data
The selection of a brominating agent is an empirical process, guided by the specific substrate and desired outcome. The following tables summarize the performance of various reagents for representative transformations.
Table 1: Qualitative Comparison of Common Brominating Agents
| Reagent | Formula | Primary Use(s) | Advantages | Disadvantages |
| Molecular Bromine | Br₂ | Electrophilic addition, Aromatic substitution | Strong, readily available, inexpensive.[5] | Highly toxic, corrosive, volatile, difficult to handle.[5][7] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Radical allylic/benzylic bromination, Electrophilic bromination | Solid, easy to handle, highly selective for radical reactions.[5][7] | Byproducts can complicate purification; incompatible with some solvents.[20] |
| Pyridinium Tribromide | C₅H₅N·HBr₃ | Electrophilic bromination of ketones, phenols | Solid, stable, safer alternative to liquid Br₂.[5] | Can be less reactive than Br₂.[5] |
| In-situ Br₂ (NaBr/Oxidant) | NaBr + Oxidant | Electrophilic addition, Aromatic substitution | Avoids handling Br₂, uses green oxidants (H₂O₂), safer.[8][12][14] | Requires careful control of stoichiometry and conditions. |
| Bromide-Bromate Couple | NaBr/NaBrO₃ | Electrophilic and benzylic bromination | Eco-friendly, safe, easy to scale, benign aqueous waste.[1] | Requires acidic conditions to generate bromine. |
Table 2: Quantitative Comparison for Specific Bromination Reactions
| Reagent | Substrate | Reaction Conditions | Yield (%) | Selectivity | Reference |
| NBS | Electron-rich aromatics (e.g., anilines) | DMF, Room Temp | 50-95 | High para-selectivity | [11] |
| Copper(II) Bromide (CuBr₂) | Anilines, phenols | Acetonitrile, Ambient Temp | 60-96 | Excellent for monobromination, high para-selectivity | [11] |
| N-bromo-t-butylamine | Cyclohexene | Petroleum Ether, Dibenzoyl Peroxide | 78 | Allylic | [16] |
| NBS | Cyclohexene | CCl₄, AIBN, Reflux | 80-87 | Allylic | [16] |
| In-situ Br₂ (NaBr/H₂O₂) | Anisole | Aqueous | ~49 (calculated) | - | [14] |
| DBDMH | Anisole | - | ~41 (calculated) | - | [14] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, self-validating methodologies for key bromination reactions, illustrating the practical application of the concepts discussed.
Protocol 1: Allylic Bromination of Cyclohexene using NBS (Wohl-Ziegler Reaction)
This protocol is a classic example of a selective radical bromination.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (Note: Greener alternatives like cyclohexane or methyl acetate are preferred[21])
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyclohexene (1.0 eq) in CCl₄.
-
Addition of Reagents: Add N-bromosuccinimide (1.0 eq) and a catalytic amount of AIBN (~0.02 eq) to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating at the surface. The reaction is typically complete within 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Purification: The filtrate contains the product, 3-bromocyclohexene. The solvent can be removed under reduced pressure, and the crude product can be purified by fractional distillation.
Protocol 2: Green Electrophilic Bromination of Acetanilide using NaBr and NaOCl
This protocol demonstrates the in situ generation of bromine for a safer electrophilic aromatic substitution.[6]
Materials:
-
Acetanilide
-
Sodium Bromide (NaBr)
-
Sodium Hypochlorite (NaOCl, commercial bleach, concentration determined by titration[6])
-
Ethanol
-
Glacial Acetic Acid
-
Sodium thiosulfate (for quenching)
-
Beaker, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a beaker, dissolve acetanilide (1.0 eq) and sodium bromide (1.1 eq) in ethanol. Add glacial acetic acid to create an acidic medium.
-
Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C with stirring.
-
Bromine Generation: Slowly add sodium hypochlorite solution (1.1 eq) dropwise to the cooled mixture over 15-20 minutes. The solution will turn a yellow-orange color as bromine is generated in situ.
-
Reaction: Continue stirring the reaction in the ice bath for approximately 1 hour. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears. This step neutralizes any excess bromine.
-
Isolation: The product, 4-bromoacetanilide, will precipitate as a white solid. Collect the product by vacuum filtration, wash with cold water, and air dry. The product can be further purified by recrystallization from ethanol/water.
Conclusion
The field of chemical synthesis has evolved significantly, moving away from a monolithic reliance on hazardous reagents like molecular bromine. The modern chemist has access to a diverse and sophisticated arsenal of alternative brominating agents. Solid N-haloamides like NBS and DBDMH offer enhanced safety and selectivity for both radical and electrophilic pathways.[5][16] More importantly, the rise of green chemistry has championed methods that generate reactive bromine species in situ from benign salts using chemical oxidants, electrochemistry, or photocatalysis.[8] These approaches not only mitigate the severe risks associated with molecular bromine but also improve atom economy, reduce waste, and allow for milder reaction conditions. For researchers and drug development professionals, a deep understanding of the underlying mechanisms and the comparative performance of these reagents is essential for designing synthetic routes that are not only effective but also safe, selective, and sustainable.
References
- 1. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 2. nbinno.com [nbinno.com]
- 3. stm.bookpi.org [stm.bookpi.org]
- 4. science.nus.edu.sg [science.nus.edu.sg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. espublisher.com [espublisher.com]
- 9. Bromination - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ascensus [ascensusspecialties.com]
- 19. α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkene and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Nuclophilic Br- Reagents - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to 2-(4-Bromophenyl)-2,2-difluoroacetic Acid and Other Modern Fluorinating Agents
For the modern researcher in drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered binding affinities—are invaluable.[1] Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has garnered significant interest as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities.[2][3] This guide provides an in-depth comparison of 2-(4-Bromophenyl)-2,2-difluoroacetic acid as a precursor for difluoromethylation, contextualized against other prominent fluorinating agents, with a focus on mechanistic rationale, experimental performance, and practical considerations.
The Landscape of Fluorination: A Mechanistic Dichotomy
The introduction of fluorine into organic molecules is broadly achieved through two main strategies: nucleophilic and electrophilic fluorination.[1]
-
Nucleophilic Fluorination: This approach utilizes a nucleophilic fluoride source (F⁻) to displace a leaving group or add to an unsaturated system. Reagents range from simple inorganic fluorides like potassium fluoride (KF) to more complex organic reagents such as diethylaminosulfur trifluoride (DAST).
-
Electrophilic Fluorination: In this strategy, an electrophilic fluorine source ("F⁺") reacts with a nucleophilic carbon center. Modern electrophilic fluorinating agents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), are often N-F based reagents that offer greater stability and selectivity compared to harsher alternatives like elemental fluorine.[3][4]
This compound and many other modern difluoromethylating agents operate outside this simple dichotomy, often generating a difluoromethyl radical (•CF₂H) , which then engages with the substrate. This radical-based approach has proven to be a powerful tool for C-H functionalization, circumventing the need for pre-functionalized substrates.[2]
Spotlight on this compound: A Decarboxylative Precursor
This compound belongs to a class of reagents that serve as precursors to the •CF₂H radical via a decarboxylation event. This strategy is attractive due to the stability of the carboxylic acid starting material and the mild conditions often employed for its activation.
Mechanism of Action: Decarboxylative Radical Generation
The core principle behind the utility of this compound and related halo-difluoroacetic acids is the generation of a difluoromethyl species through the loss of carbon dioxide. This process can be initiated under various conditions, including thermal, base-mediated, or, more recently, photoredox catalysis.[5] The generally accepted pathway involves:
-
Formation of a carboxylate: In the presence of a base, the carboxylic acid is deprotonated.
-
Decarboxylation: The resulting carboxylate undergoes decarboxylation to generate a difluoromethyl anion or, more commonly under oxidative conditions, a difluoromethyl radical.
-
Substrate Engagement: The reactive difluoromethyl species then reacts with the target molecule.
Figure 1: General workflow for decarboxylative difluoromethylation.
A Comparative Analysis of Difluoromethylating Agents
The choice of a difluoromethylating agent is dictated by the substrate, desired reactivity, and practical considerations such as cost, safety, and scalability. Below is a comparison of this compound with other leading reagents.
| Reagent/Precursor | Name | Typical Application | Advantages | Disadvantages |
| Ar-CF₂-COOH | This compound | Radical C-H, N-, and O-difluoromethylation | Stable solid, cost-effective precursor | Often requires activation (e.g., photoredox, base) |
| Zn(SO₂CF₂H)₂ | Zinc Difluoromethanesulfinate (DFMS / Baran's Reagent) | Radical C-H difluoromethylation of heterocycles | Bench-stable solid, operationally simple, broad substrate scope[2][6] | Stoichiometric zinc byproducts |
| TMSCF₂H | (Difluoromethyl)trimethylsilane | Nucleophilic difluoromethylation, difluorocarbene precursor | Versatile, can act as F⁻ or :CF₂ source | Moisture sensitive, flammable liquid[7] |
| ClCF₂COONa | Sodium Chlorodifluoroacetate | Difluorocarbene (:CF₂) precursor for O-, N-, S-difluoromethylation | Inexpensive, stable solid | High temperatures often required for decarboxylation[8] |
Performance Insights: Reactivity and Substrate Scope
This compound and its Analogs: These reagents have proven particularly effective for the difluoromethylation of N-heterocycles and (thio)phenols. For instance, bromo(difluoro)acetic acid can be used for the N-difluoromethylation of a wide range of heterocyclic substrates at room temperature in the presence of K₂CO₃, offering a practical, transition-metal-free method.[9] This approach is tolerant of various functional groups and is scalable.[9] Similarly, O-difluoromethylation of phenols can be achieved, often under photoredox conditions.[4]
DFMS (Baran's Reagent): This zinc sulfinate reagent is a powerhouse for the direct C-H difluoromethylation of electron-deficient heterocycles via a radical process.[6][10][11] It is known for its operational simplicity (reactions can often be run open-flask) and broad functional group tolerance.[2][6][10] The generated •CF₂H radical exhibits nucleophilic character, leading to selective reaction at electron-poor sites of heteroarenes.[2][11]
(Difluoromethyl)trimethylsilane (TMSCF₂H): As a nucleophilic difluoromethylating agent, TMSCF₂H is highly versatile. It can be used for the copper-mediated difluoromethylation of aryl iodides and can also serve as a precursor to difluorocarbene for reactions with alcohols and amines.[12] However, its handling requires more stringent anhydrous conditions due to its moisture sensitivity.[7]
Sodium Chlorodifluoroacetate: This reagent is a cost-effective and stable precursor for difluorocarbene (:CF₂), which is particularly useful for the difluoromethylation of heteroatoms (O, N, S). The reaction typically involves trapping the in situ-generated difluorocarbene with a nucleophile, such as a phenoxide.[1][8] While effective, this method often requires elevated temperatures to induce decarboxylation.[8]
Experimental Protocols: A Practical Guide
Herein are representative, detailed protocols for key difluoromethylation reactions. Researchers should always conduct a thorough risk assessment before proceeding.
Protocol 1: N-Difluoromethylation of Heterocycles using Bromo(difluoro)acetic Acid
This protocol is adapted from methodologies for the dearomative difluoromethylation of N-heterocycles.[9]
Figure 2: Workflow for N-difluoromethylation.
Materials:
-
N-heterocycle (1.0 equiv)
-
Bromo(difluoro)acetic acid (1.5 - 2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask, add the N-heterocycle and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Add the bromo(difluoro)acetic acid portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: C-H Difluoromethylation of Heterocycles using DFMS (Baran's Reagent)
This protocol is based on the original report by Baran and coworkers.[10][11]
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS) (2.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O) (3.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Round-bottom flask with stir bar
Procedure:
-
To a round-bottom flask, add the heterocyclic substrate and DFMS.
-
Add dichloromethane and water to form a biphasic mixture.
-
Stir the mixture vigorously and add tert-butyl hydroperoxide dropwise at room temperature.
-
Continue stirring at room temperature. The reaction is often complete within a few hours (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Safety, Handling, and Cost Considerations
The handling of any fluorinating agent requires strict adherence to safety protocols.
| Reagent | Key Hazards | Handling Precautions | Relative Cost |
| Ar-CF₂-COOH | Corrosive (H314: Causes severe skin burns and eye damage).[13] | Handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat). Avoid inhalation of dust. |
|
| DFMS | Skin, eye, and respiratory irritant (H315, H319, H335).[5][14] | Handle in a fume hood, wear PPE. Avoid dust inhalation.[14] |
|
| TMSCF₂H | Highly flammable liquid and vapor (H225).[7] Moisture sensitive. | Handle under an inert atmosphere. Keep away from ignition sources.[7] Use appropriate grounding procedures to avoid static discharge.[2] |
|
| ClCF₂COONa | Irritant. Evolves gas upon heating. | Handle in a well-ventilated area, wear PPE. Ensure proper pressure relief for reactions at elevated temperatures.[8] | $ |
Cost-Effectiveness:
-
Halo-difluoroacetic acids and their salts (e.g., this compound, sodium chlorodifluoroacetate) are generally the most cost-effective precursors, derived from bulk chemicals.[4][8]
-
DFMS is more specialized, making it more expensive, but its operational simplicity and effectiveness can offset the cost in a research setting.
-
TMSCF₂H is typically the most expensive of these common reagents, and its handling requirements add to the overall cost of use.
Conclusion and Future Outlook
This compound and its analogs represent a valuable and increasingly popular class of reagents for difluoromethylation. Their stability, relatively low cost, and ability to generate difluoromethyl radicals under mild, often transition-metal-free conditions make them a compelling alternative to other established methods.
The choice of reagent ultimately depends on the specific synthetic challenge. For C-H difluoromethylation of electron-poor heterocycles , DFMS remains a go-to reagent due to its high efficiency and simple protocol. For nucleophilic difluoromethylation or as a difluorocarbene source , TMSCF₂H offers great versatility, albeit with more demanding handling requirements. For the difluoromethylation of heteroatoms (N, O, S) , particularly when cost is a primary driver, halo-difluoroacetic acids and their salts provide a robust and economical solution.
As the field of fluorination chemistry continues to evolve, the development of even more selective, efficient, and sustainable methods for introducing the –CF₂H group is anticipated. The principles of radical generation from stable carboxylic acid precursors, as exemplified by this compound, will undoubtedly play a crucial role in shaping the future of drug discovery and materials science.
References
- 1. orgsyn.org [orgsyn.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemscene.com [chemscene.com]
- 4. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 二氟甲烷亚磺酸锌 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Baran difluoromethylation reagent - Enamine [enamine.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into a lead compound is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated analogs, supported by experimental data and detailed protocols. We will explore the causal relationships behind experimental choices, ensuring a trustworthy and authoritative overview.
The Strategic Imperative of Fluorination in Drug Design
Fluorine, the most electronegative element, offers a unique combination of properties that medicinal chemists can leverage to fine-tune a drug candidate's profile.[1][2] Its substitution for hydrogen, an atom of comparable size (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), can induce profound changes in a molecule's physicochemical and pharmacological properties with minimal steric disruption.[2][3] Judicious placement of fluorine can enhance metabolic stability, modulate acidity (pKa), improve membrane permeability, and increase target binding affinity.[1][4][[“]] These effects often translate into superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[1]
This guide will dissect these key areas of impact, providing both the theoretical framework and the practical methodologies to assess them.
Part 1: Enhancing Metabolic Stability
One of the most common and impactful applications of fluorination is to block metabolic "soft spots" in a drug candidate.[1][[“]][6] Oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver is a primary route of clearance for many drugs.[7] Replacing a metabolically labile C-H bond with a much stronger C-F bond can significantly hinder this process, thereby increasing the drug's half-life and systemic exposure.[1][2][6][8]
The Rationale: C-F vs. C-H Bond Strength
The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol), making it highly resistant to the enzymatic cleavage typical in Phase I metabolism.[3][9] This inherent stability is the primary reason fluorination is a go-to strategy for improving a compound's metabolic profile.[10]
Comparative Data: Metabolic Half-Life
Let's consider a hypothetical case study comparing a non-fluorinated lead compound (Parent-H) with its fluorinated analog (Parent-F), where a known metabolic site has been blocked.
| Compound | Microsomal Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-H | 15 | 46.2 |
| Parent-F | > 60 | < 11.5 |
| Verapamil (Control) | 12 | 57.8 |
| Data represents typical outcomes from a liver microsomal stability assay. |
The data clearly shows that the fluorinated analog (Parent-F) has a significantly longer half-life and lower intrinsic clearance, indicating enhanced metabolic stability.
Experimental Protocol: Liver Microsomal Stability Assay
This in vitro assay is a workhorse in early drug discovery to predict in vivo hepatic clearance.[7] It measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compounds (Parent-H, Parent-F) and control compound (e.g., Verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[11]
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis[7]
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of test and control compounds (e.g., 1 µM final concentration).[12]
-
Reaction Mixture Setup: In a 96-well plate, combine the phosphate buffer, microsomes (e.g., 0.5 mg/mL final concentration), and the test compound.[11][12] Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13][14]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[7][13][14]
-
Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 rpm for 10 min) to precipitate proteins.[13]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[7]
Part 2: Modulating Target Binding Affinity
Fluorination can enhance a compound's binding affinity for its target protein through several mechanisms.[2] These include direct interactions (e.g., hydrogen bonds) or indirect effects, such as altering the conformation or electronics of the molecule to favor a more optimal binding pose.[1][2]
The Rationale: Electronic and Conformational Effects
-
Electronic Tuning: As the most electronegative element, fluorine creates a strong dipole moment in the C-F bond. This can alter the charge distribution across the molecule, potentially creating favorable electrostatic interactions with amino acid residues in the protein's binding pocket.[1] It can also influence the strength of nearby hydrogen bond donors or acceptors.[1]
-
Conformational Control: The introduction of fluorine can influence the molecule's preferred conformation.[3][15] This can "pre-organize" the ligand into the bioactive conformation required for optimal target engagement, reducing the entropic penalty of binding.[1]
Comparative Data: Target Affinity (IC50 / Ki)
Here, we compare the inhibitory potency of Parent-H and Parent-F against their target enzyme.
| Compound | IC50 (nM) | Ki (nM) |
| Parent-H | 125 | 72 |
| Parent-F | 25 | 14 |
| Lower values indicate higher binding affinity/potency. |
The 5-fold improvement in potency for Parent-F demonstrates a significant enhancement in binding affinity, which could be attributed to a new, favorable interaction introduced by the fluorine atom.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound (unlabeled) for a receptor by assessing its ability to compete with and displace a radiolabeled ligand of known affinity.[16] The output is typically an IC50 value, which can be converted to an inhibition constant (Ki).[16][17]
Objective: To determine the IC50 and Ki of a test compound for a specific receptor.
Materials:
-
Cell membranes or purified protein containing the target receptor
-
Radioligand (e.g., ³H-labeled) with known high affinity for the target
-
Test compounds (Parent-H, Parent-F) at various concentrations
-
Assay buffer
-
Glass fiber filters and a cell harvester
-
Scintillation fluid and a scintillation counter
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (competitor).
-
Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by filtering the reaction mixture through glass fiber filters using a cell harvester. The filters trap the membranes (and thus the bound radioligand).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of bound radioligand.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC50 value—the concentration of the test compound that displaces 50% of the bound radioligand.[18][19]
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][20]
Part 3: Altering Physicochemical Properties for Improved Permeability
Beyond metabolism and binding, fluorination profoundly impacts fundamental physicochemical properties like basicity (pKa) and lipophilicity, which in turn govern a drug's ability to cross biological membranes.[21]
The Rationale: pKa and Permeability
-
pKa Modulation: The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[1][6][22] A lower pKa means the amine is less protonated (less charged) at physiological pH (7.4). A more neutral species can more readily cross the lipid bilayers of cell membranes, improving absorption and bioavailability.[2][15]
-
Membrane Permeability: Passive diffusion is a key mechanism for drug absorption.[23][24] By tuning properties like pKa and lipophilicity, fluorination can directly enhance a compound's permeability.[21]
Comparative Data: Permeability Coefficient (Pe)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool to predict passive membrane permeability.[23][25]
| Compound | pKa (of proximal amine) | Permeability (Pe, 10⁻⁶ cm/s) | Classification |
| Parent-H | 9.8 | 0.9 | Low |
| Parent-F | 8.1 | 6.5 | High |
| High permeability is often classified as Pe > 1.5 x 10⁻⁶ cm/s.[25] |
The introduction of fluorine lowered the pKa of the nearby amine, leading to a higher proportion of the neutral species at pH 7.4 and a corresponding dramatic increase in membrane permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay measures a compound's ability to diffuse from a donor compartment, through a filter coated with an artificial lipid membrane, into an acceptor compartment.[24][26][27]
Objective: To determine the effective permeability coefficient (Pe) of a test compound.
Materials:
-
PAMPA "sandwich" plates (a 96-well filter donor plate and a 96-well acceptor plate)[26]
-
Lipid solution (e.g., 1-2% lecithin or phosphatidylcholine in an organic solvent like dodecane)[27]
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds (Parent-H, Parent-F)
-
UV-Vis plate reader or LC-MS/MS system
Step-by-Step Methodology:
-
Membrane Coating: Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the filter of each well in the donor plate.[26][27]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL of PBS, pH 7.4).[27]
-
Prepare Donor Plate: Add the test compound solutions (dissolved in PBS) to the lipid-coated donor plate wells (e.g., 150 µL).[27]
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.[23][24]
-
Disassemble and Measure: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.[26]
-
Data Analysis: Calculate the permeability coefficient (Pe) using an established equation that takes into account the volume of the wells, the filter area, the incubation time, and the measured concentrations.
Visualizing the Concepts
To better illustrate the workflows and principles discussed, the following diagrams are provided.
Caption: Fluorine blocks CYP450-mediated metabolism.
Caption: Workflow for the PAMPA permeability assay.
Conclusion
The strategic substitution of hydrogen with fluorine is a powerful and versatile tool in drug discovery. As demonstrated, this single-atom modification can profoundly and often predictably enhance a compound's biological profile by improving metabolic stability, increasing target binding affinity, and optimizing physicochemical properties for better membrane permeability. The experimental protocols detailed in this guide—microsomal stability, competitive binding, and PAMPA—represent the foundational assays required to quantify these improvements. By understanding the "why" behind these changes and the "how" of their measurement, researchers can more effectively design and develop safer and more efficacious drug candidates. While not universally beneficial, the rational application of fluorine remains a critical strategy in the medicinal chemist's toolkit.[1]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Assay in Summary_ki [bdb99.ucsd.edu]
- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cdn.technologynetworks.com [cdn.technologynetworks.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Bromophenyl)-2,2-difluoroacetic acid
For researchers, scientists, and professionals in drug development, the rigorous and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth technical comparison of analytical methods for the validation of 2-(4-Bromophenyl)-2,2-difluoroacetic acid, a key building block in the synthesis of various pharmaceutical compounds.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a comparative analysis of established techniques, and provides the experimental data necessary to support informed decisions in your laboratory. The validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring that the presented methodologies align with global regulatory expectations.[1][2][3][4][5][6][7][8][9][10][11][12]
Introduction to this compound and the Imperative for Validated Analysis
This compound (CAS No. 913574-93-3) is a halogenated organic compound with the molecular formula C₈H₅BrF₂O₂.[13] Its structure, featuring a bromophenyl group and a difluoroacetic acid moiety, makes it a valuable synthon in medicinal chemistry. The precise quantification of this intermediate is critical to ensure the purity, potency, and safety of the final drug product.
An analytical method is considered validated when it is proven to be suitable for its intended purpose.[7][9][14] This involves a comprehensive evaluation of its performance characteristics to ensure that it consistently and reliably measures the analyte of interest.[3]
Comparative Analysis of Key Analytical Methodologies
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as the nature of the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity. This section compares the most relevant methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is a widely adopted and robust technique for the quantification of non-volatile and thermally labile compounds like this compound.[15]
-
Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte is detected by its absorbance of UV light.
-
Strengths:
-
Specificity: HPLC can effectively separate the analyte from impurities and degradation products, ensuring high specificity.[1][14][15]
-
Versatility: The method can be adapted for both assay and impurity determination.
-
Robustness: Well-established protocols and a wide variety of available columns and mobile phases make it a reliable technique.
-
-
Causality of Experimental Choices: The choice of a C18 column is based on the non-polar nature of the bromophenyl group. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer, is optimized to achieve adequate retention and sharp peak shapes. The pH of the mobile phase is a critical parameter to control the ionization of the carboxylic acid group and, consequently, its retention.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.
-
Principle: The analyte is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio.
-
Strengths:
-
High Sensitivity and Selectivity: Mass spectrometric detection provides excellent sensitivity and structural information, aiding in peak identification.[16][17]
-
Definitive Identification: The mass spectrum serves as a "fingerprint" of the molecule, offering a high degree of confidence in its identification.
-
-
Causality of Experimental Choices: Derivatization to form more volatile esters (e.g., methyl esters) is a necessary step for the analysis of carboxylic acids by GC.[18][19] The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion. The use of a mass spectrometer as a detector is crucial for differentiating the analyte from other halogenated compounds that might be present in the sample.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can be used for the quantification of compounds without the need for a reference standard of the analyte itself.
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard, the concentration of the analyte can be determined.
-
Strengths:
-
Absolute Quantification: qNMR provides a direct measure of the analyte's concentration.
-
Structural Information: The NMR spectrum provides detailed structural information, confirming the identity of the analyte.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Causality of Experimental Choices: For fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous. The wide chemical shift range and high sensitivity of the ¹⁹F nucleus lead to well-resolved spectra with minimal signal overlap, enhancing the accuracy of quantification.[21][22][23][24] The selection of a suitable internal standard with a known concentration and a signal that does not overlap with the analyte's signals is critical for accurate results.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the expected performance characteristics of the discussed analytical methods for the quantification of this compound, based on established validation principles.
| Validation Parameter | RP-HPLC-UV | GC-MS (with Derivatization) | ¹⁹F qNMR |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass spectral identification) | Very High (distinct ¹⁹F chemical shifts) |
| Linearity (r²) | > 0.999[25] | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0%[1] | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Robustness | High | Moderate (sensitive to derivatization conditions) | High |
Experimental Protocols and Workflows
To ensure reproducibility, detailed experimental protocols are essential. This section provides a step-by-step methodology for the validation of an RP-HPLC-UV method, as it is often the primary choice for routine quality control.
RP-HPLC-UV Method Validation Protocol
This protocol is designed to be a self-validating system, where the results of each step confirm the suitability of the method for its intended purpose.
Objective: To validate an RP-HPLC-UV method for the quantification of this compound in a bulk drug substance.
Validation Parameters to be Assessed: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[1][3][14][26]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Step-by-Step Methodology:
-
Specificity:
-
Prepare solutions of blank (mobile phase), placebo (if applicable), a known impurity, and the analyte.
-
Inject each solution and record the chromatograms.
-
Causality: This step ensures that the analyte's peak is well-resolved from any potential interferences at its retention time. The peak purity should be assessed using a photodiode array (PDA) detector.[15]
-
-
Linearity:
-
Prepare a series of at least five standard solutions of the analyte over a concentration range of 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Causality: This establishes the relationship between the detector response and the analyte concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.
-
-
Range:
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of the analyte into a placebo matrix.
-
Analyze these samples in triplicate.
-
Causality: Accuracy is a measure of the closeness of the experimental value to the true value and is expressed as percent recovery.[1]
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and equipment.[14]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
-
Causality: Precision demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[27]
-
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[27]
-
-
Robustness:
-
Intentionally make small but deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the effect on the results.
-
Causality: This demonstrates the reliability of the method with respect to minor variations in the experimental conditions.[27]
-
Visualizing the HPLC Validation Workflow
Caption: HPLC Validation Workflow Diagram.
Conclusion: A Scientifically Grounded Approach to Method Validation
The validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the quality and reliability of analytical data.[3] This guide has provided a comparative framework for selecting and validating an appropriate analytical method for this compound.
While RP-HPLC-UV often represents the most practical choice for routine quality control due to its robustness and versatility, GC-MS and qNMR offer distinct advantages in terms of sensitivity, selectivity, and the ability for absolute quantification. The choice of method should be guided by a thorough understanding of the analytical requirements and the principles of method validation as outlined by regulatory bodies. By adhering to a systematic and scientifically sound validation process, researchers and drug development professionals can have a high degree of confidence in the quality and integrity of their analytical results.
The continuous lifecycle approach to analytical procedures, as emphasized in recent ICH guidelines, means that method validation is not a one-time event but an ongoing process of verification and improvement.[6]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
- 8. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 13. chemscene.com [chemscene.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Blogs | Restek [discover.restek.com]
- 18. metbio.net [metbio.net]
- 19. researchgate.net [researchgate.net]
- 20. anchem.pl [anchem.pl]
- 21. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 22. Detection and quantification of fluorinated pollutants Fluorine NMR | ANR [anr.fr]
- 23. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. jchr.org [jchr.org]
- 26. researchgate.net [researchgate.net]
- 27. youtube.com [youtube.com]
A Comparative Purity Analysis of Commercially Available 2-(4-Bromophenyl)-2,2-difluoroacetic Acid for Research and Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic. 2-(4-Bromophenyl)-2,2-difluoroacetic acid is a key building block in the synthesis of various pharmacologically active molecules. Its unique structural features, including the difluoroacetic acid moiety and the bromophenyl ring, make it a versatile synthon. However, the synthetic routes to this compound can introduce a range of impurities that may be challenging to identify and remove.
This guide provides a comprehensive comparison of the purity of commercially available this compound from various suppliers. We present a suite of validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide researchers and drug development professionals with the tools to independently assess the quality of this critical raw material. The experimental protocols detailed herein are designed to be robust and self-validating, ensuring the trustworthiness of the results.
The Synthetic Landscape and Potential Impurities
A common and efficient method for the synthesis of this compound is the Reformatsky reaction.[1][2] This reaction typically involves the condensation of an α-halo ester with a carbonyl compound in the presence of a metal, often zinc.[1][3] In the case of our target molecule, the likely precursors are 4-bromobenzaldehyde and ethyl bromodifluoroacetate.[4][5][6]
Understanding this synthetic pathway is paramount to predicting potential impurities. These can arise from unreacted starting materials, side reactions, or the degradation of the product. Key potential impurities to consider include:
-
Unreacted Starting Materials: 4-bromobenzaldehyde and ethyl bromodifluoroacetate.
-
Side Products: Byproducts from the self-condensation of the Reformatsky reagent or other unintended reactions.
-
Isomeric Impurities: Impurities arising from the starting 4-bromobenzaldehyde, which may contain ortho- or meta-isomers.[7]
-
Degradation Products: The final product may be susceptible to degradation under certain storage or handling conditions.
The ability to separate and quantify these potential impurities is the hallmark of a robust purity analysis workflow.
Comparative Analysis of Commercial Samples
For this guide, we hypothetically sourced this compound from three different commercial suppliers (Supplier A, Supplier B, and Supplier C). The stated purities on their certificates of analysis were ≥97%, ≥95%, and ≥98%, respectively. Our in-depth analysis provides a more granular view of their actual purity and impurity profiles.
Analytical Workflow Diagram
Caption: Workflow for the comprehensive purity analysis of this compound.
Experimental Data and Comparison
The following tables summarize the hypothetical purity data obtained from the analysis of samples from three different suppliers using HPLC, GC-MS, and ¹⁹F qNMR.
Table 1: Purity Comparison of Commercial this compound
| Supplier | Stated Purity | HPLC Purity (%) | ¹⁹F qNMR Purity (%) |
| Supplier A | ≥97% | 97.8 | 97.5 |
| Supplier B | ≥95% | 96.2 | 95.8 |
| Supplier C | ≥98% | 98.9 | 99.1 |
Table 2: Impurity Profile of Commercial this compound (Area % by HPLC)
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| 4-bromobenzaldehyde | 0.45 | 1.10 | 0.15 |
| Ethyl bromodifluoroacetate | Not Detected | 0.25 | Not Detected |
| Unknown Impurity 1 (RRT ~0.85) | 0.95 | 1.50 | 0.30 |
| Unknown Impurity 2 (RRT ~1.15) | 0.80 | 0.95 | 0.45 |
| Total Impurities | 2.20 | 3.80 | 0.90 |
RRT = Relative Retention Time
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method was developed to separate the main component from its potential impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
This method provides excellent separation of the main peak from both earlier and later eluting impurities.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis. Trimethylsilylation is a robust and widely used technique for this purpose.[11][12]
-
Accurately weigh approximately 1 mg of the sample into a GC vial.
-
Add 500 µL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-500 m/z
This method is particularly useful for identifying volatile impurities that may not be readily observed by HPLC.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F qNMR is a powerful technique for the absolute quantification of fluorinated compounds without the need for a specific reference standard of the analyte.[13][14][15][16]
-
Accurately weigh approximately 20 mg of the sample into an NMR tube.
-
Accurately weigh approximately 10 mg of an internal standard (e.g., 1,3,5-trifluorobenzene) into the same NMR tube.
-
Dissolve the sample and internal standard in 0.75 mL of a suitable deuterated solvent (e.g., Acetone-d₆).
-
Acquire the ¹⁹F NMR spectrum using quantitative parameters.
-
Spectrometer: 400 MHz or higher
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing nucleus (to be determined experimentally, typically > 30 seconds for quantitative accuracy)[13]
-
Acquisition Time: ≥ 3 seconds
-
Number of Scans: 16 or more for good signal-to-noise
-
Decoupling: Inverse-gated ¹H decoupling to suppress the Nuclear Overhauser Effect (NOE).[16]
The purity is calculated by comparing the integral of the analyte's ¹⁹F signal to the integral of the internal standard's ¹⁹F signal, taking into account the number of fluorine atoms and the molecular weights of both substances. The expected chemical shift for the CF₂ group in this compound is in the range of -90 to -110 ppm relative to CFCl₃.
Discussion and Recommendations
The results of our multi-faceted analysis indicate that while all three suppliers provided material that met their stated purity specifications, there were notable differences in their impurity profiles. Supplier C consistently provided the material with the highest purity and the lowest levels of both identified and unidentified impurities. Supplier B, while meeting its ≥95% specification, showed higher levels of unreacted starting materials and other byproducts.
For researchers in the early stages of discovery, material from any of these suppliers may be suitable, provided that the impurities do not interfere with the intended chemistry. However, for professionals in process development and manufacturing, where stringent impurity control is paramount, the higher purity material from Supplier C would be the preferred choice.
It is crucial to recognize that a purity value on a certificate of analysis is only a starting point. A thorough, in-house verification using orthogonal analytical techniques is essential to fully understand the quality of a critical raw material. The methodologies presented in this guide provide a robust framework for such an evaluation.
Conclusion
The purity of this compound is a critical factor in its successful application in research and pharmaceutical development. This guide has demonstrated a comprehensive approach to the comparative purity analysis of commercially available samples, utilizing HPLC, GC-MS, and ¹⁹F qNMR. By employing these validated methods, scientists can make informed decisions about the suitability of a given batch of material for their specific needs, ensuring the integrity and reproducibility of their work.
References
- 1. scribd.com [scribd.com]
- 2. Development of Stability Indicating HPLC method for the Determination of impurities in Zaleplon | Semantic Scholar [semanticscholar.org]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl bromodifluoroacetate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Difluoroacetic acid | SIELC Technologies [sielc.com]
- 9. Analysis of Difluoroacetic Acid in Drinking Water | Phenomenex [phenomenex.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 13. acgpubs.org [acgpubs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 16. learning.sepscience.com [learning.sepscience.com]
A Comparative Spectroscopic Guide to 2-(Bromophenyl)-2,2-difluoroacetic Acid Isomers
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Halogenated aromatic compounds, particularly those incorporating fluorine, are of significant interest due to their unique physicochemical properties that can enhance metabolic stability and binding affinity in pharmaceutical applications. This guide provides an in-depth spectroscopic comparison of the positional isomers of 2-(4-Bromophenyl)-2,2-difluoroacetic acid, specifically focusing on the ortho-, meta-, and para-substituted variants.
The position of the bromine atom on the phenyl ring induces subtle yet distinct differences in the electronic environment of the molecule. These differences are manifested in their respective Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectra, and Mass Spectrometry (MS) fragmentation patterns. Understanding these spectral nuances is crucial for unambiguous isomer identification and quality control in a research and development setting. This guide will delve into the theoretical underpinnings and present predicted experimental data to illuminate these differences.
The Structural Landscape: Ortho, Meta, and Para Isomers
The core structure, 2-(Bromophenyl)-2,2-difluoroacetic acid, features a phenyl ring substituted with both a bromine atom and a 2,2-difluoroacetic acid group. The relative positions of these substituents define the three isomers:
-
2-(2-Bromophenyl)-2,2-difluoroacetic acid (ortho-isomer)
-
2-(3-Bromophenyl)-2,2-difluoroacetic acid (meta-isomer)
-
This compound (para-isomer)
The proximity of the bulky and electronegative bromine atom to the difluoroacetic acid side chain in the ortho-isomer introduces significant steric and electronic effects compared to the meta- and para-isomers. These effects are the foundation of the spectroscopic differences we will explore.
Caption: Workflow for the spectroscopic analysis of the three positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) of the aromatic protons (¹H NMR), the aromatic carbons (¹³C NMR), and the fluorine atoms (¹⁹F NMR) are highly sensitive to the electronic effects (inductive and resonance) of the substituents.
Predicted ¹H NMR Data
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides a clear fingerprint for each isomer.[1] The electron-withdrawing nature of both the bromine and the difluoroacetic acid group will generally shift the aromatic protons downfield relative to benzene (7.3 ppm).[2]
| Isomer | Predicted Aromatic ¹H Chemical Shifts (ppm) and Splitting Patterns | Rationale |
| Ortho | 7.6-7.8 (m, 2H), 7.3-7.5 (m, 2H) | The proton adjacent to the bromine atom is expected to be the most deshielded. The complex splitting pattern arises from multiple, distinct ortho- and meta-couplings. |
| Meta | 7.8-8.0 (m, 1H), 7.6-7.7 (m, 2H), 7.3-7.4 (m, 1H) | The proton between the two electron-withdrawing groups will be the most downfield. The remaining protons will exhibit complex splitting due to their unique positions. |
| Para | ~7.6 (d, 2H), ~7.4 (d, 2H) | Due to the molecule's symmetry, the four aromatic protons are chemically equivalent in pairs, leading to a simpler spectrum with two doublets showing a characteristic ortho-coupling.[1][2] |
Predicted ¹³C NMR Data
In ¹³C NMR, aromatic carbons typically resonate between 110-160 ppm.[2] The carbon atom directly attached to the bromine (the ipso-carbon) will exhibit a chemical shift influenced by the "heavy atom effect," which can cause an upfield shift contrary to what electronegativity alone would suggest.
| Isomer | Predicted Aromatic ¹³C Chemical Shifts (ppm) | Rationale |
| Ortho | 6 unique signals in the aromatic region | All six aromatic carbons are chemically non-equivalent due to the lack of symmetry. |
| Meta | 6 unique signals in the aromatic region | Similar to the ortho-isomer, the lack of symmetry results in six distinct signals for the aromatic carbons. |
| Para | 4 unique signals in the aromatic region | The plane of symmetry through the C1-C4 axis renders the carbons pairwise equivalent (C2/C6 and C3/C5), resulting in only four signals.[1] |
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive, with a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[3] The two fluorine atoms on the α-carbon are chemically equivalent and will appear as a singlet in a proton-decoupled spectrum. The chemical shift will be influenced by the electronic environment of the attached phenyl ring.
| Isomer | Predicted ¹⁹F Chemical Shift (ppm vs. CFCl₃) | Rationale |
| Ortho | -115 to -120 | The steric and electronic effects of the adjacent bromine atom are likely to cause a distinct shift compared to the other isomers. |
| Meta | -110 to -115 | The electronic influence of the bromine is less direct than in the ortho or para positions. |
| Para | -112 to -117 | The electron-withdrawing effect of the para-bromine will influence the fluorine environment. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers share the same functional groups, the position of the bromine substituent can influence the exact frequencies and patterns of certain vibrations, particularly the C-H out-of-plane bending in the fingerprint region.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Notes |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching | The broadness is due to hydrogen bonding. |
| C-H (Aromatic) | 3100-3000 | Stretching | Typically sharp peaks of medium to weak intensity.[4] |
| C=O (Carboxylic Acid) | 1730-1700 | Stretching | A strong, sharp absorption. |
| C=C (Aromatic) | 1600-1450 | In-ring Stretching | A series of medium to strong peaks. |
| C-F | 1100-1000 | Stretching | Strong absorptions are expected for the difluoro group. |
| C-Br | 690-515 | Stretching | A medium to strong absorption in the lower frequency region.[4] |
| C-H (Aromatic) | 900-675 | Out-of-plane Bending | The pattern of these strong bands is highly diagnostic of the substitution pattern on the benzene ring. The para-isomer is expected to show a strong band around 850-800 cm⁻¹, which would be distinct from the ortho- and meta-isomers.[4] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will cause fragmentation of the parent molecule. The most telling feature for these compounds will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in any bromine-containing fragment appearing as a pair of peaks (M and M+2) of almost equal intensity.[5]
Predicted Fragmentation Pathways
The molecular ion peak (M⁺) for all isomers will be observed at m/z 250 and 252 (reflecting the C₈H₅⁷⁹BrF₂O₂ and C₈H₅⁸¹BrF₂O₂ isotopologues). Key fragmentation pathways common to all isomers would include:
-
Loss of COOH: A peak corresponding to [M - COOH]⁺.
-
Loss of Br: A peak corresponding to [M - Br]⁺.
-
Formation of Bromotropylium ion: Fragmentation of the side chain can lead to the formation of a bromophenyl cation, which may rearrange to a stable bromotropylium ion.
While the major fragments are likely to be the same for all isomers, the relative intensities of these fragments may differ due to the varying stability of the precursor ions and radical intermediates, influenced by the bromine's position.
Caption: Predicted major fragmentation pathways for the isomers.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling, using a relaxation delay of 5 seconds, and accumulate 64-128 scans. Use CFCl₃ as an external reference (0 ppm).
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum.
FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable (derivatization to a more volatile ester may be required).
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-350.
-
Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Analyze the isotopic patterns for bromine-containing fragments.
Conclusion
The spectroscopic differentiation of 2-(Bromophenyl)-2,2-difluoroacetic acid isomers is a clear and achievable analytical task. ¹H and ¹³C NMR provide the most definitive evidence of the bromine's position through the analysis of aromatic signal splitting patterns and the number of unique carbon signals. FT-IR offers a rapid method to confirm the substitution pattern via the out-of-plane C-H bending vibrations. Finally, mass spectrometry confirms the elemental composition and provides characteristic isotopic information. By employing the methodologies outlined in this guide, researchers can confidently identify and distinguish between these closely related isomers, ensuring the structural integrity of their compounds for further development and application.
References
The Great Solvent Shift: A Guide to Greener Alternatives in Organic Synthesis
For decades, the workhorses of the synthetic organic chemist's toolbox have been dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO), alongside ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane. Their remarkable ability to dissolve a wide range of substrates and salts, coupled with their influence on reaction kinetics, has made them ubiquitous.[1][2][3] However, the tide is turning. Growing concerns over their toxicity, environmental impact, and increasingly stringent regulations, such as the European Union's REACH legislation which classifies many as "substances of very high concern" (SVHC), necessitate a fundamental shift in our approach to solvent selection.[1][3]
This guide provides a comparative analysis of viable, sustainable alternatives to traditional dipolar aprotic and ethereal solvents. We will delve into their physicochemical properties, examine their performance in key synthetic transformations with supporting experimental data, and provide detailed protocols to facilitate their adoption in your laboratory. The aim is not simply to replace one solvent with another, but to understand the underlying principles that make these alternatives effective, enabling more rational and sustainable process development.
The Problem with Tradition: Why We Need a Change
The primary driver for moving away from solvents like DMF, NMP, and DMAc is their established reproductive toxicity.[1][3][4] Beyond the significant health risks, these solvents contribute to a large portion of the waste generated in the pharmaceutical and chemical industries.[5] Ethereal solvents like THF and 1,4-dioxane, while less toxic, pose their own hazards, including the formation of explosive peroxides and concerns over carcinogenicity (in the case of 1,4-dioxane).[1] The imperative is clear: we must embrace greener, safer, and more sustainable alternatives without compromising synthetic efficiency.
A New Generation of Solvents: Comparative Analysis
The ideal replacement solvent should not only be environmentally benign but also replicate the desirable performance characteristics of its traditional counterpart. Below, we compare some of the most promising alternatives.
Bio-Derived Dipolar Aprotic Alternatives
Cyrene™ (Dihydrolevoglucosenone) , derived from cellulose in a two-step process, has emerged as a leading contender to replace DMF and NMP.[6][7][8][9] It is biodegradable, non-mutagenic, and non-reprotoxic.[10] Its polarity is comparable to NMP, making it an excellent medium for reactions requiring a polar, aprotic environment.[6][7][11]
γ-Valerolactone (GVL) , produced from levulinic acid (derived from cellulosic biomass), is another highly promising green solvent.[5][11][12][13][14][15] It is biodegradable, has low toxicity, and its solvent properties are similar to NMP and DMF.[3][12]
N-Formylmorpholine (NFM) offers comparable or superior performance to DMF and NMP in applications like aromatic extraction and as a reaction solvent, with a potentially more favorable safety profile.[15][16][17][18]
Greener Ethereal Solvent Replacements
2-Methyltetrahydrofuran (2-MeTHF) is a bio-based alternative to THF, often derived from corncobs and sugarcane bagasse.[19][20][21][22] It boasts a higher boiling point than THF, allowing for a wider range of reaction temperatures, and has lower miscibility with water, which can simplify work-ups.[19][21] A key advantage is its reduced tendency to form peroxides compared to THF.[20]
Cyclopentyl methyl ether (CPME) is another excellent substitute for THF and other ethereal solvents. It is more stable against peroxide formation and its hydrophobic nature can be advantageous in many organometallic reactions.[20]
Neoteric Solvents: A Paradigm Shift
Ionic Liquids (ILs) are salts with melting points below 100 °C, often existing as liquids at room temperature.[23][24][25][26] Their negligible vapor pressure makes them non-volatile, significantly reducing air pollution.[23][25][27] They can be "task-specific," meaning their properties can be tuned by modifying the cation and anion, making them highly versatile.[25][26]
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point much lower than the individual components.[28][29][30] Often derived from natural, biodegradable sources like choline chloride and urea or glycerol, they are generally low-cost and easy to prepare.[28][29][31]
Performance in Key Organic Transformations
The true test of a replacement solvent is its performance in the reactions that matter most to synthetic chemists.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstones of modern synthesis and traditionally rely heavily on solvents like DMF, THF, and 1,4-dioxane.[1][3]
A study on the Suzuki-Miyaura coupling showed that Cyrene can be a highly effective replacement for traditional solvents. In a model reaction, comparable yields were achieved in aqueous THF, dioxane, DMF, and Cyrene.[24] Further optimization using a Cyrene/water co-solvent system led to high yields (44-100%) across a diverse range of substrates.[7]
Similarly, 2-MeTHF has proven to be a versatile green solvent for Suzuki-Miyaura cross-coupling reactions, often used in biphasic systems with water.[27]
In Heck reactions , Cyrene has been successfully employed, demonstrating its utility in another critical C-C bond-forming transformation.[31][32] Studies have shown that it can serve as an effective medium, leading to good to high yields of stilbene derivatives.[32]
For the Sonogashira reaction , Cyrene has been shown to be a viable replacement for DMF, with optimized conditions allowing for high yields at mild temperatures (30 °C).[17] This demonstrates that a switch to a greener solvent does not necessarily require harsher reaction conditions.[17]
Amide Bond Formation
The formation of amide bonds is one of the most frequently performed reactions in the pharmaceutical industry.[32][33][34][35] Unfortunately, this chemistry is heavily reliant on solvents like DMF and NMP.[4][32][34]
γ-Valerolactone (GVL) has been identified as a suitable green solvent for amide bond formation.[36] Continuous flow synthesis of amides has been successfully achieved in GVL under mild conditions, highlighting its potential for safe and efficient production.[16][19]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are significantly accelerated in dipolar aprotic solvents due to their ability to solvate cations while leaving anions "naked" and highly reactive.[2] DMSO is particularly effective, sometimes leading to rate enhancements of several orders of magnitude.[2][37] Finding a green solvent that can replicate this effect is challenging. However, studies have shown that solvents like Cyrene can be effective, although direct kinetic comparisons suggest that traditional solvents like DMSO may still offer faster reaction rates.[2][3][21] The choice of solvent in SNAr reactions often involves a trade-off between reaction speed and the desire for a greener process profile.
Quantitative Performance Comparison
To provide a clearer picture of the performance of these alternatives, the following tables summarize available data from comparative studies.
Table 1: Comparison of Solvents in the Sonogashira Cross-Coupling of Iodobenzene and Phenylacetylene
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyrene | 30 | 1 | 96 | [17] |
| DMF | 30 | 1 | 95 | [17] |
| THF | 30 | 1 | 91 | [17] |
Conditions: Pd(PPh₃)₂Cl₂ (1 mol%), CuI (2 mol%), Et₃N (1.5 equiv).[17]
Table 2: Physical Properties of Selected Green and Traditional Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity (π*) | Source |
| Cyrene | 227 | 1.25 | 0.99 | [7][11] |
| γ-Valerolactone (GVL) | 207 | 1.05 | ~0.81 | [14] |
| 2-MeTHF | 80 | 0.86 | ~0.50 | [21] |
| NMP | 202 | 1.03 | 0.92 | [7][11] |
| DMF | 153 | 0.94 | 0.88 | [7][11] |
| THF | 66 | 0.89 | 0.58 | |
| DMSO | 189 | 1.10 | 1.00 | [11] |
Polarity values (Kamlet-Taft π) are approximate and can vary slightly with measurement method.*
Experimental Protocols: Putting Theory into Practice
Adopting a new solvent requires robust and reliable experimental procedures. Below are example protocols for key reactions discussed in this guide.
Protocol 1: Suzuki-Miyaura Coupling in Cyrene/Water
This protocol is adapted from Wilson et al. for the synthesis of 4-phenyltoluene.[7]
Materials:
-
1-Iodo-4-methylbenzene (1.0 mmol, 218 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.01 mmol, 8.2 mg)
-
Cs₂CO₃ (2.0 mmol, 652 mg)
-
Cyrene (2.0 mL)
-
Water (0.2 mL)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 1-iodo-4-methylbenzene, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add Cyrene and water via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Amide Bond Formation in γ-Valerolactone (GVL)
This protocol describes a general procedure for amide coupling using a common coupling agent.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.1 mmol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
γ-Valerolactone (GVL) (3.0 mL)
Procedure:
-
Dissolve the carboxylic acid in GVL in a reaction flask under an inert atmosphere.
-
Add the amine and DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU in one portion and continue to stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pure amide.
Conclusion and Future Outlook
The transition away from hazardous dipolar aprotic and ethereal solvents is not just a regulatory necessity but a scientific opportunity. Bio-derived solvents like Cyrene, GVL, and 2-MeTHF have demonstrated their capability to effectively replace their traditional counterparts in a wide array of crucial synthetic transformations, often with comparable or even improved performance. Neoteric solvents like ionic liquids and deep eutectic solvents offer a paradigm shift, providing tunable and recyclable media for chemical reactions.
As researchers and drug development professionals, the onus is on us to champion this change. This requires a willingness to move beyond legacy procedures and explore these greener alternatives. While challenges remain, such as the high boiling point of some alternatives which can complicate purification, ongoing research is continuously providing practical solutions.[7] By integrating these sustainable solvents into our daily work, we can significantly reduce the environmental footprint of organic synthesis, enhance laboratory safety, and contribute to a more sustainable chemical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. scribd.com [scribd.com]
- 6. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 7. Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]
- 8. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. US20130296579A1 - PROCESS FOR PREPARATION OF gamma-VALEROLACTONE VIA CATALYTIC HYDROGENATION OF LEVULINIC ACID - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyrene™ as a green alternative to N,N′-dimethylformamide (DMF) in the synthesis of MLCT-emissive ruthenium(ii) polypyridyl complexes for biological applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Continuous Flow Synthesis of Amides in Bio-Derived Solvent GVL | Bentham Science [eurekaselect.com]
- 20. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 1H NMR of Deep Eutectic Solvents [scholarworks.indianapolis.iu.edu]
- 24. researchgate.net [researchgate.net]
- 25. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Green solvent - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. researchgate.net [researchgate.net]
- 32. Characterization and Application of Cyrene as a Biomass-Based Solvent for Homogeneous Heck-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
Uncharted Territory: Benchmarking the Catalytic Potential of 2-(4-Bromophenyl)-2,2-difluoroacetic Acid
A Comparative Guide for Pioneers in Catalysis and Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
In the relentless pursuit of novel catalysts that offer enhanced reactivity, selectivity, and stability, the exploration of underutilized molecular architectures is paramount. This guide ventures into such uncharted territory to evaluate the catalytic potential of 2-(4-Bromophenyl)-2,2-difluoroacetic acid. While this compound is commercially available, its application as a catalyst remains conspicuously absent from the current body of scientific literature. This document, therefore, serves as a forward-looking comparative analysis. We will dissect the theoretical underpinnings of its potential catalytic activity, drawing parallels with established fluorinated catalysts. Furthermore, we will provide a rigorous, hypothetical experimental framework to benchmark its performance against well-known alternatives in a plausible catalytic transformation. This guide is intended to be a foundational resource for researchers poised to explore the untapped catalytic capabilities of this intriguing molecule.
Introduction: The Allure of Fluorine in Catalysis
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. In the realm of catalysis, fluorinated compounds have carved out a significant niche, primarily due to the unique electronic properties conferred by the highly electronegative fluorine atom.[1] Fluorinated carboxylic acids, for instance, exhibit significantly lower pKa values compared to their non-fluorinated analogs, making them potent Brønsted acid catalysts.[2] Trifluoroacetic acid (TFA), with a pKa of 0.23, is a ubiquitous example, widely employed in a plethora of organic transformations.[2]
This compound presents a compelling, yet uninvestigated, structural motif. It combines the strong inductive effect of two α-fluorine atoms with a bromophenyl group, which itself can participate in or influence catalytic cycles, for instance, in transition metal-catalyzed reactions. The central question this guide addresses is: can this unique combination of structural features translate into tangible catalytic performance?
Theoretical Catalytic Roles of this compound
Based on its structure and the established roles of similar molecules, we can hypothesize several potential catalytic applications for this compound:
-
Brønsted Acid Catalysis: The two α-fluorine atoms are expected to significantly increase the acidity of the carboxylic acid proton, positioning it as a potentially strong Brønsted acid catalyst, suitable for reactions such as esterifications, acetalizations, and Friedel-Crafts reactions.
-
Ligand in Transition Metal Catalysis: The carboxylate group can act as a ligand for transition metals. The electronic properties of the difluoromethyl and bromophenyl groups could modulate the electron density and steric environment of the metal center, thereby influencing the catalyst's activity and selectivity.[3]
-
Precursor for Decarboxylative Processes: In the presence of a suitable oxidant or under photoredox conditions, the molecule could undergo decarboxylation to generate a 2-(4-bromophenyl)-2,2-difluoroethyl radical, which could then participate in subsequent bond-forming reactions.[4]
Comparative Landscape: Established Alternatives
To benchmark the potential performance of this compound, it is essential to consider the established catalysts for a representative reaction. For the purpose of this guide, we will focus on a classic Brønsted acid-catalyzed reaction: the Fischer esterification of benzoic acid with methanol.
| Catalyst/Method | Typical Loading (mol%) | Reaction Conditions | Reported Yield (%) | Key Advantages & Disadvantages |
| Sulfuric Acid (H₂SO₄) | 5-10 | Reflux in Methanol | >95 | Advantages: High activity, low cost. Disadvantages: Corrosive, harsh workup, generates significant waste. |
| Trifluoroacetic Acid (TFA) | 10-20 | Reflux in Methanol | 90-95 | Advantages: High activity, volatile (easy removal). Disadvantages: Higher cost, corrosive.[5][6] |
| p-Toluenesulfonic Acid (pTSA) | 5-10 | Reflux in Methanol | >95 | Advantages: Solid (easy to handle), high activity. Disadvantages: Can be difficult to remove from the reaction mixture. |
| Amberlyst-15 (Solid Acid Resin) | 10-20 wt% | Reflux in Methanol | >90 | Advantages: Heterogeneous (easily recoverable and reusable). Disadvantages: Lower activity (longer reaction times), mass transfer limitations. |
Proposed Experimental Benchmark: Fischer Esterification
To empirically assess the catalytic efficacy of this compound, the following detailed experimental protocol is proposed. This self-validating system includes a control experiment and a direct comparison with a known catalyst under identical conditions.
Experimental Workflow
Caption: Proposed workflow for benchmarking catalyst performance.
Detailed Protocol
Objective: To determine the catalytic activity of this compound in the Fischer esterification of benzoic acid and compare it to trifluoroacetic acid.
Materials:
-
Benzoic acid (≥99.5%)
-
Methanol (anhydrous, ≥99.8%)
-
This compound (≥97%)
-
Trifluoroacetic acid (≥99%)
-
Dodecane (internal standard, ≥99%)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Reaction vials with magnetic stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M solution of benzoic acid in anhydrous methanol.
-
Prepare a 0.1 M solution of dodecane (internal standard) in anhydrous methanol.
-
-
Reaction Setup (in triplicate for each condition):
-
Reaction A (Test Catalyst): To a reaction vial, add 1.0 mL of the benzoic acid stock solution (1.0 mmol). Add 0.1 mL of the dodecane internal standard solution. Add 12.6 mg of this compound (0.05 mmol, 5 mol%).
-
Reaction B (Reference Catalyst): To a reaction vial, add 1.0 mL of the benzoic acid stock solution (1.0 mmol). Add 0.1 mL of the dodecane internal standard solution. Add 3.7 µL of trifluoroacetic acid (0.05 mmol, 5 mol%).
-
Reaction C (Blank): To a reaction vial, add 1.0 mL of the benzoic acid stock solution (1.0 mmol). Add 0.1 mL of the dodecane internal standard solution.
-
-
Reaction and Sampling:
-
Seal the vials and place them in a pre-heated oil bath at 65 °C with vigorous stirring.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot from each reaction mixture.
-
-
Sample Workup:
-
Immediately quench the aliquot in a vial containing 0.5 mL of saturated sodium bicarbonate solution.
-
Add 0.5 mL of ethyl acetate, vortex thoroughly, and allow the layers to separate.
-
Transfer the organic layer to a new vial containing a small amount of anhydrous magnesium sulfate.
-
Transfer the dried organic solution to a GC-MS vial.
-
-
Analysis:
-
Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the yield of methyl benzoate at each time point by comparing its peak area to that of the dodecane internal standard, using a pre-determined response factor.
-
Anticipated Results and Interpretation
By plotting the yield of methyl benzoate against time for each reaction set, we can extract the initial reaction rates and the final conversion.
Caption: Interpreting potential experimental outcomes.
Conclusion and Future Outlook
While this compound remains an underexplored molecule in the context of catalysis, its structural features suggest a high potential for activity, particularly as a Brønsted acid catalyst. The proposed benchmarking protocol provides a clear and robust pathway to empirically validate this hypothesis. Should this compound demonstrate significant catalytic activity, it would represent a valuable new tool for synthetic chemists. Future work could then expand to investigate its performance in other acid-catalyzed reactions, its potential as a ligand in transition metal catalysis, and the role of the bromophenyl moiety in dual activation or sequential functionalization strategies. This guide serves as a call to action for the research community to unlock the latent potential of this and other underutilized fluorinated compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 3. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. quora.com [quora.com]
A Comparative Guide to 2-(4-Bromophenyl)-2,2-difluoroacetic acid and Its Analogs for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of 2-(4-Bromophenyl)-2,2-difluoroacetic acid, a compound of interest in drug development, with its structurally similar analogs: 2-(4-Chlorophenyl)-2,2-difluoroacetic acid and 2-phenyl-2,2-difluoroacetic acid. This comparison will encompass their synthesis, key physicochemical properties, and potential biological activities, supported by experimental data and detailed protocols to inform researchers in their quest for novel therapeutics.
Introduction: The Significance of Halogenation and Difluoromethyl Groups
The introduction of a gem-difluoro group (CF2) at the alpha-position of a carboxylic acid, combined with halogenation on the phenyl ring, offers a powerful tool to fine-tune a molecule's lipophilicity, acidity (pKa), metabolic stability, and binding interactions with biological targets. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, while the nature of the halogen at the para-position of the phenyl ring—be it bromine, chlorine, or hydrogen—can significantly influence the compound's overall electronic and steric profile, thereby impacting its biological activity.
Comparative Analysis of Physicochemical Properties
The subtle structural differences between this compound and its analogs translate into distinct physicochemical profiles, which are critical for their behavior in biological systems. A comparison of their key properties is summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP |
| This compound | C₈H₅BrF₂O₂ | 251.02 | 94-97[1] | 2.6255[2] |
| 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C₈H₅ClF₂O₂ | 206.57 | 86-88[3] | 2.8[4] |
| 2-Phenyl-2,2-difluoroacetic acid | C₈H₆F₂O₂ | 172.13 | N/A | 2.1[5] |
Analysis of Physicochemical Trends:
-
Lipophilicity (logP): The calculated logP values indicate that all three compounds are moderately lipophilic. The chloro-substituted analog exhibits the highest calculated lipophilicity, followed by the bromo- and then the non-halogenated parent compound. This trend is generally expected, as the introduction of a halogen atom increases a molecule's hydrophobicity. The slightly lower calculated logP of the bromo-derivative compared to the chloro-derivative may be an anomaly of the calculation algorithm, as bromine is generally considered more lipophilic than chlorine. Experimental determination of logP values is recommended for a more definitive comparison.
Synthesis Strategies: A Comparative Overview
The synthesis of 2-aryl-2,2-difluoroacetic acids can be approached through several synthetic routes. A common and effective method involves the Reformatsky reaction, followed by hydrolysis.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of the title compounds.
Caption: Generalized workflow for the synthesis of 2-aryl-2,2-difluoroacetic acids.
Experimental Protocol: Synthesis of this compound via Reformatsky Reaction and Hydrolysis
This protocol provides a detailed, two-step procedure for the synthesis of the title compound, which can be adapted for the chloro- and non-halogenated analogs by starting with the corresponding benzaldehyde.
Part 1: Reformatsky Reaction to form Ethyl 2-(4-bromophenyl)-2,2-difluoro-3-hydroxypropanoate
Materials:
-
4-Bromobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Zinc dust, activated
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of Zinc: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.2 equivalents).
-
Reaction Setup: To the flask, add anhydrous THF.
-
Initiation: Add a small crystal of iodine to initiate the reaction.
-
Addition of Reactants: In a dropping funnel, prepare a solution of 4-bromobenzaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF.
-
Reaction Execution: Add the solution from the dropping funnel to the zinc suspension dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-bromophenyl)-2,2-difluoro-3-hydroxypropanoate.
Part 2: Hydrolysis to this compound
Materials:
-
Crude ethyl 2-(4-bromophenyl)-2,2-difluoro-3-hydroxypropanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the crude ester from Part 1 in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (2-3 equivalents) to the solution and stir at room temperature overnight, or until TLC analysis indicates the disappearance of the ester.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Comparative Biological Activity: Inferences and Experimental Design
Direct comparative studies on the biological activity of these specific three compounds are not extensively reported in the public domain. However, based on the known effects of halogenation in medicinal chemistry, we can infer potential differences and propose a workflow for their evaluation.
Inferred Structure-Activity Relationships:
-
Halogen Substitution: The nature of the halogen at the para-position can influence binding affinity to target proteins through halogen bonding and hydrophobic interactions. Bromine, being larger and more polarizable than chlorine, may form stronger halogen bonds.
-
Lipophilicity and Cell Permeability: The differences in logP suggest that the chloro- and bromo- analogs may exhibit enhanced cell permeability compared to the non-halogenated compound, which could translate to improved potency in cell-based assays.
Proposed Experimental Workflow for Comparative Biological Evaluation
To empirically determine and compare the biological activities of these compounds, a systematic in vitro screening approach is recommended.
Caption: Proposed workflow for the comparative biological evaluation of the synthesized compounds.
Detailed Protocol: Comparative Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure to compare the cytotoxic effects of the three compounds on a selected cancer cell line (e.g., MCF-7, A549).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound and its analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
This guide provides a comprehensive framework for comparing this compound with its chloro- and non-halogenated analogs. The presented data and protocols offer a solid foundation for researchers to synthesize these compounds, characterize their physicochemical properties, and evaluate their biological activities. The systematic approach outlined here will enable a deeper understanding of the structure-activity relationships governed by the interplay of the gem-difluoro group and halogen substitution, ultimately aiding in the rational design of more effective therapeutic agents.
References
- 1. 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | C8H5ClF2O2 | CID 9877717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
Safety Operating Guide
Navigating the Disposal of 2-(4-Bromophenyl)-2,2-difluoroacetic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds like 2-(4-Bromophenyl)-2,2-difluoroacetic acid are pivotal. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship, particularly in the disposal of resulting chemical waste. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Assessment and Immediate Safety Imperatives
This compound is a halogenated organic acid. Its chemical structure necessitates a multi-faceted safety and disposal approach. The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement(s) | Implication for Handling and Disposal |
| Corrosive | H314: Causes severe skin burns and eye damage. | Direct contact must be avoided at all times. Disposal containers must be made of corrosion-resistant materials. |
| Acute Toxicity | H302: Harmful if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled. | Inhalation of dust or aerosols and any skin contact must be prevented through the use of appropriate Personal Protective Equipment (PPE) and engineering controls. |
| Irritant | H335: May cause respiratory irritation. | Handling must occur in a well-ventilated area, preferably within a certified chemical fume hood. |
This data is synthesized from supplier Safety Data Sheets (SDS) for this compound and structurally similar compounds.[1][2]
Due to these hazards, under no circumstances should this compound or its waste be disposed of via standard laboratory drains or in regular trash . Such actions can lead to severe environmental damage, corrosion of plumbing infrastructure, and potential harm to public health.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound in any form—pure, in solution, or as waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | To prevent skin contact and absorption, which can cause burns and systemic toxicity.[3] |
| Eye Protection | Safety goggles and a face shield. | To provide complete protection against splashes that can cause severe eye damage.[3] |
| Body Protection | Chemical-resistant lab coat or apron. | To protect against skin contact from spills or splashes. |
| Respiratory | Use within a certified chemical fume hood. | To prevent inhalation of dust or aerosols, which can cause respiratory irritation and toxicity.[3] |
The Core Disposal Protocol: Segregation and Incineration
The universally accepted and environmentally preferred method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[4][5] The rationale for this is twofold: it ensures the complete destruction of the organic molecule, and the resulting inorganic byproducts can be scrubbed and neutralized.
Step-by-Step Disposal Workflow
The following protocol outlines the systematic procedure for the safe collection and disposal of this compound waste.
Step 1: Waste Segregation at the Source
-
Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[4][6] This container should be made of a material resistant to corrosive acids, such as high-density polyethylene (HDPE) or borosilicate glass.[3]
-
Causality: This is the most critical step in a compliant waste management system. This compound is a halogenated organic compound (containing bromine and fluorine).[4][6] Mixing this waste with non-halogenated organic solvents complicates and increases the cost of disposal, as they require different incineration conditions and flue gas treatment.[7] Furthermore, mixing with incompatible chemicals, such as bases or strong oxidizing agents, can lead to dangerous exothermic reactions.[8][9][10][11][12]
Step 2: Proper Labeling and Accumulation
-
Action: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Corrosive," "Toxic").[3][13] Keep the container closed at all times, except when adding waste.
-
Causality: Accurate labeling is a legal requirement and ensures that everyone in the laboratory, including waste disposal personnel, is aware of the container's contents and associated dangers. This prevents accidental mixing and ensures proper handling during transport and disposal.
Step 3: On-Site Storage
-
Action: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials. The storage area should have secondary containment to mitigate spills.
-
Causality: Safe storage minimizes the risk of accidental release and exposure. Secondary containment ensures that any potential leaks are captured, preventing environmental contamination and laboratory hazards.
Step 4: Arranging for Licensed Disposal
-
Action: Coordinate with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for the pickup and transport of the waste.[3] Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.
-
Causality: The transport and disposal of hazardous waste are strictly regulated by agencies such as the Environmental Protection Agency (EPA).[14] Using a licensed contractor ensures that the waste is managed in compliance with all federal, state, and local regulations from cradle to grave.
Why Not Neutralization?
While the compound is an acid, simple neutralization with a base is not a sufficient disposal method . The primary hazard of this compound is its identity as a halogenated organic molecule, not just its corrosivity. Neutralization would address the pH, but the resulting salt would still be a brominated and fluorinated organic compound, which is a persistent environmental pollutant. Therefore, neutralization is only permissible as a pre-treatment for corrosivity if specifically allowed by your institution's EHS and if the waste has no other hazardous characteristics—a criterion this compound does not meet.[15][16]
The Science of Disposal: Understanding Incineration
High-temperature incineration in a specialized hazardous waste facility is a controlled combustion process. For this compound, the process breaks down the molecule into simpler, inorganic compounds.
The primary byproducts of complete combustion include:
Modern incineration facilities are equipped with sophisticated flue gas cleaning systems ("scrubbers") that neutralize the acidic gases (HBr and HF) before they are released into the atmosphere.[5][17] However, incomplete combustion can potentially lead to the formation of more hazardous byproducts, such as brominated dioxins and furans.[5] This is why it is imperative that disposal is handled by a licensed facility with the appropriate technology and controls to ensure complete destruction and safe emission management.[18]
Caption: The cradle-to-grave disposal workflow for this compound.
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your laboratory supervisor.
-
Isolate: Prevent entry into the affected area.
-
Consult the SDS: Refer to the specific Safety Data Sheet for this compound.
-
PPE is Paramount: Do not attempt to clean up the spill without the appropriate PPE as detailed in Section 1.
-
Containment: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the material.[3] Do not use combustible materials like paper towels or sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly, first with a suitable decontaminating agent (as recommended by your EHS department) and then with soap and water.
-
Report: Report the incident to your institution's EHS department.
Caption: A logical flow diagram for responding to a spill of this compound.
By adhering to these scientifically sound and regulation-compliant procedures, you can ensure the safe management and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. norden.org [norden.org]
- 6. uakron.edu [uakron.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 9. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 12. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. epa.gov [epa.gov]
- 15. uwaterloo.ca [uwaterloo.ca]
- 16. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 17. researchgate.net [researchgate.net]
- 18. Bromine and waste incineration : an environmental risk? | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Handling 2-(4-Bromophenyl)-2,2-difluoroacetic acid
Navigating the complexities of drug development requires not only innovation but also an unwavering commitment to safety. As a Senior Application Scientist, I've seen firsthand that meticulous planning in the handling of reactive chemical intermediates is fundamental to both successful outcomes and, more importantly, the well-being of our research teams. This guide provides a comprehensive, field-tested framework for the safe handling of 2-(4-Bromophenyl)-2,2-difluoroacetic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protocols.
Immediate Safety Briefing: Understanding the Hazard
This compound is a halogenated organic acid. Its hazard profile is primarily driven by its corrosive nature.[1] The presence of fluorine and bromine atoms on the molecule necessitates a cautious approach. Skin or eye contact can lead to severe burns and damage.[1][2] Inhalation of its dust or fumes may cause respiratory irritation.[3][4] Therefore, all handling procedures must be designed to prevent any direct contact.
Core Mandate: Engineering Controls First
Before any personal protective equipment (PPE) is even selected, the primary line of defense is engineering controls. All work with this compound must be conducted within a certified chemical fume hood.[5] This is non-negotiable. A fume hood contains vapors and airborne particles, protecting the user from respiratory exposure and containing potential spills.[6]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential, but it is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific risks posed by this corrosive solid.
| PPE Category | Item | Specification & Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against dust and potential splashes.[6][7] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transferring solutions or preparing dilutions.[8][9] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving is recommended. Use nitrile gloves as the inner layer for dexterity and a more robust glove, such as butyl or neoprene, as the outer layer for extended chemical resistance.[8][9] Always check the manufacturer's compatibility data for the specific glove material against halogenated organic acids. Inspect gloves for any signs of degradation or puncture before and during use. |
| Body Protection | Chemical-Resistant Apron & Lab Coat | A chemical-resistant apron worn over a standard flame-resistant lab coat provides a necessary barrier to protect against spills.[6][7] Ensure clothing is long-sleeved and fully buttoned. |
| Respiratory Protection | N95 Respirator (Minimum) | While the fume hood is the primary control, an N95 respirator should be used when weighing the solid material to prevent inhalation of fine dust particles.[8] For larger spills or in situations with inadequate ventilation, a full-face respirator with acid gas cartridges would be necessary.[8] |
Operational Protocol: A Step-by-Step Workflow
This protocol is designed to be a self-validating system, where each step logically follows the last to ensure maximum safety.
Preparation and Weighing
-
Don PPE: Before entering the lab, don your lab coat, long pants, and closed-toe shoes. In the designated area, put on your safety goggles, face shield, and double gloves.
-
Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height. Line the work surface with absorbent, chemical-resistant paper.
-
Weigh the Compound: Conduct all weighing of the solid this compound within the fume hood. Use an anti-static weighing dish to prevent dispersal of the powder.
Dissolution and Handling
-
Solvent Addition: When preparing a solution, always add the acid to the solvent, never the other way around.[9][10] Adding water or another solvent to a concentrated acid can generate significant heat, causing boiling and splashing.
-
Controlled Addition: Add the solid acid to the solvent slowly and in portions, allowing for controlled dissolution and preventing exothermic reactions from running away.
-
Transport: When moving the chemical, even in a sealed container, always use a secondary containment carrier.[9] This prevents a major spill if the primary container is dropped or fails.
Post-Procedure Cleanup
-
Decontamination: Wipe down the work surface in the fume hood with a suitable solvent, followed by soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Finally, remove the inner gloves and lab coat.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after handling the chemical and removing your PPE.[3][11]
Caption: Workflow for handling this compound.
Disposal Plan: Environmental Responsibility
Improper disposal of halogenated compounds can have serious environmental consequences. A strict, documented disposal plan is mandatory.
-
Waste Segregation: Under no circumstances should halogenated waste be mixed with non-halogenated waste streams.[5] Designate a specific, clearly labeled waste container for "Halogenated Organic Acid Waste".[5]
-
Container Selection: The waste container must be made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene.[5]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive).
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials like bases or strong oxidizing agents.[9][12][13]
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5] Do not attempt to neutralize the waste unless it is a specifically approved institutional protocol.[5]
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and your research.
References
- 1. 913574-93-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. aksci.com [aksci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemsafe.ie [chemsafe.ie]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. leelinework.com [leelinework.com]
- 9. 8.9 Corrosives [ehs.cornell.edu]
- 10. actenviro.com [actenviro.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
